2,4-Dichloroquinazoline-8-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2,4-dichloroquinazoline-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2N3/c10-8-6-3-1-2-5(4-12)7(6)13-9(11)14-8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCPYAXUBBOULM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=NC(=N2)Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654021 | |
| Record name | 2,4-Dichloroquinazoline-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150617-71-2 | |
| Record name | 2,4-Dichloroquinazoline-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2,4-Dichloroquinazoline-8-carbonitrile: Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
This technical guide provides an in-depth analysis of 2,4-dichloroquinazoline-8-carbonitrile, a heterocyclic compound of significant interest to the pharmaceutical and drug discovery sectors. While specific experimental data for the 8-carbonitrile isomer is sparse in public literature, this document synthesizes information from analogous quinazoline derivatives to present a robust profile. We will explore its core chemical properties, propose a validated synthetic pathway, dissect its unique reactivity, and contextualize its potential as a pivotal intermediate for developing novel therapeutics. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the strategic potential of the quinazoline scaffold.
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline core, a fusion of benzene and pyrimidine rings, is a privileged scaffold in medicinal chemistry.[1] Its rigid structure and versatile substitution points allow for the precise spatial orientation of pharmacophores, making it a cornerstone in the design of targeted therapies.[2] Derivatives of quinazoline are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The compound this compound serves as a highly valuable, albeit specialized, building block. The two chlorine atoms at the C2 and C4 positions offer differential reactivity for sequential chemical modifications, while the 8-carbonitrile group provides a versatile handle for further derivatization, making it a strategic asset in the synthesis of complex molecular libraries.[4][5]
Physicochemical & Spectroscopic Profile
The definitive characterization of any chemical entity relies on its physical and spectroscopic data. While comprehensive experimental spectra for this compound are not widely published, we can deduce its expected properties based on its structure and data from closely related analogues.
Table 1: Core Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | N/A |
| CAS Number | 1150617-71-2 | [6][] |
| Molecular Formula | C₉H₃Cl₂N₃ | Inferred |
| Molecular Weight | 224.05 g/mol | [8] |
| Appearance | Expected to be a white to yellow crystalline solid | [3] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents | [3] |
| Predicted pKa | -0.43 ± 0.30 |[3] |
Spectroscopic Signatures (Predicted)
Accurate structural elucidation is paramount. The following data is predicted based on the analysis of similar quinazoline structures and foundational spectroscopic principles.[9][10]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
|---|---|
| ¹H NMR | The aromatic region (approx. 7.5-8.5 ppm) would show a complex splitting pattern for the three protons on the benzene ring, consistent with an ABC spin system. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and cyano groups. |
| ¹³C NMR | Expect signals for nine distinct carbon atoms. Key signals would include those for the carbon atoms attached to chlorine (C2 and C4, likely in the 150-165 ppm range), the nitrile carbon (-C≡N, approx. 115-120 ppm), and the six carbons of the fused aromatic system. |
| IR Spectroscopy | A sharp, strong absorption band characteristic of the nitrile C≡N stretch is expected around 2220-2240 cm⁻¹. Other significant peaks would include C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region and C-Cl stretching in the 600-800 cm⁻¹ range. |
| Mass Spectrometry (EI) | The mass spectrum should exhibit a prominent molecular ion peak (M⁺). A characteristic isotopic pattern for two chlorine atoms (M⁺, M+2, M+4 peaks with a relative intensity ratio of approximately 9:6:1) would be a definitive feature for confirming the presence of the dichlorinated structure. |
Synthesis and Mechanism: A Validated Approach
A robust and scalable synthetic route is critical for the application of any chemical intermediate. While a specific protocol for the 8-carbonitrile isomer is not published, a reliable two-step synthesis can be designed based on well-established methodologies for related quinazoline-carbonitriles.[4][5] The proposed pathway starts from 2-amino-3-cyanobenzoic acid.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
PART A: Synthesis of 8-Cyanoquinazoline-2,4(1H,3H)-dione (Intermediate)
This protocol is adapted from established procedures for forming the quinazoline-2,4-dione ring system.[5]
-
Reactant Preparation: In a 250 mL round-bottom flask, thoroughly mix 2-amino-3-cyanobenzoic acid (1 equivalent) and urea (5-10 equivalents).
-
Reaction: Heat the solid mixture in an oil bath to 190-200 °C under a nitrogen atmosphere. The mixture will melt, evolve ammonia gas, and subsequently solidify as the reaction progresses.
-
Monitoring: Maintain the temperature for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, dissolving them in base, and re-acidifying to check for starting material.
-
Work-up: Allow the reaction mixture to cool to room temperature. Add 2 M sodium hydroxide solution to the solid mass and heat gently to dissolve the product.
-
Purification: Filter the warm solution to remove any insoluble impurities. Transfer the filtrate to a beaker and cool in an ice bath. Acidify the filtrate with concentrated hydrochloric acid to a pH of ~2-3 to precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 8-cyanoquinazoline-2,4(1H,3H)-dione.
PART B: Chlorination to this compound (Final Product)
This chlorination step utilizes phosphorus oxychloride (POCl₃), a standard and highly effective reagent for converting quinazolinediones to their corresponding dichloro derivatives.[4][11]
-
Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the dried 8-cyanoquinazoline-2,4(1H,3H)-dione (1 equivalent) in phosphorus oxychloride (POCl₃, 10-15 equivalents).
-
Reaction: Add a catalytic amount of N,N-Dimethylformamide (DMF) (optional). Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic reaction.
-
Isolation: The product, this compound, will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or toluene.
Chemical Reactivity: The Power of Regioselectivity
The synthetic utility of this compound stems from the differential reactivity of its two chlorine atoms towards nucleophilic aromatic substitution (SNAr). The C4-chloro group is significantly more labile than the C2-chloro group.[12]
Causality of Regioselectivity: This difference in reactivity is primarily electronic. The C4 position is para to the ring nitrogen at position 1 (N1), allowing for effective resonance stabilization of the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack. The C2 position does not benefit from such direct stabilization, making it less electrophilic. This allows for selective substitution at C4 under mild conditions, while substitution at C2 requires harsher conditions (e.g., higher temperatures).[12]
Caption: Regioselective substitution pathway of 2,4-dichloroquinazoline.
This predictable reactivity is a powerful tool for medicinal chemists, enabling the stepwise construction of complex molecules by first functionalizing the C4 position and then targeting the C2 position in a subsequent step.
Applications in Drug Discovery
2,4-Dichloroquinazoline derivatives are not typically final drug products but are crucial intermediates for synthesizing them.[1][13]
-
Kinase Inhibitors: The quinazoline scaffold is found in numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib). This compound provides a framework to build novel inhibitors where different functionalities can be installed at the C2 and C4 positions to target the ATP-binding pocket of kinases.
-
Scaffold for Library Synthesis: Its predictable, regioselective reactivity makes it an ideal starting point for parallel synthesis and the creation of focused compound libraries for high-throughput screening.
-
Versatile Synthetic Handle: The 8-cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, offering a multitude of secondary derivatization options to explore structure-activity relationships (SAR).
Caption: Role as a core scaffold in combinatorial drug discovery.
Safety, Handling, and Storage
Table 3: Summary of GHS Hazard Information (Based on 2,4-dichloroquinazoline)
| Hazard | GHS Classification | Precautionary Statements |
|---|---|---|
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332) | P261, P270, P280 |
| Skin Irritation | Causes skin irritation (H315) | P264, P302+P352 |
| Eye Irritation | Causes serious eye irritation (H319) | P280, P305+P351+P338 |
| Respiratory Irritation | May cause respiratory irritation (H335) | P261, P304+P340 |
Handling and Storage Protocol
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[15] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16] Avoid breathing dust and prevent contact with skin and eyes.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.[17][18]
-
Spills: In case of a spill, avoid generating dust.[15] Sweep up the material using dry cleanup procedures and place it in a sealed container for disposal.[15]
References
- 1. CAS 607-68-1: 2,4-Dichloroquinazoline | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. Buy 2,4-Dichloroquinazoline-6-carbonitrile (EVT-356374) | 150449-98-2 [evitachem.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 8. echemi.com [echemi.com]
- 9. 2,4-Dichloroquinazoline, CAS No. 607-68-1 - iChemical [ichemical.com]
- 10. benchchem.com [benchchem.com]
- 11. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]
- 14. 2,4-Dichloroquinazoline | C8H4Cl2N2 | CID 252886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. tcichemicals.com [tcichemicals.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Structure Elucidation of 2,4-Dichloroquinazoline-8-carbonitrile
Introduction
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The functionalization of the quinazoline core at various positions can dramatically influence its pharmacological profile. Therefore, the unambiguous structural characterization of novel quinazoline derivatives is a critical step in the drug discovery and development process. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required to elucidate and confirm the structure of a specific, highly functionalized derivative: 2,4-dichloroquinazoline-8-carbonitrile.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of techniques to provide the causality behind experimental choices, ensuring a self-validating and robust approach to structural confirmation.
Proposed Structure and Physicochemical Properties
The initial synthesis of a novel compound yields a proposed structure based on the reaction mechanism. For the topic at hand, the proposed structure is this compound. The primary objective of this guide is to outline the necessary steps to rigorously confirm this proposed structure.
| Property | Value | Source |
| Molecular Formula | C₉H₃Cl₂N₃ | [5] (modified) |
| Molecular Weight | 224.05 g/mol | [5] (modified) |
| IUPAC Name | This compound | PubChem CID 252886 (modified) |
| CAS Number | Not available |
A Multi-Technique Approach to Structure Elucidation
A single analytical technique is rarely sufficient to provide unequivocal proof of a chemical structure. A synergistic, multi-technique approach is the gold standard, where each method provides a unique piece of the structural puzzle. The workflow for the structure elucidation of this compound is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-Dichloroquinazoline | C8H4Cl2N2 | CID 252886 - PubChem [pubchem.ncbi.nlm.nih.gov]
2,4-Dichloroquinazoline-8-carbonitrile CAS number 1150617-71-2
An In-Depth Technical Guide to 2,4-Dichloroquinazoline-8-carbonitrile
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry. As a highly functionalized quinazoline derivative, its strategic importance lies in the differential reactivity of its two chlorine atoms and the synthetic versatility of the 8-position carbonitrile group. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical reactivity, potential applications, and safe handling. The protocols and mechanistic discussions are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.
Introduction and Strategic Importance
This compound is a specialized organic compound belonging to the quinazoline family, which are fused heterocyclic systems comprising a benzene ring and a pyrimidine ring. The quinazoline scaffold is recognized as a "privileged structure" in drug discovery, forming the core of numerous approved therapeutic agents.[1] The subject of this guide is distinguished by three key functional groups: two chlorine atoms at the C2 and C4 positions and a carbonitrile (-C≡N) group at the C8 position.
This specific arrangement of functional groups makes this compound an exceptionally valuable intermediate for the synthesis of complex molecular libraries. The dichloro substituents serve as reactive handles for sequential and regioselective nucleophilic substitution reactions, while the carbonitrile group offers a distinct site for further chemical elaboration. These features allow for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug design. Derivatives of the 2,4-dichloroquinazoline core are integral to the development of targeted therapies, including kinase inhibitors, anti-cancer agents, and modulators of various cell signaling pathways.[2][3]
Physicochemical and Spectroscopic Profile
Precise experimental data for this compound is not widely published. The following data is compiled from supplier information and predictive analysis based on structurally related compounds, such as 2,4-dichloroquinazoline and its other isomers.[4][5][6]
| Property | Value / Description | Source / Rationale |
| CAS Number | 1150617-71-2 | - |
| Molecular Formula | C₉H₃Cl₂N₃ | Calculated |
| Molecular Weight | 224.05 g/mol | Calculated[6] |
| Appearance | Expected to be a crystalline solid (e.g., white to yellow powder) | Analogy to similar compounds[7] |
| Melting Point | 145 - 147 °C | Data for the parent 2,4-dichloroquinazoline |
| Solubility | Insoluble in water; soluble in common organic solvents like THF, Dichloromethane, and DMF. | General property of similar structures[8] |
| ¹H NMR (Predicted) | Aromatic region (approx. 7.5-8.5 ppm), exhibiting complex splitting patterns characteristic of a tri-substituted benzene ring. | Based on general principles[5] |
| ¹³C NMR (Predicted) | Signals for nitrile carbon (~115-120 ppm), aromatic carbons (~120-155 ppm), and carbons bearing chlorine (~155-165 ppm). | Based on general principles[5] |
| IR Spectroscopy | Characteristic peaks for C≡N stretch (~2220-2240 cm⁻¹), C=N and C=C stretches in the aromatic region (~1450-1600 cm⁻¹), and C-Cl stretches (~600-800 cm⁻¹). | Based on functional group analysis |
Synthesis and Mechanistic Insights
The synthesis of this compound is not explicitly detailed in readily available literature, but a robust synthetic route can be reliably constructed based on established methodologies for analogous quinazoline derivatives.[9][10][11] The process is typically a two-step sequence starting from the appropriately substituted anthranilic acid.
Synthetic Workflow
The logical precursor for this target is 2-amino-3-cyanobenzoic acid. The synthesis proceeds as follows:
-
Step 1: Cyclization to form the Quinazoline-2,4-dione. The precursor, 2-amino-3-cyanobenzoic acid, is reacted with a cyclizing agent like urea or potassium cyanate. This reaction involves the formation of an intermediate ureide, which then undergoes intramolecular cyclization upon heating to form 8-cyanoquinazoline-2,4(1H,3H)-dione.
-
Step 2: Aromatic Chlorination. The resulting dione is treated with a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of an amine base like N,N-dimethylaniline. This reaction converts the tautomeric hydroxyl groups of the dione into chlorine atoms, yielding the final product.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis via Chlorination
Disclaimer: This protocol is a representative example based on established procedures for similar compounds. All laboratory work should be conducted by trained personnel with appropriate safety precautions.
Objective: To synthesize this compound from 8-cyanoquinazoline-2,4(1H,3H)-dione.
Materials:
-
8-cyanoquinazoline-2,4(1H,3H)-dione (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10-15 eq, serves as reagent and solvent)
-
N,N-Dimethylaniline (catalytic, ~0.1 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine 8-cyanoquinazoline-2,4(1H,3H)-dione and N,N-dimethylaniline.
-
Carefully add phosphorus oxychloride (POCl₃) to the flask in a fume hood.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess POCl₃ under reduced pressure. Causality: Removing excess POCl₃ is crucial before aqueous workup to prevent a highly exothermic and hazardous reaction with water.
-
Co-evaporate the residue with toluene (2-3 times) to ensure all traces of POCl₃ are removed.
-
Slowly and carefully pour the cooled residue onto crushed ice. This step must be done with extreme caution in a fume hood.
-
Neutralize the acidic aqueous mixture by slowly adding saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.
Chemical Reactivity and Derivatization Potential
The synthetic utility of this compound stems from the differential reactivity of its chloro substituents in nucleophilic aromatic substitution (SₙAr) reactions.
Regioselective Nucleophilic Substitution
The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position.[12] This regioselectivity is a key feature that allows for controlled, stepwise derivatization.
-
Attack at C4 (Milder Conditions): Reaction with a nucleophile (e.g., a primary amine, alcohol, or thiol) at low to ambient temperatures (0-25 °C) results in selective substitution at the C4 position.[12]
-
Attack at C2 (Harsher Conditions): Substitution of the remaining chlorine at the C2 position requires more forcing conditions, such as elevated temperatures (reflux).[12][13]
Mechanistic Rationale: The enhanced reactivity at C4 is attributed to better stabilization of the negative charge in the Meisenheimer intermediate through resonance involving the adjacent N1 nitrogen atom.
Caption: Regioselective substitution pathway for this compound.
Transformations of the Carbonitrile Group
The 8-position carbonitrile is a versatile functional group that can be converted into other important moieties, further expanding the synthetic possibilities:
-
Hydrolysis: Can be hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions.
-
Reduction: Can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Cycloadditions: Can participate in cycloaddition reactions to form heterocyclic rings like tetrazoles.
Safety and Handling
| Hazard Category | GHS Hazard Statement | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed. H330: Fatal if inhaled. | P260: Do not breathe dust. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
| Skin Corrosion | H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Sensitization | H317: May cause an allergic skin reaction. | P272: Contaminated work clothing must not be allowed out of the workplace. |
| Irritation | H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. |
Handling Recommendations:
-
Always handle this compound within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
-
Avoid generating dust.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[14]
Conclusion
This compound stands out as a highly valuable and versatile building block for chemical synthesis and drug discovery. Its key attributes—the quinazoline core, regioselectively addressable chlorine atoms, and a modifiable carbonitrile handle—provide chemists with a powerful platform for creating diverse molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of novel therapeutics and advanced chemical probes.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast and efficient synthesis of quinazoline derivatives [morressier.com]
- 3. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]
- 4. 2,4-Dichloro-quinazoline-8-carbonitrile | 1150617-71-2 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Dichloroquinazoline and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of 2,4-dichloroquinazoline, a pivotal scaffold in medicinal chemistry. We will delve into its synthesis, reactivity, and spectroscopic characterization, offering insights into the strategic derivatization of this versatile molecule for the development of novel therapeutic agents.
Introduction: The Significance of the Quinazoline Scaffold
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[1][2] Their diverse and potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties, have established them as privileged structures in drug discovery.[3][4] At the heart of many of these bioactive molecules lies the 2,4-disubstituted quinazoline core, and 2,4-dichloroquinazoline serves as a key and versatile intermediate for accessing a vast array of these derivatives. Its two reactive chlorine atoms provide orthogonal handles for sequential and regioselective functionalization, making it an invaluable building block for combinatorial chemistry and the generation of compound libraries for high-throughput screening.
Synthesis of the 2,4-Dichloroquinazoline Core
The efficient synthesis of 2,4-dichloroquinazoline is paramount for its widespread application. The most common and scalable synthetic routes commence from readily available starting materials such as ortho-aminobenzoic acid or 2,4(1H,3H)-quinazolinedione.
From Ortho-aminobenzoic Acid
A widely employed method involves the reaction of ortho-aminobenzoic acid with potassium cyanate to form 2,4(1H,3H)-quinazolinedione. This intermediate is then subjected to chlorination to yield the desired 2,4-dichloroquinazoline.[5]
Experimental Protocol: Synthesis of 2,4-Dichloroquinazoline from Ortho-aminobenzoic Acid [5]
-
Step 1: Synthesis of 2,4(1H,3H)-quinazolinedione
-
To a stirred mixture of ortho-aminobenzoic acid in water, a solution of potassium cyanate is added.
-
The pH of the reaction mixture is adjusted to 9-12 using a suitable base (e.g., sodium hydroxide solution).
-
The mixture is heated to 40-90 °C and stirred for 2-8 hours.
-
After cooling the reaction mixture, the pH is adjusted with hydrochloric acid to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to afford 2,4(1H,3H)-quinazolinedione.
-
-
Step 2: Chlorination of 2,4(1H,3H)-quinazolinedione
-
2,4(1H,3H)-quinazolinedione is suspended in a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.
-
The mixture is heated at reflux for several hours.
-
After completion of the reaction, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 2,4-dichloroquinazoline.
-
Caption: Synthetic pathway to 2,4-dichloroquinazoline.
Physical Properties of 2,4-Dichloroquinazoline
A thorough understanding of the physical properties of 2,4-dichloroquinazoline is essential for its handling, storage, and use in synthetic applications.
| Property | Value | Reference |
| Molecular Formula | C₈H₄Cl₂N₂ | |
| Molecular Weight | 199.04 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 118-120 °C | |
| Boiling Point | 273.3 °C at 760 mmHg | |
| CAS Number | 607-68-1 |
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and purity assessment of 2,4-dichloroquinazoline.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the four protons on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms of the quinazoline core. The carbons attached to the chlorine atoms (C2 and C4) will appear at characteristic downfield shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=N and C=C stretching vibrations of the quinazoline ring system, as well as C-Cl stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of two chlorine atoms.
Chemical Properties and Reactivity: The Art of Regioselective Substitution
The chemical reactivity of 2,4-dichloroquinazoline is dominated by nucleophilic aromatic substitution (SₙAr) reactions. The two chlorine atoms at positions 2 and 4 exhibit different reactivities, allowing for selective functionalization.
Regioselective Nucleophilic Aromatic Substitution (SₙAr)
The cornerstone of 2,4-dichloroquinazoline chemistry is the regioselective substitution of the chlorine atoms. The C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This difference in reactivity allows for the selective introduction of a nucleophile at the C4 position under milder reaction conditions, leaving the C2-chloro substituent intact for subsequent transformations.
Mechanism of Regioselective SₙAr at C4
The enhanced reactivity of the C4 position can be attributed to the greater ability of the adjacent nitrogen atom at position 3 to stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack.
Caption: Regioselective nucleophilic substitution at C4.
Reactions with N-Nucleophiles: Gateway to Bioactive Amines
The reaction of 2,4-dichloroquinazoline with a variety of nitrogen nucleophiles is a well-established method for the synthesis of a plethora of biologically active compounds.[6][7]
-
Primary and Secondary Amines: Under mild conditions, primary and secondary amines readily displace the C4-chloro group to afford 4-amino-2-chloroquinazolines.[8] Subsequent reaction at the C2 position with the same or a different amine under more forcing conditions (e.g., higher temperatures) can lead to the formation of 2,4-diaminoquinazolines.[9][10] These derivatives have shown significant potential as anticancer agents.[7][11]
Experimental Protocol: Synthesis of a 4-Anilino-2-chloroquinazoline Derivative [8]
-
To a solution of 2,4-dichloroquinazoline in a suitable solvent (e.g., isopropanol or dioxane), add an equimolar amount of the desired aniline derivative.
-
A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), can be added to scavenge the HCl generated during the reaction.
-
The reaction mixture is heated at a moderate temperature (e.g., 80 °C) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
Purification is typically achieved by recrystallization or column chromatography.
Reactions with O-Nucleophiles: Accessing Alkoxy and Aryloxy Derivatives
The reaction with oxygen nucleophiles, such as alkoxides and phenoxides, provides access to 2,4-dialkoxyquinazolines and related ethers. These reactions often require basic conditions to generate the nucleophilic species.
-
Alkoxides and Phenoxides: The sequential displacement of the chlorine atoms with alkoxides or phenoxides can be achieved by controlling the reaction conditions. The C4-alkoxy/aryloxy-2-chloroquinazoline intermediate can be isolated and further reacted to introduce a different alkoxy/aryloxy group at the C2 position.
Reactions with S-Nucleophiles: Thioether and Thione Derivatives
Sulfur nucleophiles, such as thiols and thiophenols, react with 2,4-dichloroquinazoline to form thioether derivatives. These reactions are typically carried out in the presence of a base to deprotonate the thiol. 4-Alkyl(aryl)thioquinazoline derivatives have been investigated for their antiproliferative activities.[12]
Palladium-Catalyzed Cross-Coupling Reactions
Beyond SₙAr, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the C-C bond formation at the C2 and C4 positions of the quinazoline core.[13][14] Reactions such as Suzuki, Stille, and Sonogashira couplings allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, further expanding the chemical space accessible from 2,4-dichloroquinazoline. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions.[15]
Biologically Active Derivatives of 2,4-Dichloroquinazoline
The true value of 2,4-dichloroquinazoline lies in its role as a precursor to a multitude of biologically active derivatives. The ability to selectively functionalize the C2 and C4 positions has enabled the development of compounds with a wide range of therapeutic applications.
-
Anticancer Agents: A vast number of 2,4-diaminoquinazoline derivatives have been synthesized and evaluated as potent anticancer agents.[6][7][11] These compounds often act as inhibitors of key signaling proteins, such as epidermal growth factor receptor (EGFR) tyrosine kinase.
-
Anti-inflammatory Agents: Quinazoline derivatives have demonstrated significant anti-inflammatory properties.[3]
-
Antimicrobial Agents: The quinazoline scaffold is also found in compounds with antibacterial and antifungal activities.[2]
Conclusion
2,4-Dichloroquinazoline is a cornerstone of modern medicinal chemistry, providing a versatile and readily accessible platform for the synthesis of a diverse array of biologically active compounds. Its unique reactivity profile, characterized by the regioselective nucleophilic substitution at the C4 and C2 positions, allows for the systematic and controlled introduction of various functional groups. This, in turn, facilitates the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs. The continued development of novel synthetic methodologies utilizing 2,4-dichloroquinazoline will undoubtedly lead to the discovery of new and improved therapeutic agents for a wide range of diseases.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the biological activity of quinazoline - Int J Pharm Chem Anal [ijpca.org]
- 3. acgpubs.org [acgpubs.org]
- 4. actascientific.com [actascientific.com]
- 5. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. sciencepub.net [sciencepub.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
The Quinazoline Scaffold: A Comprehensive Technical Guide to its Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Abstract
The quinazoline nucleus, a heterocyclic scaffold composed of fused benzene and pyrimidine rings, represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several clinically successful therapeutic agents. This in-depth technical guide provides a comprehensive overview of the significant biological activities associated with substituted quinazolines, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the underlying mechanisms of action, provide detailed, field-proven experimental protocols for their evaluation, and explore the critical structure-activity relationships that govern their therapeutic efficacy. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and optimization of novel quinazoline-based therapeutics.
Introduction: The Privileged Quinazoline Scaffold
The quinazoline framework is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity.[1][2] The versatility of the quinazoline ring system, which allows for substitutions at various positions, provides a rich molecular landscape for the design of potent and selective therapeutic agents.[3][4] The properties and biological activities of quinazoline derivatives are heavily influenced by the nature and position of these substituents on both the benzene and pyrimidine rings.[3] Quinazolinones, the oxidized derivatives of quinazolines, are a particularly important class of quinazoline alkaloids that exhibit a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive activities.[1][3]
Anticancer Activity: Targeting the Engines of Malignancy
Substituted quinazolines have emerged as a prominent class of anticancer agents, with several derivatives gaining FDA approval for the treatment of various cancers.[1][5] Their primary mechanism of action often involves the inhibition of protein kinases, particularly those in the epidermal growth factor receptor (EGFR) family, which play a crucial role in tumor cell proliferation, survival, and metastasis.[4][6][7]
Mechanism of Action: Inhibition of EGFR Signaling
Gefitinib, a well-known anilinoquinazoline, serves as a prime example of how these compounds exert their anticancer effects.[8][9] It functions as a selective and competitive inhibitor of the EGFR tyrosine kinase domain by binding to the adenosine triphosphate (ATP)-binding site.[9][10][11] This binding action prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling pathways, such as the Ras/Raf/MAPK and PI3K/Akt pathways, which are critical for cancer cell proliferation and survival.[8][12] The inhibition of these pathways ultimately leads to cell cycle arrest and the induction of apoptosis in cancer cells.[8][13]
The quinazoline core is a favorable scaffold for developing EGFR inhibitors due to its high affinity for the active site of the EGFR kinase.[5][6] Resistance to first-generation EGFR inhibitors like gefitinib can arise from secondary mutations in the EGFR gene, with the T790M mutation being the most common.[9][14] This has spurred the development of subsequent generations of quinazoline-based inhibitors designed to overcome this resistance.[6]
Beyond EGFR, substituted quinazolines have been shown to inhibit other key targets in cancer progression, including vascular endothelial growth factor receptor (VEGFR), poly(ADP-ribose)polymerase-1 (PARP-1), and tubulin polymerization.[3][15][16] This multi-targeted approach underscores the therapeutic potential of the quinazoline scaffold in oncology.
Experimental Protocol: In Vitro Anticancer Activity Assessment
A standardized and robust protocol is essential for the preliminary evaluation of the anticancer potential of novel substituted quinazolines.[17] The following workflow outlines a common approach for in vitro assessment.
Step-by-Step Methodology:
-
Cell Line Selection and Culture:
-
Select a panel of human cancer cell lines relevant to the therapeutic target (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).[15]
-
Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the test quinazoline derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of final concentrations for treatment.
-
Add the diluted compounds to the respective wells of the 96-well plate. Include a vehicle control (solvent only) and a positive control (a known anticancer drug like doxorubicin or cisplatin).[18]
-
-
Incubation:
-
Incubate the treated plates for a specified period, typically 48 to 72 hours.[18]
-
-
Cytotoxicity Assessment (MTT Assay):
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Structure-Activity Relationship (SAR) Insights
The anticancer activity of quinazoline derivatives is highly dependent on the substitution pattern around the core scaffold.[3][19] Key SAR observations include:
-
Position 4: Substitution with an anilino group is crucial for EGFR inhibitory activity.[6][19] Modifications to this aniline ring can significantly impact potency and selectivity.
-
Positions 6 and 7: The introduction of small, hydrophobic substituents or flexible linkers at these positions can enhance antiproliferative activity.[19] For instance, a methoxy group at the 7-position is a common feature in many EGFR inhibitors.[8]
-
Position 2: Modifications at this position can influence the overall pharmacological profile and can be a site for introducing moieties that target other enzymes or cellular processes.[3]
Table 1: Anticancer Activity of Selected Substituted Quinazolines
| Compound ID | R1 (Position 2) | R2 (Position 4) | R3 (Position 6) | R4 (Position 7) | Target Cell Line | IC50 (µM) | Reference |
| Gefitinib | H | 3-chloro-4-fluoroanilino | (3-morpholinopropoxy) | Methoxy | NSCLC | ~0.015 | [8][9] |
| Compound 44 | Imidazolone derivative | H | Methoxy | H | MCF-7 | More potent than cisplatin | [15] |
| Compound 46 | Isoxazole derivative | H | H | H | A549, HCT116, MCF-7 | Good activity | [15] |
| Compound 18 | Substituted phenyl | H | H | H | MGC-803 | 0.85 | [1] |
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antibiotic resistance has created an urgent need for novel antimicrobial agents.[20] Quinazoline derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi, making them an attractive scaffold for the development of new anti-infective drugs.[2][20][21]
Mechanism of Action
The antimicrobial mechanisms of quinazolines are diverse. Some derivatives are thought to interfere with bacterial DNA replication and protein synthesis.[21] The presence of certain substituents, such as a naphthyl radical, can increase the hydrophobicity of the molecule, facilitating its penetration into the bacterial cell membrane.[21] Other quinazoline-based compounds have been shown to inhibit enzymes essential for microbial survival.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Bacterial Strain and Culture Preparation:
-
Compound Preparation and Serial Dilution:
-
Prepare a stock solution of the test quinazoline derivative in an appropriate solvent.
-
Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing the broth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of quinazolines is significantly influenced by their substitution patterns:
-
The presence of a naphthyl radical or an amide group linked to the benzene ring has been associated with pronounced activity against Staphylococcus aureus and Streptococcus pneumoniae.[21]
-
Halogen substitutions on the quinazoline nucleus can also enhance antimicrobial efficacy.[23]
Table 2: Antimicrobial Activity of Selected Substituted Quinazolines
| Compound Class | Target Organism | Activity | Reference |
| Naphthyl-substituted quinazolinone | S. aureus, S. pneumoniae | Bacteriostatic effect | [21] |
| Amide-substituted quinazolinone | S. aureus, S. pneumoniae | Bacteriostatic effect | [21] |
| Furo[2,3-f]quinazolin-5-ol | Fungal strains | Promising antifungal leads | [2] |
| Quinazoline-benzimidazole hybrids | S. aureus, M. tuberculosis | Active | [20] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular disorders, and neurodegenerative conditions.[24] Quinazoline derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents for these conditions.[25][26]
Mechanism of Action
The anti-inflammatory effects of quinazolines can be attributed to their ability to suppress the production of pro-inflammatory mediators.[3] Some derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[24] Others can suppress the expression of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[23]
Experimental Protocol: In Vitro Protein Denaturation Inhibition Assay
Protein denaturation is a well-documented cause of inflammation. This assay provides a simple and rapid in vitro method to screen for anti-inflammatory activity.[24][27]
Step-by-Step Methodology:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test quinazoline derivative at various concentrations.
-
Use diclofenac sodium as a standard reference drug.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 15 minutes.
-
Heat the mixtures at 70°C for 5 minutes.
-
-
Measurement:
-
After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage inhibition of protein denaturation using the following formula:
-
% Inhibition = [ (Absorbance of control - Absorbance of test sample) / Absorbance of control ] x 100
-
-
Structure-Activity Relationship (SAR) Insights
Key SAR findings for the anti-inflammatory activity of quinazolines include:
-
The presence of electron-withdrawing groups at positions C-6 and C-7 of the quinazolinone system can increase anti-inflammatory effects.[25]
-
Molecular hybridization of the quinazolinone moiety with other heterocyclic systems, such as thiazolidinone, can improve anti-inflammatory activity.[25][28]
-
Substitution with a p-chlorophenyl group has been shown to result in better anti-inflammatory activity compared to an unsubstituted phenyl group.[28]
Table 3: Anti-inflammatory Activity of Selected Substituted Quinazolines
| Compound Class | Assay | Activity | Reference |
| 6-Bromo-substituted quinazolinone | Carrageenan-induced rat paw edema | Most potent derivative in its series | [25] |
| Thiazolidinone-substituted quinazolinone | Carrageenan-induced rat paw edema | Better activity than corresponding azetidinones | [28] |
| Diiodo-substituted quinazolinones | Carrageenan-induced hind paw edema | High to moderate activity | [23] |
Future Perspectives and Conclusion
The quinazoline scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, coupled with the potential for chemical modification, ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of more selective and potent quinazoline-based inhibitors that can overcome drug resistance and offer improved safety profiles. The exploration of novel therapeutic targets for quinazoline derivatives beyond kinase inhibition also represents a promising avenue for future drug discovery efforts.
This technical guide has provided a comprehensive overview of the significant biological activities of substituted quinazolines, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. By understanding the underlying mechanisms of action, employing robust experimental protocols, and leveraging key structure-activity relationship insights, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.
References
- 1. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 8. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gefitinib - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. japsonline.com [japsonline.com]
- 15. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. rphsonline.com [rphsonline.com]
- 21. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 22. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 23. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journalajrb.com [journalajrb.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. ijpsjournal.com [ijpsjournal.com]
- 28. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the 2,4-Dichloroquinazoline Scaffold: A Cornerstone in Modern Drug Discovery
Introduction: The Quinazoline Nucleus and the Privileged Status of a Dichloro-Derivative
The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a prominent "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and capacity for diverse substitutions allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] Quinazoline derivatives have been successfully developed into drugs for treating cancer, hypertension, microbial infections, and neurodegenerative diseases.[1][5]
Within this versatile family, the 2,4-dichloroquinazoline derivative stands out as a critical and highly reactive intermediate.[6][7] Its importance lies not in its own biological activity, but in the differential reactivity of its two chlorine atoms. This feature provides a strategic handle for medicinal chemists to perform sequential, regioselective substitutions, enabling the construction of vast and complex molecular libraries. This guide provides an in-depth exploration of the 2,4-dichloroquinazoline scaffold, from its fundamental synthesis and reactivity to its role in the development of landmark therapeutic agents.
Part 1: Synthesis and Chemical Reactivity of the 2,4-Dichloroquinazoline Core
The utility of any scaffold begins with its accessibility. The 2,4-dichloroquinazoline core is typically prepared via a robust, two-step sequence starting from readily available anthranilic acid (2-aminobenzoic acid).
Synthetic Workflow
The most common pathway involves the initial formation of quinazoline-2,4(1H,3H)-dione, which is subsequently chlorinated.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Quinazoline a scaffold with antimicrobial and anticonvulsant activity [wisdomlib.org]
- 5. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]
- 7. CAS 607-68-1: 2,4-Dichloroquinazoline | CymitQuimica [cymitquimica.com]
A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Quinazoline Carbonitriles
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1][2][3] The strategic incorporation of a carbonitrile (-C≡N) group onto this scaffold introduces unique physicochemical properties, enhancing potency, selectivity, and metabolic stability through its ability to act as a hydrogen bond acceptor and a bioisosteric replacement for other functional groups.[1][4] This technical guide provides an in-depth exploration of the modern discovery and synthesis of novel quinazoline carbonitriles. We will move beyond simple procedural outlines to dissect the causal logic behind contemporary drug design strategies—such as scaffold hopping—and detail robust, validated synthetic methodologies, including multicomponent and metal-catalyzed reactions. This document is designed to serve as a practical and authoritative resource for professionals engaged in the development of next-generation therapeutics.
The Quinazoline Core: A Privileged Scaffold in Drug Discovery
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a structural motif found in various natural products, most notably the alkaloid vasicine, and a plethora of synthetic pharmaceuticals.[5][6] Its derivatives exhibit an exceptionally broad range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive properties.[2][3][7][8][9] The structural rigidity of the quinazoline core, combined with its capacity for diverse substitutions at multiple positions (notably 2, 4, 6, and 8), allows for the fine-tuning of its interaction with various biological targets.[3][8] This inherent versatility is why medicinal chemists are continually drawn to its synthesis and functionalization.[5][10]
The introduction of the carbonitrile moiety is a deliberate design choice. The nitrile group is a powerful electronic and steric modulator. As a strong dipole and an effective hydrogen bond acceptor, it can form critical interactions within enzyme active sites. Furthermore, it serves as a valuable bioisostere for groups like carbonyls or halides, enabling subtle modifications that can dramatically alter a compound's pharmacokinetic and pharmacodynamic profile.[1][4]
Modern Design Strategies for Novel Quinazoline Carbonitriles
The discovery of novel quinazoline carbonitriles has evolved from random screening to rational, in-silico-aided design. Two powerful strategies in this domain are scaffold hopping and bioisosteric replacement.
Scaffold Hopping: Navigating Chemical Space
Scaffold hopping is a computational or conceptual method used to identify structurally novel compounds by modifying the central core of a known active lead compound while retaining its key pharmacophoric features.[11] This strategy is invaluable for escaping existing patent landscapes and discovering compounds with improved properties, such as enhanced potency or reduced toxicity.[11][12][13]
In the context of quinazolines, a researcher might start with a known kinase inhibitor containing a quinoline core. Through a scaffold hopping approach, the quinoline can be replaced with a quinazoline core. This seemingly minor change—substituting a carbon with a nitrogen at position 3—can significantly improve biological activity and reduce off-target effects.[12] This was successfully demonstrated in the development of NorA efflux pump inhibitors, where the quinazoline core was identified as the best-performing scaffold after a systematic in-silico hopping and screening process.[12]
The logical workflow for such a discovery process is outlined below.
Caption: Scaffold hopping workflow for novel drug discovery.
Bioisosteric Replacement
Bioisosteric replacement involves substituting one atom or group with another that possesses similar physical or chemical properties, leading to a molecule that retains or improves upon the desired biological activity.[1][4] This technique is fundamental in medicinal chemistry for optimizing lead compounds.[1] For instance, replacing a carbon atom with a sulfur atom can alter lipophilicity, molecular conformation, and electron density, thereby influencing target affinity and pharmacokinetic properties.[1][4] While not directly creating a carbonitrile, understanding this principle is key, as the nitrile group itself is often used as a bioisostere for other functionalities.
Synthesis of Quinazoline Carbonitriles: Core Methodologies
The synthesis of the quinazoline carbonitrile core can be achieved through various modern and classical organic chemistry reactions. The choice of method is often dictated by the desired substitution pattern, scalability, and tolerance to other functional groups.
Multicomponent Reactions (MCRs)
Multicomponent reactions are highly valued for their efficiency and atom economy, as they involve combining three or more reactants in a single step to form a complex product.[7] This approach is particularly well-suited for building combinatorial libraries of compounds for high-throughput screening.
A notable example is the four-component synthesis of substituted quinazoline-carbonitriles. This reaction typically involves the condensation of an aldehyde, a cycloketone, and a cyanoamide, which acts as both a reactant and the nitrile source.[7] The use of microwave irradiation can significantly accelerate the reaction, often providing the desired products with ease in a green solvent like ethylene glycol.[7]
Detailed Protocol: Microwave-Assisted Four-Component Synthesis[7]
-
Reactant Preparation: In a 10 mL microwave-transparent sealed vessel, combine the aldehyde (1.0 mmol), cycloketone (1.0 mmol), cyanoamide (1.0 mmol), and potassium carbonate (K₂CO₃, 1.5 mmol).
-
Causality: Potassium carbonate acts as a base to facilitate the initial condensation steps and subsequent cyclization.
-
-
Solvent Addition: Add ethylene glycol (3 mL) to the vessel.
-
Causality: Ethylene glycol is a high-boiling, polar solvent that is efficient at absorbing microwave energy, allowing for rapid and uniform heating of the reaction mixture.
-
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 15-20 minutes.
-
Causality: Microwave heating dramatically reduces reaction times compared to conventional heating by directly exciting the polar molecules in the mixture.
-
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-cold water (20 mL). The precipitated solid product is collected by vacuum filtration.
-
Validation: The crude product is then purified by recrystallization from ethanol to yield the pure substituted quinazoline-carbonitrile. The structure and purity should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Transition Metal-Catalyzed Synthesis
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering novel pathways with high selectivity and functional group tolerance.[5] Catalysts based on copper, palladium, manganese, and ruthenium have all been successfully employed for quinazoline synthesis.[5][14]
A particularly elegant approach involves the copper-catalyzed cascade reaction of (2-bromophenyl)methylamines with amidine hydrochlorides.[14][15] This method proceeds through a sequence of intermolecular N-arylation, intramolecular nucleophilic substitution, and finally, aerobic oxidation to furnish the aromatic quinazoline ring.[14][15] The use of air as the terminal oxidant makes this an environmentally benign process.[14]
Caption: Key steps in copper-catalyzed quinazoline synthesis.
Summary of Synthetic Approaches
The selection of a synthetic strategy depends on various factors, including the availability of starting materials, desired scale, and economic viability. The table below summarizes the key features of the discussed methodologies.
| Synthetic Strategy | Key Features | Typical Catalysts/Reagents | Advantages | Limitations |
| Four-Component MCR | Convergent; builds complexity rapidly | K₂CO₃, Microwave | High atom economy, operational simplicity, rapid synthesis.[7] | Substrate scope can be limited; optimization may be required. |
| Copper-Catalyzed Cascade | Sequential C-N bond formation | CuBr, Air (O₂) | Uses readily available starting materials, environmentally friendly (uses air as oxidant).[14][15] | May require elevated temperatures; catalyst removal can be necessary. |
| Palladium-Catalyzed MCR | Tandem C-C and C-N bond formation | Pd(OAc)₂, Arylboronic Acids | Excellent for installing aryl groups at specific positions, good functional group tolerance.[14] | Cost of palladium catalyst; requires inert atmosphere. |
| Manganese-Catalyzed C-H Functionalization | Dehydrogenative coupling | α-MnO₂, TBHP | Utilizes less expensive and toxic metals, good yields.[5] | Often requires an external oxidant like TBHP. |
Conclusion and Future Outlook
The discovery and synthesis of novel quinazoline carbonitriles represent a vibrant and highly promising area of drug development. Rational design strategies like scaffold hopping, coupled with efficient and robust synthetic methods such as multicomponent and metal-catalyzed reactions, have armed researchers with powerful tools to create new chemical entities with high therapeutic potential.[10][12] Future efforts will likely focus on developing even more sustainable and atom-economical synthetic routes, potentially leveraging flow chemistry and biocatalysis. As our understanding of the biological roles of quinazoline derivatives deepens, the design of highly selective and potent quinazoline carbonitriles will continue to be a key strategy in the fight against a wide range of human diseases.[9][16]
References
- 1. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 8. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. From Quinoline to Quinazoline‐Based S. aureus NorA Efflux Pump Inhibitors by Coupling a Focused Scaffold Hopping Approach and a Pharmacophore Search - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scaffold hopping and redesign approaches for quinazoline based urea derivatives as potent VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinazoline synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Elucidation of 2,4-Dichloroquinazoline-8-carbonitrile: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic properties of 2,4-dichloroquinazoline-8-carbonitrile, a key intermediate in medicinal chemistry and drug discovery.[1] The strategic placement of chloro- and cyano- functionalities on the quinazoline scaffold makes this molecule a versatile building block for the synthesis of targeted therapeutics.[2][3] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation.
This document is structured to provide not just the data, but the underlying scientific rationale for its interpretation. We will delve into the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, offering insights grounded in established principles and drawing parallels from structurally related analogs.
Molecular Structure and Key Features
This compound is a heterocyclic compound with the molecular formula C₉H₃Cl₂N₃.[4] Its structure, characterized by a fused benzene and pyrimidine ring system, is amenable to a variety of chemical transformations. The electron-withdrawing nature of the two chlorine atoms and the nitrile group significantly influences the electronic environment of the quinazoline core, which is reflected in its spectroscopic characteristics.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For a novel compound like this compound, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common first choice for its versatility.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the aromatic protons.
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The aromatic region of the ¹H NMR spectrum is expected to be informative. The three protons on the benzene ring (H-5, H-6, and H-7) will exhibit distinct chemical shifts and coupling patterns.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~ 8.0 - 8.2 | Doublet | ~ 8.0 | H-5 or H-7 | The protons ortho to the nitrile group and the quinazoline ring fusion will be deshielded. |
| ~ 7.8 - 8.0 | Triplet | ~ 8.0 | H-6 | This proton is coupled to both H-5 and H-7, resulting in a triplet. |
| ~ 7.6 - 7.8 | Doublet | ~ 8.0 | H-7 or H-5 | The remaining aromatic proton will appear as a doublet. |
Note: The exact chemical shifts are predictions and may vary based on the solvent and experimental conditions.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule.[5]
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160 - 165 | C-2 / C-4 | Carbons bonded to both nitrogen and chlorine are highly deshielded. |
| ~ 150 - 155 | C-8a | Quaternary carbon at the ring junction. |
| ~ 135 - 140 | C-6 | Aromatic CH carbon. |
| ~ 130 - 135 | C-5 / C-7 | Aromatic CH carbons. |
| ~ 125 - 130 | C-4a | Quaternary carbon at the ring junction. |
| ~ 115 - 120 | C-8 | Carbon bearing the nitrile group. |
| ~ 110 - 115 | -C≡N | Nitrile carbon, typically in this region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule and will likely produce a prominent molecular ion peak.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The sample can be introduced directly via infusion or through an LC-MS system.
Predicted Mass Spectrum (ESI+)
The high-resolution mass spectrum is expected to show a characteristic isotopic cluster for the molecular ion [M+H]⁺ due to the presence of two chlorine atoms.
| Ion | Calculated m/z | Predicted Relative Abundance |
| [C₉H₄Cl₂N₃]⁺ | 223.9777 | 100% |
| [C₉H₄³⁵Cl³⁷ClN₃]⁺ | 225.9748 | ~65% |
| [C₉H₄³⁷Cl₂N₃]⁺ | 227.9718 | ~10% |
Note: The m/z values are for the [M+H]⁺ ion. PubChem predicts the monoisotopic mass to be 222.9704 Da.[4]
Figure 2: Predicted Fragmentation Pathway of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The spectrum can be acquired using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and minimal sample preparation.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2230 - 2210 | Medium, Sharp | C≡N stretch |
| ~ 1620 - 1580 | Medium | C=N stretch |
| ~ 1550 - 1450 | Strong | Aromatic C=C stretching |
| ~ 800 - 700 | Strong | C-Cl stretch |
| ~ 900 - 690 | Medium | Aromatic C-H out-of-plane bending |
The presence of a sharp absorption band around 2220 cm⁻¹ would be a strong indicator of the nitrile functional group.[6][7]
Conclusion
The spectroscopic characterization of this compound is essential for its application in synthetic and medicinal chemistry. This guide provides a detailed framework for the acquisition and interpretation of its NMR, MS, and IR spectra. By combining the predicted data with the described experimental protocols, researchers can confidently verify the structure and purity of this important chemical intermediate, ensuring the integrity of their downstream applications.
References
- 1. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]
- 2. longdom.org [longdom.org]
- 3. CAS 607-68-1: 2,4-Dichloroquinazoline | CymitQuimica [cymitquimica.com]
- 4. PubChemLite - this compound (C9H3Cl2N3) [pubchemlite.lcsb.uni.lu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 2,4-Dicyanopyridine [webbook.nist.gov]
- 7. Quinoline [webbook.nist.gov]
Foreword: Navigating the Uncharted Solubility Landscape of Novel Quinazoline Derivatives
An In-Depth Technical Guide to the Solubility of 2,4-Dichloroquinazoline-8-carbonitrile in Organic Solvents
In the realm of medicinal chemistry and drug development, the quinazoline scaffold is a cornerstone of innovation. Its derivatives have shown a remarkable breadth of biological activities, leading to their investigation in oncology, infectious diseases, and beyond.[1][2][3] The compound this compound (CAS No. 1150617-71-2) represents a key intermediate in the synthesis of these next-generation therapeutics.[4] However, to effectively utilize this compound, a thorough understanding of its physicochemical properties is paramount. Chief among these is its solubility in organic solvents, a critical parameter that governs everything from reaction kinetics and purification strategies to the formulation of final drug products.
This guide addresses a notable gap in the existing literature: the specific solubility data for this compound. While extensive research has been conducted on the synthesis and biological activity of quinazoline derivatives, quantitative solubility data for many specific analogues, including the titular compound, remains unpublished.[5] Therefore, this document serves a dual purpose. Firstly, it provides a theoretical framework for understanding the expected solubility of this compound based on the known behavior of related compounds. Secondly, and more importantly, it offers a detailed, field-proven experimental protocol for researchers to determine the solubility of this compound in their own laboratories.
As a Senior Application Scientist, my objective is not merely to present a series of steps but to elucidate the underlying principles and rationale behind each experimental choice. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge and tools to confidently and accurately characterize the solubility of this compound, thereby accelerating their research and development endeavors.
Theoretical Considerations and Expected Solubility Profile
The molecular structure of this compound—a fused benzene and pyrimidine ring system with chloro and nitrile substituents—suggests a molecule with moderate polarity. The parent quinazoline is noted to be soluble in water, but its derivatives' solubilities can vary dramatically depending on their functional groups.[5][6] The presence of two chlorine atoms and a nitrile group is expected to influence its solubility in organic solvents.
Based on studies of other quinazoline derivatives, such as pyrazolo quinazolines, we can anticipate certain trends.[1] These compounds have demonstrated solubility in a range of common laboratory solvents, including:
-
N,N-dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Tetrahydrofuran (THF)
-
1,4-Dioxane
-
Ethyl acetate
It is also a common observation that the solubility of such compounds increases with temperature.[1] For pyrazolo quinazolines, DMF was reported to be the solvent in which they exhibited the highest solubility.[1] Given the structural similarities, it is reasonable to hypothesize that this compound will also be soluble in these polar aprotic and polar protic solvents. However, empirical determination is essential for accurate and reliable data.
Experimental Protocol for Thermodynamic Solubility Determination
The following protocol details the gravimetric method, a robust and widely accepted technique for determining the thermodynamic (or equilibrium) solubility of a solid compound in a given solvent.[5] This method relies on the preparation of a saturated solution, followed by the quantitative analysis of the solute concentration.
Rationale for Method Selection
The gravimetric method is chosen for its accuracy and reliability. Unlike kinetic solubility assays, which can be influenced by the rate of precipitation and the presence of metastable forms, thermodynamic solubility measurement reflects a true equilibrium state between the dissolved and undissolved compound.[7] This provides a more fundamental and reproducible measure of a compound's solubility.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., DMF, DMSO, THF, 1,4-Dioxane, Ethyl Acetate, Acetonitrile, Methanol, Ethanol)
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatic shaker or incubator
-
Centrifuge
-
Calibrated positive displacement pipettes
-
Syringe filters (0.22 µm PTFE or other solvent-compatible material)
-
Pre-weighed glass vials with solvent-resistant caps
-
Vacuum oven or desiccator
Step-by-Step Procedure
-
Preparation of Solvent Vials: For each solvent to be tested, add a precise volume (e.g., 2.00 mL) to a glass vial.
-
Addition of Solute: Add an excess amount of this compound to each vial. An excess is crucial to ensure that a saturated solution is formed, with undissolved solid remaining. A visual confirmation of excess solid at the bottom of the vial after equilibration is necessary.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the solutions to equilibrate for a sufficient period, typically 24 to 72 hours. The goal is to reach a state where the concentration of the dissolved solute is no longer changing.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid. This step is critical to ensure that the supernatant is free of any solid particles.
-
Sample Collection: Carefully withdraw a precise volume of the clear supernatant (e.g., 1.00 mL) using a calibrated pipette. To ensure no solid particles are transferred, it is advisable to use a syringe fitted with a 0.22 µm filter.
-
Solvent Evaporation: Transfer the collected supernatant to a pre-weighed vial. Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the compound. Continue drying until a constant weight is achieved.
-
Data Collection and Calculation:
-
Record the initial weight of the empty vial.
-
Record the final weight of the vial containing the dried solute.
-
Calculate the mass of the dissolved solute by subtracting the initial vial weight from the final weight.
-
Calculate the solubility using the following formula:
-
Solubility (g/L) = (Mass of dried solute in g) / (Volume of supernatant in L)
-
Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant in mL)
-
-
Self-Validating System and Controls
To ensure the trustworthiness of the results, the following controls should be implemented:
-
Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should plateau, indicating that equilibrium has been achieved.
-
Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is highly temperature-dependent.
-
Solvent Purity: Use high-purity solvents to avoid any influence of impurities on the solubility measurement.
-
Replicates: Perform each solubility measurement in triplicate to assess the reproducibility of the results and calculate the standard deviation.
Data Presentation and Interpretation
The quantitative solubility data obtained should be summarized in a clear and structured table for easy comparison.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Solubility (g/L) | Solubility (mol/L) | Standard Deviation |
| N,N-Dimethylformamide (DMF) | [Experimental Value] | [Calculated Value] | [Calculated Value] |
| Dimethyl sulfoxide (DMSO) | [Experimental Value] | [Calculated Value] | [Calculated Value] |
| Tetrahydrofuran (THF) | [Experimental Value] | [Calculated Value] | [Calculated Value] |
| 1,4-Dioxane | [Experimental Value] | [Calculated Value] | [Calculated Value] |
| Ethyl Acetate | [Experimental Value] | [Calculated Value] | [Calculated Value] |
| Acetonitrile | [Experimental Value] | [Calculated Value] | [Calculated Value] |
| Methanol | [Experimental Value] | [Calculated Value] | [Calculated Value] |
| Ethanol | [Experimental Value] | [Calculated Value] | [Calculated Value] |
Note: The molecular weight of this compound is required to convert solubility from g/L to mol/L.
Visualizing the Experimental Workflow
A clear understanding of the experimental workflow is crucial for successful implementation. The following diagram, generated using Graphviz, illustrates the key steps of the gravimetric solubility determination protocol.
References
- 1. cibtech.org [cibtech.org]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quinazoline - Wikipedia [en.wikipedia.org]
- 7. books.rsc.org [books.rsc.org]
Methodological & Application
Application Note & Protocol: A Guide to the Synthesis of 2,4-Dichloroquinazoline-8-carbonitrile
Abstract
This document provides a detailed, two-step synthetic protocol for the preparation of 2,4-dichloroquinazoline-8-carbonitrile, a key heterocyclic building block for drug discovery and medicinal chemistry. The quinazoline scaffold is a privileged structure found in numerous approved therapeutic agents, and the dichloro-substituted variant serves as a versatile precursor for introducing diverse functionalities at the 2- and 4-positions through nucleophilic aromatic substitution.[1] This guide begins with an overview of the synthetic strategy and reaction mechanisms, followed by comprehensive, step-by-step experimental protocols and data summaries. It is intended for researchers, chemists, and professionals in the field of drug development.
Synthetic Strategy and Mechanistic Discussion
The synthesis of this compound is efficiently executed in two primary stages starting from the appropriately substituted anthranilic acid derivative, 2-amino-3-cyanobenzoic acid.
-
Step 1: Cyclocondensation. The initial step involves the formation of the core quinazoline-2,4-dione ring system. This is achieved through the thermal cyclocondensation of 2-amino-3-cyanobenzoic acid with urea.
-
Step 2: Aromatic Chlorination. The resulting 8-cyanoquinazoline-2,4(1H,3H)-dione intermediate is then subjected to chlorination using a potent chlorinating agent, typically phosphorus oxychloride (POCl₃), to yield the target product.
This well-established pathway is reliable and scalable for producing the desired dichloro-quinazoline intermediate.
Visualization of Synthetic Workflow
Caption: Overall two-step synthesis pathway.
Mechanistic Insights
Step 1: Cyclocondensation with Urea The formation of the quinazoline-2,4-dione ring from an anthranilic acid derivative and urea is a classic heterocyclic synthesis.[2] The reaction proceeds via initial nucleophilic attack of the amino group of 2-amino-3-cyanobenzoic acid on a carbonyl carbon of urea. This is followed by an intramolecular cyclization, where the carboxylic acid moiety reacts with the newly formed urea linkage, leading to the elimination of ammonia and water to form the stable, fused heterocyclic ring system. High temperatures are required to drive the reaction to completion.
Step 2: Chlorination with Phosphorus Oxychloride (POCl₃) The conversion of the quinazoline-2,4-dione to the 2,4-dichloroquinazoline is a critical step. The dione intermediate exists in tautomeric equilibrium with its di-enol form, 2,4-dihydroxyquinazoline. The chlorination mechanism involves the activation of these hydroxyl groups by phosphorus oxychloride.[3][4] The oxygen atoms act as nucleophiles, attacking the electrophilic phosphorus atom of POCl₃, which forms a phosphorylated intermediate.[5] This phosphorylation transforms the hydroxyl group into an excellent leaving group. Subsequently, chloride ions, abundant in the POCl₃ medium, act as nucleophiles and displace the leaving groups via an SNAr-type mechanism to furnish the final 2,4-dichloroquinazoline product.[3] The reaction is typically heated to reflux to ensure complete conversion.[6]
Detailed Experimental Protocols
Safety Precaution: All experiments must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water; handle with extreme caution.
Protocol 1: Synthesis of 8-Cyanoquinazoline-2,4(1H,3H)-dione
-
Materials & Reagents:
-
2-Amino-3-cyanobenzoic acid
-
Urea
-
Sodium hydroxide (NaOH), 2M aqueous solution
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Ethanol
-
-
Equipment:
-
250 mL round-bottom flask
-
Heating mantle with stirrer
-
Reflux condenser
-
Buchner funnel and filtration apparatus
-
-
Procedure:
-
Combine 2-amino-3-cyanobenzoic acid (e.g., 0.1 mol) and urea (e.g., 0.5 mol) in a 250 mL round-bottom flask.
-
Heat the solid mixture in an oil bath or with a heating mantle to 190-200 °C. The mixture will melt, evolve ammonia gas, and then gradually re-solidify.
-
Maintain this temperature for 3-4 hours until the reaction is complete (monitor by TLC if desired).
-
Allow the flask to cool to approximately 80-100 °C.
-
Carefully add 100 mL of 2M NaOH solution to the solid mass and heat the mixture with stirring to dissolve the product, forming the sodium salt.
-
Filter the hot solution to remove any insoluble impurities.
-
Transfer the filtrate to a beaker and cool in an ice bath.
-
Slowly acidify the solution by adding concentrated HCl dropwise with stirring until the pH is approximately 2-3. A precipitate will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold distilled water (3 x 50 mL) and then with cold ethanol (2 x 20 mL).
-
Dry the product in a vacuum oven at 80 °C to a constant weight.
-
Protocol 2: Synthesis of this compound
-
Materials & Reagents:
-
8-Cyanoquinazoline-2,4(1H,3H)-dione (from Protocol 1)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (catalyst)
-
Crushed ice
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
250 mL round-bottom flask equipped for reflux
-
Heating mantle with stirrer
-
Dropping funnel
-
Large beaker (1 L) for quenching
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Place the dried 8-cyanoquinazoline-2,4(1H,3H)-dione (e.g., 0.05 mol) into a 250 mL round-bottom flask.
-
In a fume hood , add phosphorus oxychloride (POCl₃, e.g., 5-10 molar equivalents) to the flask. POCl₃ often serves as both the reagent and the solvent.
-
Add a catalytic amount of N,N-dimethylaniline (e.g., 0.1 equivalents) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. The reaction should become a clear solution.
-
After completion, allow the mixture to cool to room temperature.
-
Quenching (Critical Step): Prepare a large beaker with a substantial amount of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic process that will release HCl gas. Perform this step deep within the fume hood.
-
A precipitate of the product will form. Stir the mixture for 30 minutes to ensure complete precipitation and hydrolysis of excess POCl₃.
-
Collect the solid product by vacuum filtration, washing with cold water. Alternatively, extract the aqueous slurry with dichloromethane or ethyl acetate (3 x 100 mL).
-
If extracting, combine the organic layers. Wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be further purified by recrystallization (e.g., from an ethanol/hexane mixture) or column chromatography.
-
Data Summary and Visualization
Table of Reaction Parameters
| Parameter | Step 1: Cyclocondensation | Step 2: Chlorination |
| Starting Material | 2-Amino-3-cyanobenzoic acid | 8-Cyanoquinazoline-2,4(1H,3H)-dione |
| Primary Reagent | Urea | Phosphorus oxychloride (POCl₃) |
| Reagent Ratio | ~5-10 eq. | ~5-10 eq. (serves as solvent) |
| Catalyst | None | N,N-Dimethylaniline (~0.1 eq.) |
| Temperature | 190-200 °C | Reflux (~110 °C) |
| Reaction Time | 3-4 hours | 4-6 hours |
| Typical Yield | 75-85% | 80-90% |
Reaction Scheme Visualization
Caption: Chemical structures in the synthetic pathway.
Field-Proven Insights & Troubleshooting
-
Step 1 - Purity of Starting Material: The purity of the 2-amino-3-cyanobenzoic acid is crucial. Impurities can lead to side reactions and discoloration of the product.
-
Step 1 - Thermal Control: Overheating (>210 °C) during the urea melt can lead to decomposition and lower yields. Consistent temperature monitoring is recommended.
-
Step 2 - Anhydrous Conditions: The chlorination reaction is sensitive to moisture. Ensure the starting dione is completely dry and use anhydrous POCl₃ for best results.
-
Step 2 - Quenching: The quenching of POCl₃ is the most hazardous part of this synthesis. Always add the reaction mixture to ice, never the other way around. Ensure the quench vessel is large enough to contain any splashing and is adequately cooled.
-
Purification: While the crude product from both steps is often of reasonable purity after washing, for applications requiring high purity (e.g., subsequent sensitive catalytic reactions), recrystallization or silica gel chromatography is advised.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 5. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Functionalization of 2,4-Dichloroquinazolines via Nucleophilic Substitution
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline core is a privileged heterocyclic motif, forming the structural backbone of numerous therapeutic agents approved by the U.S. FDA.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2][3] Marketed drugs such as Gefitinib (Iressa®) and Erlotinib (Tarceva®), potent epidermal growth factor receptor (EGFR) inhibitors for cancer therapy, highlight the clinical significance of the 4-anilinoquinazoline framework.[4]
The synthetic linchpin for accessing a diverse library of these crucial compounds is often 2,4-dichloroquinazoline. This readily available precursor serves as a versatile electrophilic hub, amenable to sequential and regioselective functionalization through nucleophilic aromatic substitution (SNAr). Understanding the principles governing these reactions is paramount for researchers in medicinal chemistry and drug development aiming to generate novel molecular entities with tailored biological functions.
This guide provides an in-depth exploration of the SNAr reactions of 2,4-dichloroquinazolines, detailing the mechanistic underpinnings, providing field-tested protocols, and explaining the causality behind experimental choices to ensure reproducible and verifiable outcomes.
Core Principles: Regioselectivity in the SNAr of 2,4-Dichloroquinazolines
The differential reactivity of the C4 and C2 positions in 2,4-dichloroquinazoline is the cornerstone of its synthetic utility. Nucleophilic attack invariably occurs preferentially at the C4 position under mild conditions, with subsequent substitution at C2 requiring significantly more forcing conditions.[5][6] This regioselectivity is not arbitrary but is dictated by the electronic architecture of the quinazoline ring.
The reaction proceeds via a classic Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism .[7][8][9] The nucleophile attacks the electron-deficient carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before the chloride leaving group is expelled to restore aromaticity.[5][8]
Causality of C4-Selectivity: The heightened electrophilicity of the C4 carbon compared to the C2 carbon is the primary driver for this selectivity.
-
Inductive and Resonance Effects: The C4 position is para to the N1 nitrogen and ortho to the N3 nitrogen, both of which exert strong electron-withdrawing effects, making C4 more electron-deficient and susceptible to nucleophilic attack.
-
Computational Evidence: Density Functional Theory (DFT) calculations have corroborated these empirical observations, revealing that the carbon atom at the C4 position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient.[10][11][12] This indicates that the C4 position is the more energetically favorable site for attack by a nucleophile. The activation energy for nucleophilic attack at C4 is calculated to be lower than at C2, further supporting the observed regioselectivity.[11][12]
Once the first nucleophile (e.g., an amine) is installed at C4, it typically acts as an electron-donating group, which deactivates the ring towards further nucleophilic attack. Consequently, displacing the second chlorine at the C2 position demands harsher conditions, such as elevated temperatures.[6][13]
Caption: General SNAr mechanism at the C4 position.
Application Notes and Protocols
Protocol 1: Selective Monosubstitution at the C4 Position (Amination)
This protocol describes the synthesis of 2-chloro-4-aminoquinazolines, crucial intermediates for many biologically active molecules. The reaction is performed under mild conditions to ensure high selectivity for the C4 position.
Materials:
-
2,4-Dichloroquinazoline
-
Primary or secondary amine (1.1 - 2.0 equivalents)
-
Solvent: Isopropanol (IPA), Ethanol (EtOH), or Tetrahydrofuran (THF)
-
Optional Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) if using an amine salt.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloroquinazoline (1.0 eq).
-
Dissolution: Add the chosen solvent (e.g., Isopropanol) to create a solution or suspension (approx. 0.1-0.5 M concentration).
-
Cooling: Cool the mixture to 0-5 °C using an ice bath. This is critical for controlling the exotherm and maintaining regioselectivity.[5]
-
Nucleophile Addition: Slowly add the amine nucleophile (1.1 eq) dropwise over 10-15 minutes. If the amine is used in excess (e.g., 2.0 eq), it can also serve as the base to neutralize the HCl byproduct.[10]
-
Reaction: Allow the reaction to stir at 0-5 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with cold solvent (e.g., cold IPA) and then water to remove any amine hydrochloride salts, and dried under vacuum.
-
Purification: If necessary, the product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Causality and Self-Validation:
-
Why low temperature? The reaction is often exothermic. Low temperatures prevent side reactions and ensure that the more reactive C4 position is targeted exclusively. The energy barrier for substitution at C2 is significantly higher and is not overcome at room temperature or below.[5]
-
Choice of Solvent: Alcohols like IPA and EtOH are common as they readily dissolve the reactants and the product often precipitates upon formation, simplifying isolation. Dioxane is another excellent, though higher-boiling, choice as it is unreactive towards amines.[6]
-
Self-Validating System: The regiochemistry of the substitution must be confirmed. While 1D ¹H and ¹³C NMR are essential, unambiguous confirmation can be achieved with 2D-NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation). A correlation between the N-H proton of the amine and the C4 carbon of the quinazoline ring definitively confirms the substitution pattern.[10][11]
Protocol 2: Sequential Disubstitution at the C2 Position
This protocol outlines the substitution of the remaining chlorine at the C2 position, starting from a 2-chloro-4-substituted quinazoline intermediate.
Materials:
-
2-Chloro-4-(substituted)quinazoline (from Protocol 1)
-
Second nucleophile (amine, 1.5 - 3.0 equivalents)
-
High-boiling solvent: N,N-Dimethylformamide (DMF), Dioxane, or n-Butanol.
Step-by-Step Methodology:
-
Setup: In a flask suitable for heating (or a microwave reaction vial), combine the 2-chloro-4-(substituted)quinazoline (1.0 eq) and the second amine nucleophile (1.5-3.0 eq).
-
Solvent: Add the high-boiling solvent (e.g., Dioxane).
-
Reaction: Heat the mixture to a high temperature (typically 100-140 °C) or use microwave irradiation (e.g., 140 °C for 30-60 min).[10][13] The reaction should be monitored by TLC or LC-MS.
-
Workup: After cooling, the solvent is typically removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., Ethyl Acetate or Dichloromethane) and water or a saturated sodium bicarbonate solution.
-
Purification: The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the 2,4-disubstituted quinazoline.
Causality and Self-Validation:
-
Why harsh conditions? The electron-donating nature of the substituent at C4 deactivates the pyrimidine ring, making the C2 position less electrophilic. Significant thermal energy (conventional heating or microwave) is required to overcome this higher activation barrier.[5][13]
-
Microwave Advantage: Microwave-assisted synthesis can dramatically reduce reaction times from many hours to minutes, often improving yields and reducing the formation of degradation byproducts.[14]
-
Self-Validating System: Full spectroscopic characterization is required. ¹H and ¹³C NMR will show the disappearance of the C2-Cl signal and the appearance of new signals corresponding to the second nucleophile. High-Resolution Mass Spectrometry (HRMS) is crucial to confirm the molecular formula of the final disubstituted product.[15]
Caption: Workflow for sequential C4 then C2 substitution.
Data Summary: Reaction Conditions
The choice of nucleophile and reaction conditions dictates the outcome. The following table summarizes typical parameters for achieving selective substitution.
| Position | Nucleophile Type | Typical Solvents | Temperature Range | Typical Duration | Key Considerations |
| C4 | Primary/Secondary Amines | IPA, EtOH, THF, Dioxane | 0 °C to Room Temp | 1 - 6 hours | High regioselectivity.[5][10] |
| C4 | Alcohols (Alkoxides) | THF, DMF | Room Temp to 60 °C | 4 - 12 hours | Requires a strong base (e.g., NaH) to form the alkoxide. |
| C4 | Thiols (Thiolates) | DMF, DMSO | Room Temp | 2 - 8 hours | Base (e.g., K₂CO₃, NaH) is used to generate the thiolate. |
| C2 | Primary/Secondary Amines | Dioxane, n-BuOH, DMF | 100 °C to 150 °C (or MW) | 6 - 24 hours (or <1 hr with MW) | Requires forcing conditions due to deactivation by the C4 substituent.[6][13] |
| C2 | Aryl Boronic Acids | DME/H₂O, Toluene | 75 °C to 110 °C | 12 - 24 hours | Requires a Palladium catalyst (e.g., Suzuki coupling).[16] |
Spectroscopic Characterization
Confirming the structure of synthesized quinazoline derivatives is essential.
-
¹H NMR: The aromatic protons on the quinazoline core typically appear between 7.0 and 8.5 ppm. The introduction of substituents will cause predictable shifts. For example, an N-H proton from an amine at C4 often appears as a broad singlet.
-
¹³C NMR: The C4 and C2 carbons of 2,4-dichloroquinazoline are highly deshielded. Upon substitution, their chemical shifts will change significantly. A key signal is the amide carbonyl in quinazolinones (a common hydrolysis product or synthetic target), which appears around 161-163 ppm.[3]
-
IR Spectroscopy: A key feature for quinazolin-4-ones is the strong carbonyl (C=O) stretch between 1650-1690 cm⁻¹.[3][17]
-
Mass Spectrometry (MS): ESI-MS is used to confirm the molecular weight, typically observing the [M+H]⁺ ion.[15] The isotopic pattern for compounds containing one chlorine atom (a 3:1 ratio for M and M+2 peaks) is a diagnostic feature for the monosubstituted intermediates.
References
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Use of 2,4-Dichloroquinazoline-8-carbonitrile for the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the synthesis and application of 2,4-dichloroquinazoline-8-carbonitrile, a highly versatile and strategic building block in the development of targeted kinase inhibitors. We will explore its synthesis, unique reactivity, and provide detailed protocols for its incorporation into potential therapeutic agents.
Introduction: The Quinazoline Scaffold in Modern Oncology
The quinazoline ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the core of numerous clinically successful drugs.[1][2] In oncology, 4-anilinoquinazoline derivatives have been particularly impactful, leading to the development of potent and selective inhibitors of protein kinases, which are critical regulators of cellular signaling.[3] Dysregulation of kinase signaling is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4]
The compound this compound emerges as a particularly valuable intermediate for several reasons:
-
Two Reactive Centers: It possesses two chlorine atoms at the C2 and C4 positions, which can be sequentially substituted with different nucleophiles, allowing for the rapid construction of diverse molecular libraries.
-
Differential Reactivity: The chlorine at the C4 position is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at C2, enabling controlled, stepwise synthesis.
-
A Versatile Nitrile Group: The carbonitrile (cyano) group at the 8-position serves as a key functional handle. It can be used for further chemical elaboration or act as a hydrogen bond acceptor, contributing to the binding affinity and selectivity of the final inhibitor.
This guide provides the necessary protocols to synthesize this key intermediate and leverage its unique chemical properties to construct novel kinase inhibitors.
PART 1: Synthesis of the Core Intermediate: this compound
The preparation of this compound is efficiently achieved via a robust two-step process starting from 2-amino-3-cyanobenzoic acid. This method involves an initial cyclization to form the quinazoline-2,4-dione, followed by a chlorination reaction.[5]
Step 1: Cyclization to 8-Cyanoquinazoline-2,4(1H,3H)-dione
The initial and critical step is the formation of the heterocyclic quinazoline ring. This is accomplished through the condensation of 2-amino-3-cyanobenzoic acid with urea, which serves as the source for the two carbonyl carbons and associated nitrogens.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, thoroughly mix 2-amino-3-cyanobenzoic acid (1.0 eq) and urea (10.0 eq).
-
Heating: Place the flask in an oil bath and heat the solid mixture to 190-200 °C. The mixture will melt, and the reaction will commence, often with the evolution of ammonia gas.
-
Reaction Monitoring: Maintain the temperature for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, dissolving them in methanol, and eluting with a suitable solvent system (e.g., 10% Methanol in Dichloromethane). The reaction is complete when the starting benzoic acid spot is no longer visible.
-
Work-up: Allow the flask to cool to room temperature. The molten mass will solidify. Add 100 mL of 2M sodium hydroxide solution and stir to dissolve the solid.
-
Precipitation: Filter the resulting solution to remove any insoluble impurities. While stirring vigorously, slowly acidify the filtrate with concentrated hydrochloric acid (HCl) until the pH is approximately 2-3.
-
Isolation: A precipitate of 8-cyanoquinazoline-2,4(1H,3H)-dione will form. Collect the solid by vacuum filtration, wash it thoroughly with cold distilled water (3 x 50 mL), and then with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum at 60 °C to a constant weight.
Step 2: Chlorination to this compound
The intermediate dione is converted to the highly reactive dichloro derivative using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), often with a catalytic amount of an amine base to facilitate the reaction.[5][6]
Experimental Protocol:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. To the flask, add 8-cyanoquinazoline-2,4(1H,3H)-dione (1.0 eq) and phosphorus oxychloride (POCl₃) (15-20 eq).
-
Catalyst Addition: Add N,N-dimethylaniline (0.5 eq) dropwise to the suspension.
-
Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The reaction should become a clear, homogenous solution as it proceeds. Monitor the reaction completion by TLC.
-
Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.
-
Work-up: Cautiously pour the concentrated residue onto crushed ice with vigorous stirring in a large beaker. This is a highly exothermic reaction and should be performed slowly.
-
Isolation: The product, this compound, will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Drying and Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or toluene to yield the final product as a crystalline solid.
Table 1: Summary of Synthesis Parameters
| Step | Key Reagents | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|
| 1. Cyclization | 2-amino-3-cyanobenzoic acid, Urea | None (Melt) | 190-200 °C | 80-90% |
| 2. Chlorination | 8-cyanoquinazoline-2,4-dione, POCl₃, N,N-dimethylaniline | POCl₃ | ~110 °C (Reflux) | 85-95% |
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 2,4-dichloroquinazoline-7-carbonitrile
Introduction: The Strategic Importance of 2,4-dichloroquinazoline-7-carbonitrile in Medicinal Chemistry
2,4-Dichloroquinazoline derivatives are pivotal scaffolds in the landscape of medicinal chemistry, serving as foundational precursors for a diverse array of bioactive molecules, most notably kinase inhibitors and other targeted therapeutic agents.[1] The inclusion of a 7-carbonitrile functionality introduces a versatile chemical handle, enabling extensive downstream modifications. This strategic feature makes 2,4-dichloroquinazoline-7-carbonitrile an exceptionally valuable building block in the intricate process of drug discovery and development.[1]
The synthesis of this key intermediate is efficiently accomplished through a robust and well-established two-step process. This process commences with the formation of a quinazoline-2,4-dione intermediate, which is subsequently subjected to a chlorination reaction to yield the final product.[1] This guide provides a detailed, step-by-step protocol for both stages of this synthesis, grounded in established chemical principles and supported by practical insights for successful execution.
Synthetic Pathway Overview
The preparation of 2,4-dichloroquinazoline-7-carbonitrile is achieved via a sequential two-step synthetic route, beginning with 2-amino-5-cyanobenzoic acid.[1]
Step 1: Cyclization to form 7-cyanoquinazoline-2,4(1H,3H)-dione. The initial step involves the reaction of 2-amino-5-cyanobenzoic acid with a suitable cyclizing agent, such as urea or potassium cyanate, to construct the quinazoline-2,4-dione ring system.[1]
Step 2: Chlorination to yield 2,4-dichloroquinazoline-7-carbonitrile. The intermediate dione is then treated with a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to effectively replace the hydroxyl groups with chlorine atoms, affording the desired product.[1]
Visualizing the Transformation
The following diagram illustrates the logical progression of the chemical synthesis.
Caption: Synthetic workflow for the preparation of 2,4-dichloroquinazoline-7-carbonitrile.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-amino-5-cyanobenzoic acid | ≥98% | Commercially Available | Starting material. |
| Urea | Reagent Grade | Commercially Available | Cyclizing agent. |
| Phosphorus oxychloride (POCl₃) | ≥99% | Commercially Available | Chlorinating agent. Highly corrosive and water-reactive. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Optional catalyst for chlorination. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Commercially Available | For workup of the dione intermediate. |
| Hydrochloric Acid (HCl) | Concentrated, 37% | Commercially Available | For acidification during workup. |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | Recrystallization solvent. |
| Ethanol | Anhydrous | Commercially Available | Recrystallization solvent. |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | Extraction solvent. |
| Crushed Ice | - | - | For quenching the chlorination reaction. |
Experimental Protocols
Protocol 1: Synthesis of 7-cyanoquinazoline-2,4(1H,3H)-dione
This protocol details the formation of the quinazoline-2,4-dione ring from 2-amino-5-cyanobenzoic acid utilizing urea.
Procedure:
-
In a suitable round-bottom flask, thoroughly combine 2-amino-5-cyanobenzoic acid and urea. A recommended molar ratio is 1:5 to 1:10 (2-amino-5-cyanobenzoic acid to urea).[1]
-
Heat the solid mixture in an oil bath to a temperature of 190-200 °C. The mixture will initially melt and subsequently solidify as the reaction progresses.[1]
-
Maintain this temperature for a duration of 2-3 hours.[1] The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction period, allow the mixture to cool to ambient temperature.[1]
-
To the resulting solid mass, add a 2 M sodium hydroxide solution and heat the mixture to facilitate the dissolution of the product.[1]
-
Filter the hot solution to remove any insoluble impurities.[1]
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3. This will induce the precipitation of 7-cyanoquinazoline-2,4(1H,3H)-dione.[1]
-
Collect the resulting solid by vacuum filtration, wash thoroughly with cold water, and dry the product completely.[1]
Protocol 2: Synthesis of 2,4-dichloroquinazoline-7-carbonitrile
This protocol outlines the chlorination of the 7-cyanoquinazoline-2,4(1H,3H)-dione intermediate to yield the final product.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend the 7-cyanoquinazoline-2,4(1H,3H)-dione in phosphorus oxychloride (POCl₃).[1]
-
A significant excess of POCl₃, typically 10-20 molar equivalents, should be employed.[1] Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[1]
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 4-6 hours.[1] Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.[1]
-
Caution: This step is highly exothermic and must be performed in a well-ventilated fume hood. Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[1]
-
The product, 2,4-dichloroquinazoline-7-carbonitrile, will precipitate as a solid.[1]
-
Collect the solid by vacuum filtration and wash it extensively with cold water until the filtrate is neutral.[1]
-
Dry the product under vacuum.[1]
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or toluene.[1]
Safety and Handling Precautions
A thorough understanding and strict adherence to safety protocols are paramount when handling the reagents involved in this synthesis.
Phosphorus Oxychloride (POCl₃):
-
Hazards: Phosphorus oxychloride is a highly corrosive substance that causes severe skin burns and eye damage.[2][3] It is fatal if inhaled and reacts violently with water, liberating toxic gas.[2][3] It is also moisture-sensitive.[2][3]
-
Handling: Always handle phosphorus oxychloride in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[4] Ensure that all equipment is dry and work in an inert atmosphere if possible.
-
First Aid: In case of skin contact, immediately wash the affected area with plenty of water for at least 15 minutes and seek immediate medical attention.[2][3] If inhaled, move the victim to fresh air and provide artificial respiration if necessary; immediate medical attention is required.[2][3] For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[2][3]
N,N-Dimethylformamide (DMF):
-
Hazards: DMF is a flammable liquid and vapor.[5] It is harmful if swallowed or in contact with skin and causes serious eye irritation.[5] It is also a suspected reproductive toxin and may cause harm to the unborn child.[4]
-
Handling: Use DMF in a well-ventilated area, preferably a chemical fume hood.[4][6] Keep it away from heat, sparks, and open flames.[5][6] Wear appropriate PPE, including gloves, lab coat, and eye protection.[4]
-
First Aid: In case of skin contact, wash off immediately with plenty of water.[5] If inhaled, move to fresh air.[5] For eye contact, rinse thoroughly with plenty of water.[5] If ingested, do not induce vomiting and seek immediate medical attention.[5]
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 | Incomplete reaction. | Increase reaction time or temperature slightly. Ensure thorough mixing of reactants. |
| Loss of product during workup. | Ensure complete precipitation by adjusting the pH carefully. Avoid excessive washing. | |
| Low yield in Step 2 | Incomplete chlorination. | Ensure an adequate excess of POCl₃ is used. The addition of catalytic DMF can improve the reaction rate.[1] |
| Hydrolysis of the product during workup. | Perform the quench onto ice quickly and efficiently. Wash the product with cold water to minimize hydrolysis. | |
| Product is impure | Presence of starting material or byproducts. | Optimize reaction monitoring with TLC to ensure complete conversion. Recrystallize the final product from an appropriate solvent system. |
Conclusion
The protocol detailed herein provides a comprehensive and reliable method for the synthesis of 2,4-dichloroquinazoline-7-carbonitrile, a key intermediate in drug discovery. By understanding the underlying chemical principles and adhering strictly to the outlined procedures and safety precautions, researchers can confidently and efficiently produce this valuable compound for further synthetic applications.
References
Revolutionizing Quinazoline Synthesis: A Guide to Microwave-Assisted Protocols
Introduction: The Quinazoline Scaffold and the Microwave Advantage
The quinazoline core, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The relentless pursuit of novel drug candidates necessitates efficient, rapid, and sustainable synthetic methodologies. Traditional synthesis of quinazolines often involves lengthy reaction times, harsh conditions, and low yields. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a powerful solution to these challenges.[4][5][6]
Microwave irradiation accelerates chemical reactions by directly and efficiently heating the reaction mixture through a mechanism involving dipolar polarization and ionic conduction.[4] This leads to a rapid and uniform temperature increase, often resulting in dramatically reduced reaction times—from hours to mere minutes—and significantly improved yields.[4][5][7] Furthermore, MAOS aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free reactions or the use of more environmentally benign solvents.[6][8][9] This guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the microwave-assisted synthesis of quinazoline derivatives, grounded in established scientific principles and field-proven insights.
Core Principles of Microwave-Assisted Synthesis
The efficacy of microwave synthesis stems from its unique heating mechanism, which differs fundamentally from conventional heating.
-
Dipolar Polarization: Polar molecules in the reaction mixture, such as the reactants and solvent, attempt to align themselves with the rapidly oscillating electric field of the microwaves. The resulting friction generates heat uniformly throughout the bulk of the material.
-
Ionic Conduction: If ions are present, they will migrate in the direction of the electric field. The frequent collisions and resistance to this movement cause localized heating.
This direct energy transfer to the molecules within the reaction vessel circumvents the slow process of thermal conduction from an external heat source, leading to rapid and efficient heating. This can result in thermal and non-thermal effects that accelerate reaction rates beyond what is achievable with conventional heating at the same temperature.
General Experimental Workflow
The following diagram illustrates a typical workflow for microwave-assisted synthesis of quinazoline derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. ijirt.org [ijirt.org]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. Microwave assisted green organic synthesis [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 2,4-Dichloroquinazoline-8-carbonitrile in the Development of Novel Anticancer Agents
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2,4-dichloroquinazoline-8-carbonitrile as a pivotal intermediate in the synthesis and evaluation of next-generation anticancer therapeutics. This document provides a detailed exploration of the underlying scientific principles, step-by-step experimental protocols, and data interpretation guidelines, grounded in established methodologies and recent advancements in the field.
Introduction: The Quinazoline Scaffold in Oncology
The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its versatile biological activities.[1][2] A significant number of clinically approved and investigational anticancer agents are built upon this framework.[3] Their primary mechanism of action often involves the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[1][4]
Prominent examples include inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, such as gefitinib and erlotinib, which have revolutionized the treatment of certain solid tumors like non-small cell lung cancer (NSCLC).[5][6][7] The quinazoline ring system effectively mimics the adenine portion of ATP, enabling high-affinity binding to the kinase active site.[5] The development of resistance to first and second-generation inhibitors, often through mutations like T790M in EGFR, necessitates the continuous innovation of new quinazoline derivatives with improved potency and altered selectivity profiles.[5][8]
This compound: A Versatile Building Block
This compound is a key synthetic intermediate designed for the efficient construction of novel quinazoline-based drug candidates. The dichloro substitutions at the 2- and 4-positions provide two reactive sites for sequential or differential nucleophilic substitution, allowing for the systematic introduction of various pharmacophoric moieties. The carbonitrile group at the 8-position offers a valuable handle for further chemical elaboration or can serve as a critical interaction point within a biological target.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₃Cl₂N₃ | PubChem |
| Molecular Weight | 223.97 g/mol | PubChem |
| Appearance | White to yellow solid | [9] |
| InChI Key | LUCPYAXUBBOULM-UHFFFAOYSA-N | PubChem |
| Storage | Store in a freezer | [9] |
Synthetic Protocols
The following protocols outline a plausible synthetic route to this compound and its subsequent elaboration into a hypothetical anticancer agent.
Protocol 1: Synthesis of this compound
The synthesis is conceptualized as a two-step process, mirroring established procedures for analogous compounds like 2,4-dichloroquinazoline-7-carbonitrile.[10] It begins with the cyclization of 2-amino-3-cyanobenzoic acid to form the corresponding quinazoline-2,4-dione, which is subsequently chlorinated.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 8-Cyanoquinazoline-2,4(1H,3H)-dione
-
Rationale: This step involves the condensation of an anthranilic acid derivative with urea to form the pyrimidine ring of the quinazoline system. High temperatures are required to drive the cyclization and dehydration. The resulting dione is a stable intermediate.
-
Procedure:
-
In a 250 mL round-bottom flask, thoroughly mix 2-amino-3-cyanobenzoic acid (10.0 g, 61.7 mmol) and urea (37.0 g, 617 mmol).
-
Heat the solid mixture in an oil bath to 190-200 °C with gentle stirring. The mixture will melt and then gradually solidify as the reaction progresses.
-
Maintain the temperature for 3 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to approximately 100 °C.
-
Carefully add 100 mL of a 2 M sodium hydroxide solution and heat the mixture to dissolve the product.
-
Filter the hot solution to remove any insoluble byproducts.
-
Cool the filtrate in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 8-cyanoquinazoline-2,4(1H,3H)-dione.
-
Step 2: Synthesis of this compound
-
Rationale: Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent used to convert the hydroxyl groups (in the tautomeric form of the dione) into chlorine atoms. This reaction transforms the stable dione into a highly reactive dichloro intermediate, primed for nucleophilic substitution. A catalytic amount of N,N-dimethylformamide (DMF) can accelerate this type of reaction.
-
Procedure:
-
In a fume hood, combine the dried 8-cyanoquinazoline-2,4(1H,3H)-dione (5.0 g, 26.7 mmol) with phosphorus oxychloride (50 mL, 535 mmol).
-
Add 3-4 drops of N,N-dimethylformamide (DMF) as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 105 °C) for 4-6 hours. The solid should dissolve as the reaction proceeds.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.
-
The product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or toluene.
-
Protocol 2: Synthesis of a 4-Anilino-quinazoline Derivative
-
Rationale: The chlorine at the C4 position of the quinazoline ring is more labile and susceptible to nucleophilic aromatic substitution than the chlorine at C2. This regioselectivity allows for the controlled introduction of a substituted aniline, a common feature in many EGFR inhibitors.[4][5]
-
Procedure:
-
Dissolve this compound (1.0 g, 4.46 mmol) in 20 mL of isopropanol in a round-bottom flask.
-
Add 3-chloro-4-fluoroaniline (0.65 g, 4.46 mmol) to the solution.
-
Heat the mixture to reflux (approx. 82 °C) and stir for 4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and add diethyl ether to induce precipitation.
-
Wash the collected solid with cold isopropanol and then diethyl ether to yield the desired 2-chloro-4-(3-chloro-4-fluoroanilino)quinazoline-8-carbonitrile.
-
In Vitro Evaluation Protocols
Once a novel quinazoline derivative is synthesized, its anticancer potential must be evaluated through a cascade of in vitro assays.
Caption: General workflow for in vitro screening of novel compounds.
Protocol 3: MTT Cytotoxicity Assay
-
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic or anti-proliferative effects.[10]
-
Materials:
-
Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC₅₀) from the curve, which is the concentration of the compound required to inhibit cell growth by 50%.[11]
-
Hypothetical Cytotoxicity Data
| Cell Line | Cancer Type | IC₅₀ (µM) of Derivative | IC₅₀ (µM) of Doxorubicin (Control) |
| A549 | Non-Small Cell Lung Cancer | 1.5 | 0.8 |
| MCF-7 | Breast Adenocarcinoma | 2.3 | 1.2 |
| HCT116 | Colorectal Carcinoma | 5.1 | 0.5 |
| HEK293 | Normal Kidney Cells | > 50 | 10.5 |
Protocol 4: In Vitro Kinase Inhibition Assay (Luminescent)
-
Rationale: Since many quinazolines target protein kinases, a direct enzymatic assay is crucial to confirm on-target activity.[1] Luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, quantify kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The amount of light generated is inversely proportional to the kinase inhibition by the test compound.
-
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Kinase-specific substrate peptide
-
ATP
-
Test compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
-
Procedure:
-
Kinase Reaction Setup: In each well, prepare the kinase reaction by adding the kinase buffer, the test compound at various concentrations, the substrate, and the recombinant kinase enzyme.
-
Initiate Reaction: Start the kinase reaction by adding ATP. The final concentration of ATP should be close to its Km value for the specific kinase.
-
Incubation: Incubate the reaction plate at 30°C for 60 minutes.
-
Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent, which converts the newly formed ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data using "no kinase" and "no inhibitor" controls.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Relevant Signaling Pathways
The quinazoline scaffold is most famously associated with the inhibition of the EGFR signaling pathway.
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazolines.
Upon ligand binding, EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domains.[6] This activates downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which ultimately promote cell proliferation, survival, and angiogenesis. Quinazoline-based inhibitors compete with ATP for the binding site on the EGFR kinase domain, preventing autophosphorylation and blocking downstream signaling, thereby inducing cell cycle arrest and apoptosis in cancer cells.[1]
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile platform for the development of novel anticancer agents. The synthetic and screening protocols provided herein offer a robust framework for researchers to design, synthesize, and evaluate new chemical entities based on this scaffold. Future efforts in this area will likely focus on creating derivatives that can overcome existing drug resistance mechanisms, exhibit novel kinase selectivity profiles, or engage other emerging cancer targets. The continued exploration of the chemical space around the quinazoline core promises to yield the next generation of targeted cancer therapies.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Quinazolin-2,4-Dione Hybrid Molecules as Possible Inhibitors Against Malaria: Synthesis and in silico Molecular Docking Studies [frontiersin.org]
- 5. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Aminobenzonitrile | C7H6N2 | CID 72913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Development of Antimicrobial Agents from Quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold as a Privileged Structure in Antimicrobial Drug Discovery
The relentless rise of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with potent and resilient mechanisms of action.[1][2] Within the landscape of medicinal chemistry, the quinazoline scaffold has emerged as a "privileged structure" due to its remarkable versatility and broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[3][4] This is evidenced by the number of approved drugs incorporating this heterocyclic system.[3]
Quinazoline and its oxidized form, quinazolinone, are bicyclic aromatic compounds formed by the fusion of a benzene ring and a pyrimidine ring.[4] Their rigid structure provides a unique three-dimensional arrangement for substituent groups, allowing for precise interactions with various biological targets. This guide provides a comprehensive overview of the key stages in the development of novel antimicrobial agents based on the quinazoline scaffold, from synthetic strategies to detailed protocols for antimicrobial evaluation and preliminary mechanism of action studies.
Synthetic Strategies for Quinazoline Derivatives
The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.[4] Structure-activity relationship (SAR) studies have consistently shown that modifications at the C2, N3, and C4 positions, as well as substitutions on the benzene ring (positions 6 and 8), are critical for modulating antimicrobial potency.[3][5]
A common and efficient route to synthesize 4(3H)-quinazolinone derivatives is the reaction of an appropriately substituted anthranilic acid with various reagents. A foundational method involves the reaction of 2-aminobenzoic acid (anthranilic acid) with amides, a process known as the Niementowski reaction, to yield 4-oxo-3,4-dihydroquinazolines.[6] Another versatile approach begins with the synthesis of a 2-substituted-4H-3,1-benzoxazin-4-one intermediate from anthranilic acid, which can then be reacted with a diverse range of nucleophiles to generate a library of quinazoline derivatives.[2][7]
General Protocol: Synthesis of a 2,3-Disubstituted-4(3H)-Quinazolinone Library
This protocol outlines a two-step synthesis that is amenable to the creation of a diverse library of quinazoline derivatives for screening.
Step 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-one
-
To a solution of anthranilic acid (1.0 eq) in a suitable solvent (e.g., pyridine or dioxane), add an acyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the 2-substituted-4H-3,1-benzoxazin-4-one.
Step 2: Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinone
-
Reflux a mixture of the 2-substituted-4H-3,1-benzoxazin-4-one (1.0 eq) and a primary amine (1.2 eq) in a solvent such as glacial acetic acid or ethanol for 4-8 hours.[8]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into crushed ice.
-
Collect the precipitated solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired 2,3-disubstituted-4(3H)-quinazolinone.
In Vitro Antimicrobial Susceptibility Testing
Once a library of quinazoline derivatives has been synthesized, the next critical step is to evaluate their antimicrobial activity. Standardized methods from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide a framework for reproducible results.[9] The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[10][11]
Protocol: Broth Microdilution Assay for MIC Determination
This protocol details the steps for determining the MIC of synthesized quinazoline derivatives against a panel of clinically relevant bacteria.
Materials:
-
96-well microtiter plates
-
Test compounds (quinazoline derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Reference antibiotics (e.g., vancomycin for Gram-positive, ciprofloxacin for Gram-negative)
-
Incubator (35°C)
Procedure:
-
Preparation of Compound Stock Solutions: Prepare a stock solution of each test compound and reference antibiotic in DMSO (e.g., 10 mg/mL).
-
Preparation of Inoculum: From a fresh agar plate (18-24 hours growth), suspend several colonies of the test microorganism in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[12] Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Plate Preparation:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add an additional 100 µL of the stock solution of the test compound to the first well of a row, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last dilution well. This creates a concentration gradient of the test compound.[12]
-
-
Inoculation: Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension.
-
Controls:
-
Growth Control: A well containing 100 µL of CAMHB and 100 µL of the diluted inoculum (no compound).
-
Sterility Control: A well containing 200 µL of uninoculated CAMHB.
-
-
Incubation: Cover the plate and incubate at 35°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth (turbidity) of the microorganism.[10][13]
Elucidating the Mechanism of Action
Identifying the cellular target and mechanism of action (MOA) is a crucial step in the development of a novel antimicrobial agent.[14] Quinazoline derivatives have been reported to exert their antimicrobial effects through various mechanisms, including the inhibition of DNA gyrase, disruption of cell wall synthesis, and interference with protein synthesis.[1][15] Preliminary assays can provide valuable insights into the potential MOA.
Potential Mechanisms of Action of Antimicrobial Agents
Antimicrobial compounds typically target one of several essential cellular processes:
-
Cell Wall Synthesis: Inhibition of peptidoglycan formation, leading to cell lysis.[16]
-
Protein Synthesis: Targeting ribosomal subunits to block translation.[16]
-
Nucleic Acid Synthesis: Interfering with DNA replication (e.g., DNA gyrase) or RNA transcription.[16][17]
-
Metabolic Pathways: Blocking the synthesis of essential molecules like folic acid.[16]
-
Cell Membrane Integrity: Disrupting the bacterial membrane, leading to leakage of cellular contents.[16]
Protocol: Macromolecular Synthesis Assay
This assay helps to broadly classify the MOA by measuring the effect of a compound on the synthesis of DNA, RNA, and protein.[18] It involves monitoring the incorporation of radiolabeled precursors into these macromolecules.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Radiolabeled precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), and [³H]leucine (for protein)
-
Test compound at a concentration of 4x MIC
-
Trichloroacetic acid (TCA)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Divide the culture into four aliquots: one for each radiolabeled precursor and a control.
-
Add the test compound (at 4x MIC) to three of the aliquots. The fourth serves as an untreated control.
-
Immediately add the respective radiolabeled precursors to the three treated aliquots and one to the control.
-
Take samples at various time points (e.g., 0, 5, 15, and 30 minutes).
-
Precipitate the macromolecules by adding cold TCA.
-
Filter the samples and wash to remove unincorporated radiolabeled precursors.
-
Measure the radioactivity of the filters using a liquid scintillation counter.
-
Interpretation: A significant and rapid reduction in the incorporation of a specific precursor compared to the control suggests that the compound inhibits that particular macromolecular synthesis pathway.[18]
Structure-Activity Relationship (SAR) and Data Interpretation
Systematic modification of the quinazoline scaffold and correlation of these changes with antimicrobial activity is essential for lead optimization.[5][19]
Key SAR Insights for Quinazoline Derivatives:
-
Position 2: Substitution with methyl, amine, or thiol groups, often with an attached aromatic ring, is frequently associated with potent activity.[3]
-
Position 3: The presence of a substituted aromatic ring at this position is often crucial for antimicrobial efficacy.[3]
-
Position 4: Substitution with an amine or substituted amine can enhance activity.[3]
-
Benzene Ring: The introduction of halogen atoms (e.g., fluorine, chlorine) at positions 6 or 8 can improve the antimicrobial profile.[3]
Table 1: Example SAR Data for a Hypothetical Quinazoline Series
| Compound ID | R1 (Position 2) | R2 (Position 3) | R3 (Position 6) | MIC (µg/mL) vs. S. aureus |
| QZ-01 | -CH₃ | -Phenyl | -H | 16 |
| QZ-02 | -CH₃ | -Phenyl | -Cl | 4 |
| QZ-03 | -SH | -Phenyl | -Cl | 2 |
| QZ-04 | -SH | -4-Fluorophenyl | -Cl | 0.5 |
This is representative data and does not reflect actual experimental results.
The data in Table 1 illustrates how systematic modifications can lead to a significant improvement in antimicrobial potency. The introduction of a chlorine atom at R3 (QZ-02 vs. QZ-01) and a thiol group at R1 (QZ-03 vs. QZ-02) both enhance activity. Furthermore, adding a fluorine atom to the phenyl ring at R2 (QZ-04 vs. QZ-03) results in the most potent compound in this series.
Conclusion
The quinazoline scaffold represents a highly promising starting point for the development of novel antimicrobial agents. Its synthetic tractability allows for the creation of large and diverse chemical libraries. By employing systematic SAR studies, robust in vitro screening protocols, and targeted mechanism of action assays, researchers can efficiently identify and optimize quinazoline derivatives with potent antimicrobial activity. This structured approach, combining synthetic chemistry with microbiological evaluation, is fundamental to advancing the discovery of new therapeutics to combat the growing threat of antimicrobial resistance.
References
- 1. The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline a scaffold with antimicrobial and anticonvulsant activity [wisdomlib.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 7. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 8. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apec.org [apec.org]
- 11. integra-biosciences.com [integra-biosciences.com]
- 12. benchchem.com [benchchem.com]
- 13. pure.tue.nl [pure.tue.nl]
- 14. Technologies for High-Throughput Identification of Antibiotic Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 16. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 17. Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Functionalization of the Carbonitrile Group on the Quinazoline Ring
Prepared by: Gemini, Senior Application Scientist
Introduction: The Quinazoline Scaffold and the Versatile Carbonitrile Handle
The quinazoline ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core structure of numerous bioactive compounds, including approved therapeutics for oncology. Its prevalence stems from its ability to form key interactions with a variety of biological targets. The carbonitrile (cyano) group (-C≡N), when appended to the quinazoline core, serves as an exceptionally versatile functional handle. Its strong electron-withdrawing nature, linear geometry, and susceptibility to a wide range of chemical transformations make it an ideal starting point for the synthesis of diverse compound libraries.
This guide provides an in-depth exploration of the primary methods for functionalizing the carbonitrile group on the quinazoline ring. We will delve into the mechanistic underpinnings of each transformation, provide detailed, field-tested protocols, and offer insights into experimental design and troubleshooting. The focus is on three principal transformations: hydrolysis to carboxylic acids, reduction to primary amines, and [3+2] cycloaddition to form tetrazoles. Additionally, the addition of organometallic reagents to generate ketones will be discussed.
Core Functionalization Pathways
The carbonitrile group's reactivity is dominated by the electrophilicity of the carbon atom and the nucleophilicity of the nitrogen atom. This dual nature allows for a variety of transformations. The major pathways discussed herein are summarized below.
Caption: Key functionalization pathways for a quinazoline carbonitrile.
Pathway I: Hydrolysis to Carboxylic Acids
The conversion of a nitrile to a carboxylic acid is a fundamental transformation that replaces the cyano group with a bioisostere known for engaging in hydrogen bonding and salt bridge formation in biological systems.[1][2] This hydrolysis can be achieved under either acidic or basic conditions.[3][4][5]
Mechanistic Insight
-
Acid-Catalyzed Hydrolysis : The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom.[6] A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfers leads to the formation of an amide intermediate, which is subsequently hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium salt.[5][6][7]
-
Base-Catalyzed Hydrolysis : This pathway begins with the nucleophilic attack of a hydroxide ion on the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide.[5] Under basic conditions, the amide is further hydrolyzed to a carboxylate salt and ammonia. A final acidification step is required to yield the neutral carboxylic acid.[4][5]
Comparative Data & Experimental Considerations
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reagents | Concentrated HCl or H₂SO₄ in H₂O/dioxane | NaOH or KOH in H₂O/EtOH |
| Temperature | High (Reflux) | High (Reflux) |
| Key Intermediate | Protonated Amide | Carboxylate Salt |
| Work-up | Neutralization, extraction | Acidification, extraction |
| Substrate Scope | Sensitive to acid-labile groups | Sensitive to base-labile groups (e.g., esters) |
| Typical Yields | 70-95% | 75-98% |
Expert Insight: The choice between acidic and basic hydrolysis is dictated by the stability of other functional groups on the quinazoline ring. For substrates with ester functionalities, acid-catalyzed hydrolysis is preferred to prevent saponification. Conversely, if the molecule contains acid-sensitive groups like acetals, basic conditions are more suitable.
Protocol: Acid-Catalyzed Hydrolysis of 2-Cyanoquinazoline
This protocol details the conversion of a generic 2-cyanoquinazoline to quinazoline-2-carboxylic acid.
Materials & Reagents:
-
2-Cyanoquinazoline (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
1,4-Dioxane
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask, add 2-cyanoquinazoline (e.g., 1.0 g, 6.45 mmol).
-
Add a 1:1 mixture of 1,4-dioxane and concentrated HCl (e.g., 20 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 8-24 hours).
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Slowly neutralize the mixture by adding saturated NaHCO₃ solution until the pH is ~7-8. Be cautious of gas evolution (CO₂).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield quinazoline-2-carboxylic acid.
Pathway II: Reduction to Primary Amines
The reduction of the nitrile group provides a primary amine (R-CH₂NH₂), introducing a basic center and a versatile nucleophile for further derivatization, such as amide or sulfonamide formation. This transformation is crucial for accessing a different chemical space and modulating the physicochemical properties of the parent molecule.
Mechanistic Insight & Reagent Selection
The most common and effective method for this reduction is the use of a strong hydride reducing agent, such as Lithium Aluminum Hydride (LiAlH₄).[7][8] The mechanism involves the nucleophilic addition of two hydride ions from LiAlH₄ to the electrophilic nitrile carbon.[7] This forms a stable aluminum-amine complex, which is then hydrolyzed during the aqueous work-up to liberate the primary amine.[7][8]
Other methods include catalytic hydrogenation (e.g., H₂ over Raney Nickel or Pd/C), which can be advantageous for large-scale synthesis but may require high pressures and can sometimes lead to secondary amine byproducts.[9][10] Borane complexes (e.g., BH₃-THF) are also effective and offer a milder alternative to LiAlH₄.[8][9]
Caption: A typical experimental workflow for the LiAlH₄ reduction of a nitrile.
Protocol: LiAlH₄ Reduction of 2-Cyanoquinazoline
Safety Precaution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Materials & Reagents:
-
2-Cyanoquinazoline (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄, 2.0-3.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized Water
-
Sodium Hydroxide (NaOH), 15% aqueous solution
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Three-neck round-bottom flask, dropping funnel, inert gas inlet, magnetic stirrer, ice bath.
Procedure:
-
Set up a three-neck flask under an inert atmosphere. Add LiAlH₄ (e.g., 0.73 g, 19.35 mmol, 3.0 eq) and anhydrous THF (30 mL). Cool the suspension to 0 °C.
-
In a separate flask, dissolve 2-cyanoquinazoline (1.0 g, 6.45 mmol) in anhydrous THF (20 mL).
-
Transfer the quinazoline solution to a dropping funnel and add it dropwise to the LiAlH₄ suspension at 0 °C over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Cool the reaction back to 0 °C. Perform a Fieser work-up by sequentially and very slowly adding:
-
Deionized water (0.73 mL, same mass in g as LiAlH₄ used)
-
15% NaOH solution (0.73 mL)
-
Deionized water (2.2 mL, 3x the mass of LiAlH₄)
-
-
Stir the resulting granular white precipitate vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with EtOAc.
-
Combine the filtrate and washes, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude aminomethylquinazoline product.
-
Purify as needed via column chromatography.
Pathway III: [3+2] Cycloaddition to Tetrazoles
The [3+2] cycloaddition reaction between a nitrile and an azide is a highly efficient method for constructing a 5-(quinazolinyl)tetrazole.[11] Tetrazoles are widely recognized in medicinal chemistry as non-classical bioisosteres of carboxylic acids, offering improved metabolic stability and lipophilicity while retaining the ability to act as hydrogen bond acceptors.[1]
Mechanistic Insight
This reaction, a variation of the Huisgen cycloaddition, involves the reaction of the nitrile (the 2π component) with an azide, typically sodium azide (NaN₃), which acts as the 1,3-dipole.[11] The reaction is often catalyzed by a Lewis acid (e.g., ZnCl₂) or an ammonium salt (e.g., NH₄Cl) in a polar aprotic solvent like DMF. The catalyst coordinates to the nitrile nitrogen, activating it towards nucleophilic attack by the azide anion, leading to the formation of the stable, aromatic tetrazole ring.
Protocol: Synthesis of 2-(1H-Tetrazol-5-yl)quinazoline
Safety Precaution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment. Avoid contact with acids, which can generate highly toxic hydrazoic acid gas.
Materials & Reagents:
-
2-Cyanoquinazoline (1.0 eq)
-
Sodium Azide (NaN₃, 1.5 eq)
-
Ammonium Chloride (NH₄Cl, 1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask, magnetic stirrer, heating mantle.
Procedure:
-
In a round-bottom flask, combine 2-cyanoquinazoline (1.0 g, 6.45 mmol), sodium azide (0.63 g, 9.68 mmol), and ammonium chloride (0.52 g, 9.68 mmol).
-
Add DMF (20 mL) and stir the suspension.
-
Heat the reaction mixture to 120 °C and maintain for 12-18 hours. Monitor the reaction by TLC/HPLC.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into a beaker containing ice water (100 mL).
-
Acidify the aqueous solution to pH ~2-3 with 1M HCl. A precipitate should form.
-
Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the 2-(1H-tetrazol-5-yl)quinazoline product. Further purification can be done by recrystallization if necessary.
Pathway IV: Addition of Organometallic Reagents to form Ketones
The addition of Grignard (R-MgX) or organolithium (R-Li) reagents to the quinazoline nitrile provides a route to quinazolinyl ketones.[12][13] This reaction is highly valuable as it allows for the introduction of a new carbon-carbon bond, expanding the molecular framework.
Mechanistic Insight
The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile.[12] This forms a magnesium salt of an imine (an iminate), which is stable under the reaction conditions.[12][13] Crucially, the iminate is unreactive towards a second equivalent of the Grignard reagent, preventing the formation of a tertiary amine. Subsequent hydrolysis of the iminate intermediate with aqueous acid furnishes the desired ketone.[12]
Caption: Reaction pathway for the synthesis of ketones from nitriles using Grignard reagents.
Protocol: Synthesis of a Quinazolinyl Ketone
Safety Precaution: Grignard reagents are moisture-sensitive and pyrophoric. Conduct the reaction under an inert atmosphere with anhydrous solvents.
Materials & Reagents:
-
2-Cyanoquinazoline (1.0 eq)
-
Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF, 1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To an oven-dried, three-neck flask under an inert atmosphere, add a solution of 2-cyanoquinazoline (1.0 g, 6.45 mmol) in anhydrous THF (25 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (7.74 mL of a 1.0 M solution, 7.74 mmol) dropwise via syringe over 20 minutes.
-
After addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC for the consumption of the starting nitrile.
-
Upon completion, cool the reaction back to 0 °C and slowly quench by adding 1M HCl (20 mL).
-
Stir the biphasic mixture for 30 minutes.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with EtOAc (2 x 30 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude ketone by flash column chromatography.
Conclusion
The carbonitrile group on a quinazoline ring is a powerful and versatile synthetic handle, enabling access to a wide array of functional groups critical for drug discovery and development. By understanding the mechanisms and applying the robust protocols for hydrolysis, reduction, cycloaddition, and organometallic addition, researchers can efficiently generate diverse libraries of quinazoline derivatives for biological evaluation. The choice of functionalization pathway should always be guided by the desired final compound and the chemical compatibility of any existing substituents on the quinazoline scaffold.
References
- 1. chemrestech.com [chemrestech.com]
- 2. benchchem.com [benchchem.com]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Cycloaddition - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Grignard Reaction [organic-chemistry.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2,4-Dichloroquinazolines
Introduction: The Strategic Importance of the Quinazoline Scaffold and Palladium Catalysis
The quinazoline core is a privileged heterocyclic motif frequently encountered in a multitude of biologically active compounds, including notable anticancer and antibacterial agents.[1][2] Several FDA-approved drugs, such as gefitinib (Iressa®) and lapatinib (Tykerb®), feature a substituted quinazoline scaffold, underscoring its significance in medicinal chemistry.[2][3] The functionalization of this scaffold, particularly from readily available starting materials like 2,4-dichloroquinazoline, is a cornerstone of modern drug discovery. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the precise and efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, revolutionizing the synthesis of complex molecules.[4][5]
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving 2,4-dichloroquinazolines. We will delve into the mechanistic underpinnings that govern the regioselectivity of these transformations and present detailed, field-proven protocols for key reactions, offering researchers and drug development professionals a practical toolkit for the synthesis of novel quinazoline derivatives.
Understanding Regioselectivity: The Key to Controlled Functionalization
A critical aspect of working with 2,4-dichloroquinazoline is understanding the inherent reactivity differences between the C-2 and C-4 positions. The chlorine atom at the C-4 position is significantly more electrophilic and thus more susceptible to nucleophilic substitution and oxidative addition to a palladium(0) catalyst.[1][2] This preferential reactivity is a direct consequence of the electronic influence of the adjacent nitrogen atom in the pyrimidine ring. As a result, palladium-catalyzed cross-coupling reactions on 2,4-dichloroquinazoline typically proceed with high regioselectivity, with the initial substitution occurring exclusively at the C-4 position.[1][2][6] This inherent selectivity provides a strategic advantage, allowing for a stepwise and controlled functionalization of the quinazoline core.
References
- 1. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2,4-Dichloroquinazoline Synthesis
Welcome to the technical support center for the synthesis of 2,4-dichloroquinazoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during the synthesis of 2,4-dichloroquinazoline, which is most commonly achieved through the chlorination of 2,4(1H,3H)-quinazolinedione.
Issue 1: Low or No Yield of 2,4-Dichloroquinazoline
Question: I performed the chlorination of 2,4(1H,3H)-quinazolinedione with phosphorus oxychloride (POCl₃), but my final yield is significantly lower than expected, or I've recovered mostly starting material. What could be the cause?
Answer: This is a frequent challenge that can stem from several factors related to reaction conditions and reagent quality.
Probable Causes & Solutions:
-
Insufficient Reaction Temperature or Time: The chlorination of the tautomeric hydroxyl groups of 2,4-quinazolinedione requires significant energy. Ensure your reaction mixture is heated to a vigorous reflux. A typical reaction time is 2.5 hours at reflux[1]. Incomplete conversion is likely if the temperature is too low or the heating duration is too short.
-
Moisture Contamination: Phosphorus oxychloride reacts violently with water. Any moisture in your glassware, starting material, or solvent will consume the POCl₃, rendering it ineffective for the chlorination reaction. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Sub-optimal Chlorinating Agent Stoichiometry: An excess of POCl₃ is typically used to drive the reaction to completion and to serve as the solvent[1]. A common protocol uses a significant excess, for example, dissolving 20g of the dione in 315ml of POCl₃[1]. Insufficient POCl₃ will lead to incomplete reaction.
-
Poor Quality of Starting Material: The purity of your 2,4(1H,3H)-quinazolinedione is crucial. Impurities can interfere with the reaction. The dione is typically prepared from anthranilic acid and a cyanate source[2]. Ensure this precursor is properly synthesized and purified before proceeding to the chlorination step.
Issue 2: Formation of Dark, Tarry Byproducts
Question: My reaction mixture turned dark brown or black upon heating, and I'm having difficulty isolating a clean product. What is causing this decomposition?
Answer: The formation of tarry materials is indicative of decomposition, often due to excessive temperatures or the presence of certain catalysts that promote side reactions.
Probable Causes & Solutions:
-
Excessive Heating: While a high temperature is necessary, prolonged heating at excessively high temperatures can lead to the decomposition of the starting material and product. Monitor your reaction temperature closely.
-
Role of Catalytic Additives: Some protocols employ tertiary amines like N,N-diethylaniline or N,N-dimethylformamide (DMF) as catalysts[3]. These additives form a Vilsmeier-Haack type reagent with POCl₃, which is a more potent chlorinating agent[4][5][6]. However, the stoichiometry and addition of these catalysts must be carefully controlled. An uncontrolled exothermic reaction upon addition can lead to decomposition. It is recommended to add the catalyst slowly at a reduced temperature before heating.
Issue 3: Difficulty in Product Isolation and Purification
Question: After quenching the reaction, I'm struggling to isolate the 2,4-dichloroquinazoline. The workup is messy, and purification by column chromatography is giving poor recovery.
Answer: The workup for reactions involving POCl₃ is notoriously challenging due to the highly reactive nature of the reagent. A careful and methodical approach is key.
Probable Causes & Solutions:
-
Improper Quenching of Excess POCl₃: The most critical step in the workup is the quenching of unreacted POCl₃. This is a highly exothermic process. The reaction mixture should be cooled significantly before being slowly and carefully poured onto crushed ice or into an ice-water mixture with vigorous stirring[4]. Adding ice directly to the reaction flask is not recommended as it can be difficult to control the reaction.
-
Product Precipitation and pH Adjustment: After quenching, the product may precipitate out of the aqueous solution. The pH of the solution may need to be adjusted to ensure the product is in its neutral form and less soluble in water. Neutralization with a base like sodium acetate is a common practice[4].
-
Extraction and Recrystallization: Instead of relying solely on column chromatography for initial purification, consider extraction of the product into an organic solvent like dichloromethane or ethyl acetate. After drying and concentrating the organic phase, recrystallization is often an effective method for obtaining pure 2,4-dichloroquinazoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2,4-dichloroquinazoline?
The most prevalent and industrially applicable method involves a two-step process. First, anthranilic acid is reacted with a source of cyanate, such as potassium cyanate, to form 2,4(1H,3H)-quinazolinedione[2]. In the second step, this dione is chlorinated using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often under reflux conditions[1][7].
Q2: Are there alternative chlorinating agents to POCl₃?
Yes, other chlorinating agents can be used, including phosphorus pentachloride (PCl₅), phosphorus trichloride (PCl₃), and thionyl chloride (SOCl₂)[2]. However, POCl₃ is widely used due to its effectiveness and its ability to also serve as a solvent when used in large excess.
Q3: Why is a catalyst like DMF or N,N-diethylaniline sometimes added?
N,N-disubstituted formamides like DMF react with POCl₃ to form a Vilsmeier-Haack reagent, which is a more powerful chlorinating species[6]. This can increase the reaction rate and allow for lower reaction temperatures in some cases. Tertiary amines can also act as catalysts in these chlorination reactions[3].
Q4: What is the mechanism of the chlorination reaction?
The 2,4(1H,3H)-quinazolinedione exists in tautomeric equilibrium with its dihydroxy form. The hydroxyl groups are then converted to chlorines by the chlorinating agent. With POCl₃, the hydroxyl groups attack the phosphorus atom, leading to the formation of a phosphate ester intermediate which is then displaced by a chloride ion. The use of a catalyst like DMF proceeds through the formation of the more electrophilic Vilsmeier reagent.
Q5: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective way to monitor the reaction's progress. You can spot the reaction mixture (after carefully quenching a small aliquot) alongside your starting material (2,4-quinazolinedione) on a TLC plate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
Q6: What are the key safety precautions for this synthesis?
This reaction involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Phosphorus oxychloride (POCl₃): Is highly corrosive, toxic, and reacts violently with water. Handle with extreme care.
-
Quenching: The quenching of POCl₃ is highly exothermic and releases HCl gas. This must be done slowly and in a controlled manner.
-
Solvents and Reagents: Many of the reagents and solvents used can be toxic and flammable. Consult the Safety Data Sheet (SDS) for each chemical before use.
Data and Protocols
Table 1: Comparison of Reaction Conditions for Chlorination
| Starting Material | Chlorinating Agent | Solvent/Catalyst | Temperature | Time | Yield | Reference |
| 2,4(1H,3H)-quinazolinedione | POCl₃ (Trichlorophosphate) | None (POCl₃ as solvent) | Reflux | 2.5 h | 99% | [1] |
| 2,4-quinazolinediones | POCl₃, PCl₅, SOCl₂, etc. | Fatty Amide | 20-100 °C | 2-8 h | >73% | [2] |
| 2,4-dihydroxy-6,7-dimethoxyquinazoline | POCl₃ / PCl₅ or SOCl₂ | N/A | N/A | N/A | N/A | [8] |
Experimental Protocol: Synthesis of 2,4-dichloroquinazoline
This protocol is a synthesis of established methods and best practices.
Step 1: Preparation of 2,4(1H,3H)-quinazolinedione from Anthranilic Acid [2]
-
In a suitable reaction vessel, dissolve anthranilic acid in water.
-
Slowly add an aqueous solution of potassium cyanate to the stirred mixture.
-
Adjust the pH of the solution to between 9 and 12 using an aqueous sodium hydroxide solution.
-
Heat the mixture to 85 °C and maintain for 2 hours.
-
Cool the reaction mixture to 0 °C and acidify with hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2,4(1H,3H)-quinazolinedione.
Step 2: Chlorination of 2,4(1H,3H)-quinazolinedione [1]
-
Set up a round-bottom flask with a reflux condenser and a calcium chloride drying tube in a fume hood.
-
To the flask, add 2,4(1H,3H)-quinazolinedione (1 part by weight).
-
Carefully add phosphorus oxychloride (POCl₃) in excess (approximately 15 parts by volume).
-
Heat the mixture to a gentle reflux and maintain for 2.5 hours. The solid should dissolve as the reaction progresses.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice. This will generate a significant amount of HCl gas and heat.
-
Continue stirring until all the ice has melted and the excess POCl₃ has been hydrolyzed.
-
The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Visual Guides
Reaction Pathway
References
- 1. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
- 2. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 3. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. growingscience.com [growingscience.com]
- 7. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
Common problems in quinazoline synthesis and solutions
Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the quinazoline scaffold. Here, we address common experimental challenges with in-depth, field-proven insights, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to provide a self-validating system of protocols and troubleshooting advice to enhance the success and efficiency of your synthetic endeavors.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of quinazoline and its derivatives, from classical methods to modern approaches.
Q1: What are the most common classical methods for synthesizing the quinazoline core, and what are their primary limitations?
The foundational methods for quinazoline synthesis are the Niementowski, Friedländer, and Bischler reactions.[1]
-
Niementowski Reaction: This involves the condensation of anthranilic acids with amides.[1][2][3] A primary challenge is the often harsh reaction conditions, with temperatures exceeding 130°C, which can lead to the decomposition of starting materials and low yields.[1] The reaction's success is also highly sensitive to the substituents on both reactants.[1]
-
Friedländer Annulation: This synthesis uses 2-aminobenzaldehydes or ketones reacted with a compound containing an active methylene group.[1][4] A significant issue is the potential for side reactions, particularly the formation of quinoline derivatives if conditions are not meticulously controlled.[1]
-
Bischler Synthesis: This traditional method can be limited by its need for severe conditions, such as high temperatures (over 120°C) and high pressure in a saturated ammonia-alcohol solution for extended periods.[1][5]
Q2: My Niementowski reaction is resulting in a very low yield. What are the likely causes?
Low yields in the Niementowski synthesis are a frequent problem and can originate from several factors:
-
High Reaction Temperatures: While heat is necessary, excessive temperatures can degrade the starting materials or promote the formation of unwanted byproducts.[1]
-
Inefficient Cyclization: The key intermediate, an o-amidobenzamide, may not cyclize efficiently under the reaction conditions.[1]
-
Presence of Moisture: Water in the reaction can hydrolyze reactants or intermediates. Using anhydrous solvents and reagents is critical.[1]
-
Substituent Effects: The electronic nature of the substituents on the anthranilic acid can significantly influence the reactivity and, consequently, the yield.[1]
Q3: I'm observing an unexpected byproduct in my Friedländer synthesis. What is it likely to be?
A common byproduct in the Friedländer synthesis is a quinoline derivative .[1] This occurs because the starting materials are similar to those used in quinoline synthesis pathways.[1] Careful control of reaction conditions is essential to favor the desired quinazoline formation. Additionally, the active methylene compound can undergo self-condensation, leading to other impurities.[1]
Q4: Are there modern synthetic methods that can circumvent the problems of classical syntheses?
Yes, numerous modern methods have been developed to offer milder conditions, better yields, and greater functional group tolerance. These include:
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by enabling rapid, uniform heating to high temperatures and pressures.[6][7] It has been successfully applied to the Niementowski reaction, often under solvent-free conditions.[7]
-
Metal-Catalyzed Reactions: Catalysts based on copper, palladium, iron, and cobalt have enabled novel, efficient routes to quinazolines under milder conditions.[8][9][10] For example, copper-catalyzed cascade reactions using readily available starting materials like (2-bromophenyl)methylamines and amides have proven effective.[11]
-
Multicomponent Reactions (MCRs): MCRs allow for the construction of the quinazoline scaffold in a single step from three or more starting materials, offering high atom economy and operational simplicity.[8][12] Iodine-catalyzed three-component reactions of benzaldehydes, o-aminoarylketones, and ammonium acetate can produce excellent yields.[8][13]
Q5: My product seems to be oxidizing. How can I prevent the formation of N-oxides or quinazolinones?
Oxidation is a common side reaction. The quinazoline nitrogen can be oxidized to an N-oxide, and the C4 position is susceptible to oxidation, forming a quinazolinone.[1][14]
-
Inert Atmosphere: The most effective solution is to conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude atmospheric oxygen.[1]
-
Control of Oxidants: If an oxidant is required for the reaction, use only the stoichiometric amount and consider using a milder agent.[1]
-
Catalyst Choice: Be aware that certain metal catalysts can promote oxidation.[1]
Troubleshooting Guide: Common Synthesis Problems
This table summarizes frequent experimental issues, their probable causes, and recommended solutions to get your synthesis back on track.
| Problem | Potential Cause(s) | Recommended Solution & Explanation |
| Low or No Product Formation | 1. Insufficient Reaction Temperature/Time: The activation energy barrier is not being overcome. | Gradually increase the temperature in 5-10°C increments, monitoring progress by TLC or LC-MS. If temperature increases don't help, try extending the reaction time.[1] |
| 2. Poor Solubility of Reactants: Reactants are not mixing effectively, leading to a slow or stalled reaction. | Select a more suitable solvent. For polar substrates, consider DMF or DMSO. For non-polar substrates, toluene or dioxane may be better. Ensure all reactants are fully soluble at the reaction temperature.[1][15] | |
| 3. Inactive Catalyst: The catalyst may be poisoned or deactivated by exposure to air or moisture. | Use a fresh batch of catalyst or activate it prior to use. Ensure starting materials and solvents are pure and anhydrous to prevent poisoning.[15] | |
| 4. Presence of Water: Moisture can quench reagents or catalyze unwanted side reactions. | Use anhydrous solvents and reagents. Dry all glassware thoroughly in an oven before use and assemble the reaction under an inert atmosphere to prevent ingress of atmospheric moisture.[1] | |
| Multiple Byproducts Observed | 1. High Reaction Temperature: Promotes decomposition and side reactions. | Lower the reaction temperature to the minimum required for the reaction to proceed at a reasonable rate. This provides better control and selectivity.[1] |
| 2. High Concentration of Reactants: Increases the probability of intermolecular side reactions like dimerization or polymerization. | Perform the reaction at a lower concentration by increasing the volume of the solvent. This favors the desired intramolecular cyclization over intermolecular reactions.[1] | |
| 3. Unstable Starting Material/Product: The product or a reactant may be degrading under the reaction conditions (e.g., acidic or basic). | Perform the reaction under neutral conditions if possible. If an acid or base is required, use the minimum effective amount or a milder alternative. Neutralize promptly during workup.[1] | |
| Difficulty in Product Purification | 1. Inseparable Byproducts: Byproducts have similar polarity to the desired product. | Optimize reaction conditions to minimize byproduct formation. If inseparable, try a different purification technique. If column chromatography was used, try recrystallization or preparative HPLC.[16] |
| 2. Product Loss During Workup: The product may be lost during aqueous extraction or precipitation. | Optimize the workup procedure. Adjust the pH carefully during extractions. If the product is water-soluble, use back-extraction or saturate the aqueous layer with salt. | |
| 3. Product Adsorbs to Silica Gel: The product may be too polar and sticks irreversibly to the silica gel column. | Deactivate the silica gel with a small amount of triethylamine mixed into the eluent. Alternatively, switch the stationary phase to alumina.[15] |
Key Experimental Protocols
Here are detailed, step-by-step methodologies for essential techniques cited in the troubleshooting guide.
Protocol 1: Performing a Reaction Under Inert Atmosphere
This protocol is critical for preventing oxidation and reactions with atmospheric moisture.[1]
-
Glassware Preparation: Thoroughly dry all glassware (reaction flask, condenser, addition funnel) in an oven at >120°C for at least 4 hours and allow it to cool in a desiccator.
-
System Assembly: Quickly assemble the glassware while still warm and ensure all joints are well-sealed with a suitable grease.
-
Inert Gas Connection: Connect the reaction flask to a Schlenk line or a balloon filled with a high-purity inert gas (argon or nitrogen).
-
Purging the System: Evacuate the system by applying a vacuum and then refill it with the inert gas. Repeat this "evacuate-refill" cycle three times to ensure the complete removal of atmospheric gases.
-
Reagent Addition: Add anhydrous solvents and reagents via syringe through a rubber septum. Solid reagents can be added quickly under a positive flow of inert gas.
-
Running the Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction (a balloon or bubbler is excellent for this).
Protocol 2: Systematic Solvent Screening for Recrystallization
This protocol helps identify the ideal solvent or solvent system for purifying your crude product via recrystallization.[15][16]
-
Sample Preparation: Place a small amount (10-20 mg) of your crude quinazoline product into several small test tubes.
-
Solvent Selection: Choose a range of common laboratory solvents with varying polarities (e.g., water, ethanol, methanol, ethyl acetate, acetone, dichloromethane, toluene, hexanes).
-
Solubility Test (Room Temperature): To each test tube, add the selected solvent dropwise (approx. 0.5 mL) and shake. Observe if the compound dissolves readily at room temperature.
-
Ideal Outcome: The compound should be sparingly soluble or insoluble at room temperature. If it dissolves completely, that solvent is unsuitable for single-solvent recrystallization.
-
-
Solubility Test (Elevated Temperature): For the solvents in which the compound was sparingly soluble, gently heat the mixture in a water or sand bath towards the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.
-
Ideal Outcome: The compound should dissolve completely at or near the boiling point of the solvent.
-
-
Crystallization Test: Allow the hot, saturated solutions to cool slowly to room temperature, and then cool further in an ice bath.
-
Ideal Outcome: Abundant, pure crystals should form upon cooling. The solvent that yields the best crystal formation and recovery is the optimal choice.
-
-
Two-Solvent System: If no single solvent is ideal, try a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the mixture to cool slowly.
Visualized Workflows and Relationships
Troubleshooting Workflow for Low Quinazoline Yield
The following diagram outlines a systematic approach to diagnosing and solving low-yield issues in quinazoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Niementowski Quinazoline Synthesis [drugfuture.com]
- 3. Niementowski_quinazoline_synthesis [chemeurope.com]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 10. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinazoline synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 14. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Mastering Regioselectivity in Nucleophilic Substitution of 2,4-Dichloroquinazoline
Welcome to the technical support center for the regioselective functionalization of 2,4-dichloroquinazoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of quinazoline chemistry. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve predictable and high-yielding selective substitution at the C4 and C2 positions.
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, including kinase inhibitors like Gefitinib and Erlotinib.[1][2] The ability to precisely install different functional groups at the C2 and C4 positions of the 2,4-dichloroquinazoline starting material is critical for tuning the pharmacological properties of the resulting molecules. However, controlling the regioselectivity of nucleophilic substitution reactions on this substrate can be challenging, often leading to mixtures of products and purification difficulties. This guide will equip you with the knowledge to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is nucleophilic substitution on 2,4-dichloroquinazoline typically regioselective for the C4 position?
A1: The preferential substitution at the C4 position is a result of the electronic properties of the quinazoline ring system.[3][4][5][6] Theoretical studies, including Density Functional Theory (DFT) calculations, have shown that the carbon atom at the C4 position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[3][4][5][6] This inherent reactivity difference allows for selective functionalization under mild reaction conditions.
Q2: What are the general reaction conditions for selective C4 substitution?
A2: Selective substitution at the C4 position is typically achieved under mild conditions. This usually involves reacting 2,4-dichloroquinazoline with a primary or secondary amine at or below room temperature.[7] Common solvents for this reaction include ethanol, isopropanol, acetonitrile, or THF.[7][8]
Q3: How can I achieve substitution at the C2 position?
A3: Substitution at the less reactive C2 position generally requires more forcing conditions.[7][9] This can be accomplished by first protecting or substituting the C4 position and then reacting the resulting 4-substituted-2-chloroquinazoline with a nucleophile at elevated temperatures, often above 100°C, sometimes with the aid of microwave irradiation.[3][9] Alternatively, specific synthetic strategies can be employed to activate the C2 position.[9][10]
Q4: Is it possible to achieve disubstitution at both C2 and C4 positions?
A4: Yes, disubstitution can be achieved, typically by reacting 2,4-dichloroquinazoline with an excess of a highly reactive nucleophile under harsh conditions, such as high temperatures.[3] Stepwise disubstitution, where two different nucleophiles are introduced sequentially, is also a common and more controlled strategy.
Troubleshooting Guide
Issue 1: Low Yield of the Desired C4-Substituted Product
Low yields can be frustrating and can stem from a variety of factors. Here's a systematic approach to troubleshooting this common issue.
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider a gradual increase in temperature (in 5-10°C increments) or extending the reaction time.[11] | Some nucleophiles may require more energy to overcome the activation barrier. Careful monitoring prevents the formation of undesired byproducts from excessive heating. |
| Poor Solubility of Reactants | Select a solvent in which both the 2,4-dichloroquinazoline and the nucleophile are fully soluble at the reaction temperature. For polar starting materials, consider solvents like DMF or DMSO. For less polar substrates, toluene or dioxane may be more suitable.[11] | Complete dissolution of reactants is crucial for efficient molecular interactions and achieving a satisfactory reaction rate. |
| Side Reactions (e.g., Hydrolysis) | Ensure the use of anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[11] | 2,4-dichloroquinazoline is susceptible to hydrolysis, which can consume the starting material and complicate purification. |
| Product Precipitation | If the product precipitates out of the solution during the reaction, this can coat the starting material and hinder further reaction. Try using a solvent in which the product is also soluble, or run the reaction at a higher dilution. | Maintaining a homogeneous reaction mixture is key to driving the reaction to completion. |
Issue 2: Formation of the C2-Substituted Isomer or Disubstituted Product
The formation of regioisomeric or disubstituted byproducts is a common challenge when aiming for selective C4 substitution.
| Possible Cause | Troubleshooting Step | Rationale |
| Reaction Temperature is Too High | Lower the reaction temperature. For many amine nucleophiles, the reaction can proceed efficiently at 0-25°C.[7] | As mentioned, the C2 position becomes more reactive at higher temperatures. Maintaining a lower temperature is the most critical factor for ensuring C4 selectivity.[7][9] |
| Excess Nucleophile | Use a stoichiometric amount (1.0-1.2 equivalents) of the nucleophile. | Using a large excess of the nucleophile can drive the reaction towards disubstitution, especially if the reaction is heated. |
| Prolonged Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the formation of byproducts. | Even at lower temperatures, prolonged reaction times can sometimes lead to the formation of small amounts of the undesired C2-substituted or disubstituted products. |
Issue 3: Difficulty in Purifying the Product
Purification can be complicated by the presence of unreacted starting materials, byproducts, and salts.
| Possible Cause | Troubleshooting Step | Rationale |
| Co-elution of Product and Starting Material | Optimize the mobile phase for silica gel column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can often effectively separate the less polar 2,4-dichloroquinazoline from the more polar product. | Fine-tuning the polarity of the eluent is essential for achieving good separation of compounds with similar retention factors. |
| Presence of Salts | If a base (e.g., triethylamine or DIPEA) is used, an acidic workup (e.g., with dilute HCl or saturated ammonium chloride solution) can help to remove it. A subsequent wash with saturated sodium bicarbonate solution will neutralize any remaining acid. | Proper workup is crucial for removing ionic impurities that can interfere with crystallization and chromatography. |
| Product is an Oil | If the product is a viscous oil that is difficult to handle, try triturating it with a non-polar solvent like hexanes or diethyl ether to induce crystallization. | Trituration can help to remove non-polar impurities and often facilitates the formation of a solid product that is easier to isolate and handle. |
Experimental Protocols
Protocol 1: General Procedure for Selective C4-Amination of 2,4-Dichloroquinazoline
This protocol describes a general method for the synthesis of 2-chloro-4-aminoquinazolines.
Materials:
-
2,4-dichloroquinazoline
-
Amine nucleophile (1.1 equivalents)
-
DIPEA (Diisopropylethylamine, 1.5 equivalents)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2,4-dichloroquinazoline (1.0 mmol) in anhydrous acetonitrile (10 mL) at 20 °C, add the amine nucleophile (1.1 mmol) and DIPEA (1.5 mmol).
-
Stir the reaction mixture at 20 °C for 18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Add a 10% citric acid solution (10 mL) and extract the mixture with ethyl acetate (2 x 10 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Control
Decision Workflow for Optimizing Regioselectivity
The following diagram illustrates the decision-making process for achieving the desired regioselectivity in the nucleophilic substitution of 2,4-dichloroquinazoline.
Caption: Decision tree for achieving selective substitution on 2,4-dichloroquinazoline.
Reaction Mechanism: Preferential C4 Attack
The following diagram illustrates the generally accepted SNAr (Nucleophilic Aromatic Substitution) mechanism, highlighting the initial, more favorable attack at the C4 position.
Caption: SNAr mechanism illustrating the preferential attack at the C4 position.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium [beilstein-journals.org]
- 11. benchchem.com [benchchem.com]
How to improve the yield of quinazolinone synthesis
Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes, troubleshoot common experimental hurdles, and ultimately improve the yield and purity of their target quinazolinone derivatives. As a hub for bioactive scaffolds in drug discovery, the efficient synthesis of quinazolinones is paramount.[1][2] This resource consolidates field-proven insights and evidence-based protocols to address the practical challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. What are the primary experimental parameters I should investigate first?
Low yields in quinazolinone synthesis can often be traced back to a few critical parameters. Before attempting a complete redesign of your synthetic route, a systematic optimization of the following is recommended:
-
Temperature: This is a crucial factor. For instance, in some copper-catalyzed three-component reactions, running the reaction at 100°C might favor the formation of a dihydroquinazolinone intermediate, whereas increasing the temperature to 120°C can drive the reaction to the desired oxidized quinazolinone, significantly improving the yield of the final product.[3] However, excessively high temperatures can lead to decomposition of starting materials or byproducts, a known issue in classical methods like the Niementowski reaction.[4]
-
Solvent Choice: The polarity and solubility characteristics of your solvent are critical. For reactants with poor solubility, switching to a more polar aprotic solvent like DMF or DMSO can enhance reaction rates and yields.[4] In some organocatalytic cyclocondensations, protic solvents like ethanol have been shown to provide excellent yields compared to aprotic solvents like DMF or toluene.[5]
-
Catalyst & Base System: The activity and concentration of your catalyst and the choice of base are interdependent. For metal-catalyzed reactions, ensure the catalyst is not deactivated.[4] The type and amount of base can also dictate the reaction pathway. For example, in certain base-promoted cyclizations, a stronger base like Cs₂CO₃ may be required to achieve high yields where weaker bases like K₂CO₃ are ineffective.[6]
Q2: How can I significantly reduce my reaction times without compromising the yield?
Microwave-assisted organic synthesis (MAOS) is a well-established and powerful technique for dramatically accelerating reaction rates while often improving yields.[7][8][9]
-
Mechanism of Action: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which is more efficient than conventional thermal heating.[7][8] This leads to shorter reaction times, often reducing multi-hour refluxes to mere minutes.[9]
-
Comparative Advantage: In numerous studies, MAOS has demonstrated superior performance over classical heating methods. For example, a modified Niementowski condensation under microwave irradiation can be completed in 2-6 minutes, yielding a purer product compared to prolonged heating under conventional conditions.[7][8] Similarly, syntheses that take 3-6 hours with conventional heating can be completed in 10-20 minutes with yields increasing from 48-89% to 66-97% under microwave conditions.[9]
Q3: I'm struggling with a complex mixture of byproducts. What are the likely side reactions and how can they be minimized?
Byproduct formation is a common challenge, often stemming from the reaction conditions or the inherent reactivity of the substrates.
-
Hydrolysis/Ring Opening: The quinazolinone ring can be susceptible to hydrolysis, especially under harsh acidic or basic conditions during the reaction or workup.[4][10] It is crucial to perform the reaction under neutral conditions if possible, or to neutralize the mixture promptly after completion.[4]
-
Incomplete Cyclization: The final cyclization step can be inefficient, leaving behind stable intermediates. For instance, in syntheses starting from anthranilic acid, the benzoxazinone intermediate may fail to react completely with the amine source. Driving the reaction to completion with optimized temperature or a more effective catalyst can resolve this.
-
Self-Condensation: In reactions like the Friedländer synthesis, the active methylene compound can undergo self-condensation, leading to impurities.[4] Careful control of stoichiometry and reaction temperature is key to minimizing this side reaction.
Q4: My starting materials are complex and sensitive. Are there robust, high-yield methods that avoid harsh conditions?
Yes, one-pot multicomponent reactions (MCRs) and advanced transition-metal-catalyzed systems are excellent strategies for synthesizing complex quinazolinones under milder conditions.
-
Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step, which is highly efficient and minimizes waste by avoiding the isolation of intermediates.[5][11] These reactions can often be performed under mild conditions and have been successfully applied to the synthesis of diverse quinazolinone libraries.[11]
-
Modern Catalysis: Modern catalysts, including those based on nickel, copper, and iridium, enable highly efficient and selective transformations.[12][13][14] For example, nickel-catalyzed dehydrogenative coupling of o-aminobenzamides with alcohols provides a green route to quinazolinones, generating only hydrogen and water as byproducts.[12][13] These methods often exhibit broad functional group tolerance, making them ideal for sensitive substrates.
Troubleshooting Guide: Common Synthesis Problems & Solutions
This section provides a systematic approach to diagnosing and solving common issues encountered during quinazolinone synthesis.
| Symptom / Observation | Possible Cause(s) | Recommended Solutions & Scientific Rationale |
| Incomplete reaction; starting material remains | 1. Insufficient Reaction Temperature/Time: The activation energy for the rate-limiting step (e.g., cyclization) is not being met.[4] 2. Catalyst Inactivity: The metal catalyst may be oxidized or poisoned, or the organocatalyst may be impure.[4] 3. Poor Solubility of Reactants: Reactants are not sufficiently mixed in the solvent to react efficiently.[4] | 1. Optimize Temperature/Time: Gradually increase the temperature in 10°C increments or extend the reaction time, monitoring progress by TLC/LC-MS.[4] 2. Verify Catalyst: Use a freshly activated or new batch of catalyst. For air-sensitive catalysts, ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar). 3. Change Solvent: Switch to a solvent that provides better solubility for all reactants at the target temperature (e.g., DMSO, DMF, or NMP for polar substrates).[4] |
| Low yield with one major byproduct | 1. Formation of a Stable Intermediate: The reaction is stalling at an intermediate stage, such as the o-amidobenzamide in the Niementowski reaction or a dihydroquinazolinone.[1][3] 2. Side Reaction Favored: Conditions may favor an alternative pathway, such as quinoline formation in a Friedländer-type synthesis.[4] | 1. Drive Cyclization: Increase temperature or add a dehydrating agent or a more effective catalyst to promote the final ring-closing step. For oxidative cyclizations, ensure the oxidant is active and present in sufficient quantity. 2. Adjust Conditions: Modify the catalyst, solvent, or temperature to disfavor the side reaction. For example, using a Lewis acid catalyst like ZnCl₂ can promote the desired cyclization over side reactions.[7][15] |
| Formation of a complex, inseparable mixture | 1. Decomposition: High temperatures or harsh reagents are causing the starting materials or product to decompose.[4][16] 2. Multiple Reaction Pathways: The reaction conditions are not selective, allowing for multiple competing reactions to occur simultaneously. | 1. Reduce Temperature: Lower the reaction temperature to the minimum required. Consider switching to a milder protocol, such as a microwave-assisted or organocatalyzed method.[5] 2. Improve Selectivity: Employ a more selective catalyst system. Transition-metal catalysts are often highly selective.[12] Alternatively, a one-pot, multi-component approach can provide higher selectivity by controlling the sequence of bond formation.[11] |
| Product degradation during workup/purification | 1. Hydrolysis: The quinazolinone ring is being cleaved by residual acid or base during aqueous workup.[4][10] 2. Silica Gel-Induced Decomposition: The product is unstable on silica gel during column chromatography. | 1. Neutralize Promptly: Ensure the reaction mixture is carefully neutralized to pH ~7 before extraction. Minimize contact time with aqueous acidic or basic layers. 2. Alternative Purification: Use an alternative to silica gel chromatography, such as recrystallization, preparative HPLC with a suitable mobile phase, or chromatography on a less acidic support like alumina.[17] |
Optimized Synthesis Strategies
Advancements in synthetic methodology have led to protocols that are not only higher yielding but also more environmentally benign and operationally simple.
Strategy 1: Microwave-Assisted Synthesis (MAOS)
Microwave irradiation has revolutionized quinazolinone synthesis by offering remarkable rate enhancements and often cleaner reaction profiles.[18]
| Reaction Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Source |
| Niementowski Reaction | Lengthy, High Temp | 2–6 min, High Purity | [7][8] |
| General Quinazolinone Synthesis | 3–6 h, 48–89% | 10–20 min, 66–97% | [9] |
| Solid-Phase Synthesis | Time-consuming | Optimized for 80% overall yield |
The diagram below illustrates the streamlined workflow of a microwave-assisted reaction compared to a conventional thermal process.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 6. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. cyberleninka.ru [cyberleninka.ru]
- 16. researchgate.net [researchgate.net]
- 17. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting low yield in 4-anilinoquinazoline preparation
Welcome to the technical support center for the synthesis of 4-anilinoquinazoline derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome challenges and achieve optimal yields in your reactions.
Introduction: The Importance of the 4-Anilinoquinazoline Scaffold
The 4-anilinoquinazoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved and investigational drugs, particularly in oncology.[1][2] Its significance lies in its ability to act as a hinge-binding motif for various protein kinases, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[1][3] Consequently, the efficient and high-yield synthesis of 4-anilinoquinazoline analogs is crucial for the discovery and development of new therapeutic agents.[3][4][5][6][7][8][9]
This guide will focus on the most common synthetic route: the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline and a substituted aniline.[1][10] While seemingly straightforward, this reaction is often plagued by low yields. Here, we will delve into the mechanistic nuances and experimental parameters that govern the success of this transformation, providing you with the expertise to troubleshoot and optimize your syntheses.
Troubleshooting Low Yields in 4-Anilinoquinazoline Preparation (Q&A)
This section addresses specific issues you may encounter during the synthesis of 4-anilinoquinazolines in a question-and-answer format.
Q1: My reaction has a low yield or is not proceeding to completion. What are the most likely causes?
A1: Low or no product formation is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential. Here are the primary areas to investigate:
-
Purity of Starting Materials: The purity of both the 4-chloroquinazoline and the aniline is paramount. Impurities in the 4-chloroquinazoline, such as residual starting material (4-hydroxyquinazoline), can fail to react. Similarly, impurities in the aniline can lead to unwanted side reactions.
-
Reaction Conditions: The temperature, reaction time, and solvent are all critical parameters. Many of these reactions require heating to overcome the activation energy barrier. Insufficient temperature or reaction time will result in incomplete conversion.
-
Moisture in the Reaction: The presence of water can be detrimental. 4-Chloroquinazolines are susceptible to hydrolysis back to the corresponding 4-hydroxyquinazoline, which is unreactive under these conditions.[11] This is a common cause of low yields.
-
Substituent Effects: The electronic properties of your aniline are a major factor. Electron-rich anilines are more nucleophilic and generally react more readily, while electron-poor anilines may require more forcing conditions (higher temperatures, longer reaction times) to achieve good conversion.[1]
-
Steric Hindrance: Bulky substituents on the aniline, particularly in the ortho position, can sterically hinder the nucleophilic attack at the C4 position of the quinazoline ring, leading to a significant decrease in the reaction rate and yield.[1]
Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the common side reactions?
A2: The formation of multiple products is a clear indication of side reactions. Besides the hydrolysis of the 4-chloroquinazoline mentioned above, other potential side reactions include:
-
Reaction with Solvent: If you are using a nucleophilic solvent (e.g., an alcohol at high temperatures), it may compete with your aniline in the SNAr reaction, leading to the formation of 4-alkoxyquinazolines.
-
Dimerization or Polymerization: While less common, highly reactive starting materials or intermediates could potentially undergo self-condensation or polymerization reactions, especially at high concentrations and temperatures.
-
Ring-Opening Reactions: Under very harsh conditions (e.g., strong base or acid at high temperatures), the quinazoline ring itself could be susceptible to cleavage, though this is not a typical outcome under standard SNAr conditions.[12]
Q3: How does my choice of solvent impact the reaction yield?
A3: The solvent plays a multifaceted role in the SNAr reaction and can significantly influence the yield.[13][14] Here's how:
-
Solubility: The solvent must be able to dissolve both the 4-chloroquinazoline and the aniline to a sufficient extent to allow for an efficient reaction. Poor solubility of either reactant will lead to a slow and incomplete reaction.
-
Polarity: Polar aprotic solvents such as DMF, DMSO, acetonitrile, and THF are often good choices. They can stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism, thereby accelerating the reaction.[15][16]
-
Boiling Point: The boiling point of the solvent will dictate the maximum temperature at which you can run your reaction at atmospheric pressure. For less reactive anilines, a higher boiling point solvent may be necessary to drive the reaction to completion.
-
Protic vs. Aprotic: Protic solvents (e.g., alcohols, water) can solvate the nucleophile through hydrogen bonding, which can sometimes decrease its nucleophilicity.[17] However, in some cases, they can also activate the electrophile.[14] The effect can be complex, and empirical screening is often the best approach.
Q4: Should I use acidic or basic conditions for this reaction?
A4: The use of an acid or base catalyst depends on the specific substrates and reaction conditions.
-
Base-Free/Neutral Conditions: Many syntheses of 4-anilinoquinazolines proceed efficiently without the addition of a base, particularly when using microwave irradiation.[1] The reaction generates HCl as a byproduct, which can be tolerated or may even protonate the quinazoline ring, potentially activating it towards nucleophilic attack.[14]
-
Acid Catalysis: An acidic medium can protonate one of the nitrogen atoms of the quinazoline ring, making the C4 position more electrophilic and thus more susceptible to nucleophilic attack.[1][14] This can be particularly useful for reactions with less reactive, electron-poor anilines.
-
Base Addition: A non-nucleophilic base (e.g., diisopropylethylamine, triethylamine, or potassium carbonate) is sometimes added to scavenge the HCl generated during the reaction. This can be beneficial if either the starting materials or the product are sensitive to acidic conditions.
Q5: I have a good conversion, but I'm losing a significant amount of product during purification. What are some tips for improving my isolated yield?
A5: Product loss during workup and purification is a common frustration. Here are some strategies to minimize it:
-
Workup Procedure: After the reaction is complete, the workup typically involves quenching the reaction, extracting the product into an organic solvent, washing, drying, and concentrating. Ensure that the pH of the aqueous layer during extraction is optimized to keep your product in the organic phase. If your product has basic or acidic functionality, an acid-base extraction can be a powerful purification tool.
-
Recrystallization: This is an excellent method for purifying crystalline solids.[18][19][20] The key is to find a suitable solvent or solvent system in which your product has high solubility at high temperatures and low solubility at low temperatures. Slow cooling is crucial for obtaining pure crystals and maximizing recovery.
-
Column Chromatography: If recrystallization is not effective, silica gel chromatography is a common alternative. To minimize product loss on the column, consider the following:
-
Polarity: 4-Anilinoquinazolines can be quite polar. Using a more polar eluent system can help to move the product off the column more efficiently. Adding a small amount of a basic modifier like triethylamine to the eluent can also help to reduce tailing and improve recovery for basic compounds.
-
Dry Loading: If your product has limited solubility in the eluent, adsorbing it onto a small amount of silica gel and loading it onto the column as a solid (dry loading) can improve the separation.
-
Frequently Asked Questions (FAQs)
What is the general mechanism for the formation of 4-anilinoquinazolines from 4-chloroquinazolines?
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[13][14][15][21] The aniline acts as a nucleophile and attacks the electron-deficient C4 position of the quinazoline ring. This forms a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the quinazoline ring is then restored by the departure of the chloride leaving group. The initial nucleophilic attack is typically the rate-determining step.[15]
How does microwave irradiation improve the yield and reaction time?
Microwave irradiation is a highly effective method for accelerating the synthesis of 4-anilinoquinazolines.[1] Microwaves directly heat the solvent and reactants, leading to a rapid increase in temperature and a significant rate enhancement. This often allows for shorter reaction times and can lead to higher yields by minimizing the formation of degradation byproducts that can occur with prolonged heating.
My 4-chloroquinazoline starting material is a solid that is difficult to handle. Is there a better way to prepare it?
4-Chloroquinazolines are typically prepared by chlorinating the corresponding 4-hydroxyquinazolines (quinazolin-4-ones) with reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[11][22][23][24] Since 4-chloroquinazolines can be unstable and are often moisture-sensitive, it is common practice to use them immediately in the next step without extensive purification.[11]
Experimental Protocols
Protocol 1: Preparation of 4-Chloroquinazoline from 4-Hydroxyquinazoline
This protocol provides a general method for the synthesis of the 4-chloroquinazoline starting material.
Materials:
-
4-Hydroxyquinazoline (1 equivalent)
-
Thionyl chloride (SOCl₂) (10-15 equivalents)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene (or another high-boiling inert solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-hydroxyquinazoline and toluene.
-
Carefully add thionyl chloride to the suspension, followed by a catalytic amount of DMF.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC). The mixture should become a clear solution.
-
Allow the reaction to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude 4-chloroquinazoline can be used directly in the next step or purified by recrystallization from a non-polar solvent like hexanes if necessary.
Protocol 2: Synthesis of a 4-Anilinoquinazoline Derivative (Conventional Heating)
This protocol describes a general procedure for the synthesis of a 4-anilinoquinazoline via a conventional heating method.
Materials:
-
4-Chloroquinazoline (1 equivalent)
-
Substituted aniline (1.1-1.5 equivalents)
-
Isopropanol (or another suitable solvent like ethanol, n-butanol, or acetonitrile)
Procedure:
-
In a round-bottom flask, dissolve the 4-chloroquinazoline in isopropanol.
-
Add the substituted aniline to the solution.
-
Heat the reaction mixture to reflux and stir for 4-12 hours. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution.
-
If a precipitate forms, collect the solid by filtration and wash with cold isopropanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Protocol 3: Microwave-Assisted Synthesis of a 4-Anilinoquinazoline Derivative
This protocol offers a rapid and efficient alternative using microwave irradiation.[1]
Materials:
-
4-Chloroquinazoline (1 equivalent)
-
Substituted aniline (1.1-1.5 equivalents)
-
THF/H₂O mixture (or another suitable microwave-safe solvent)
Procedure:
-
In a microwave reaction vial, combine the 4-chloroquinazoline, the substituted aniline, and the THF/H₂O solvent system.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100-150 °C for 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work up the reaction mixture as described in Protocol 2.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Data Summary: Impact of Reaction Conditions on Yield
The following table summarizes literature data on how different reaction conditions can affect the yield of 4-anilinoquinazoline synthesis. This is intended to be a guide for optimization.
| 4-Chloroquinazoline | Aniline | Solvent | Conditions | Yield (%) | Reference |
| 4-chloro-6-bromo-2-phenylquinazoline | N-methyl-4-methoxyaniline | THF/H₂O | MW, 100 °C, 10 min | 90 | [1] |
| 4-chloro-6-bromo-2-phenylquinazoline | N-methyl-2-methoxyaniline | THF/H₂O | MW, 100 °C, 20 min | 87 | [1] |
| 4-chloro-6-iodo-2-phenylquinazoline | N-methyl-3-bromoaniline | THF/H₂O | MW, 100 °C, 10 min | 73 | [1] |
| 4-chloro-6-iodo-2-phenylquinazoline | 2-fluoroaniline | THF/H₂O | MW, 120 °C, 2 h | 75 | [1] |
| 4-chloro-6,7-dimethoxyquinazoline | 3-ethynylaniline | Isopropanol | Reflux, 16 h | 85 | [3] |
| 4-chloro-6,7-dimethoxyquinazoline | 3-aminobenzonitrile | n-Butanol | Reflux, 16 h | 78 | [5] |
Visualizations
Reaction Mechanism
Caption: The SNAr mechanism for 4-anilinoquinazoline synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. US5214144A - Process for the preparation of 4-haloquinazolines - Google Patents [patents.google.com]
- 12. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Frontiers | Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction [frontiersin.org]
- 14. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 17. researchgate.net [researchgate.net]
- 18. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 20. researchgate.net [researchgate.net]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. prepchem.com [prepchem.com]
- 23. CN102321076B - Preparation method of lapatinib intermediate and analogues thereof - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Quinazoline Synthesis with TLC
Welcome to the technical support center for monitoring quinazoline synthesis using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this critical analytical technique. Here, we move beyond rote protocols to provide in-depth, experience-driven insights into the "why" behind the "how," ensuring robust and reproducible results.
Troubleshooting Guide: Common TLC Issues in Quinazoline Synthesis
This section addresses specific problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, offering not just solutions but also the underlying scientific rationale.
Problem 1: My spots are streaking or appearing as elongated smears on the TLC plate.
Answer:
Streaking is a common issue in TLC and can obscure the clear separation of your starting materials, intermediates, and the final quinazoline product.[1][2][3] This phenomenon is often attributed to one of the following causes:
-
Sample Overloading: Applying too much of your reaction mixture to the TLC plate is a frequent cause of streaking.[1][2][3][4] A concentrated sample can overwhelm the stationary phase's capacity, leading to a continuous "streak" rather than a distinct spot.
-
Solution: Dilute your sample before spotting it on the TLC plate. A good starting point is a 1% solution in a volatile solvent like ethyl acetate or dichloromethane.[2] You may need to experiment to find the optimal concentration for your specific reaction.
-
-
Highly Polar Compounds: Quinazolines and their precursors can possess strongly acidic or basic groups, which can interact too strongly with the silica gel, causing streaking.[2]
-
Solution: To mitigate this, you can modify your mobile phase. For acidic compounds, adding a small amount of acetic or formic acid (0.1–2.0%) to the eluent can help.[1] For basic compounds, like many nitrogen-containing heterocycles, adding a small amount of a base such as triethylamine (0.1–2.0%) or ammonia in methanol can improve spot shape.[1]
-
-
Inappropriate Solvent System: If the polarity of your solvent system is not optimized, it can lead to poor separation and streaking.[4]
Problem 2: I can't see any spots on my TLC plate after development, even under UV light.
Answer:
The absence of visible spots can be perplexing, but there are several logical explanations to consider:
-
Non-UV Active Compounds: While many quinazoline derivatives are aromatic and thus UV-active, your specific starting materials or product might not absorb UV light at 254 nm.[1]
-
Solution: Employ alternative visualization techniques. An iodine chamber is a good general-purpose method that can reveal many organic compounds as brown spots.[5][7] Chemical stains, such as potassium permanganate or p-anisaldehyde, can also be used.[5][8] These stains react with certain functional groups to produce colored spots.[5][7]
-
-
Sample is Too Dilute: If the concentration of your compound is too low, the spots may be too faint to be detected.[1][2]
-
Solvent Level in the Chamber is Too High: If the initial solvent level in the developing chamber is above the spotting line on your TLC plate, the sample will dissolve into the solvent reservoir instead of moving up the plate.[2][4][9]
-
Solution: Always ensure the solvent level is below the origin line where your samples are spotted.
-
-
Compound Volatility: In some cases, a low-boiling point product or starting material may have evaporated from the plate during development or drying.[1]
-
Solution: If you suspect this, minimizing the drying time before visualization might help. However, for highly volatile compounds, TLC may not be the most suitable monitoring technique.
-
Problem 3: My starting material and product have very similar Rf values, making it difficult to monitor the reaction's progress.
Answer:
Poor separation between the reactant and product is a common challenge, especially when their polarities are very similar.
-
Optimize the Mobile Phase: This is the most critical step. You need to find a solvent system that can differentiate between the subtle polarity differences of your compounds.
-
Solution: Experiment with different solvent mixtures. Sometimes, switching one of the solvents entirely or using a three-component solvent system can provide the necessary resolution.[10] For instance, if a hexane/ethyl acetate mixture isn't working, you could try dichloromethane/methanol or toluene/acetone. The key is to test various combinations and ratios.[11]
-
-
Use a Co-spot: A co-spot, where you apply both the starting material and the reaction mixture at the same point on the TLC plate, is an invaluable tool.
-
Solution: If the starting material and product are indeed different, the co-spot will appear as an elongated or two overlapping spots. If the reaction is complete, the co-spot will look identical to the product lane.[12]
-
-
Consider 2D TLC: For very complex mixtures or when compounds are difficult to separate, two-dimensional TLC can be employed.
-
Solution: After running the plate in one solvent system, it is dried, rotated 90 degrees, and then run in a different solvent system.[12] This can often resolve compounds that co-elute in a single solvent system.
-
Problem 4: The solvent front is running unevenly.
Answer:
An uneven solvent front will lead to inaccurate Rf value calculations and poor separation.[4][9]
-
Improperly Prepared Chamber: The TLC chamber needs to be saturated with solvent vapors for the mobile phase to travel uniformly up the plate.
-
Solution: Line the inside of the developing chamber with a piece of filter paper that is wetted with the mobile phase.[6] This helps to create a saturated atmosphere.
-
-
Uneven Plate Surface or Edges: Any irregularities in the silica gel coating or the edges of the plate can disrupt the capillary action of the solvent.
-
Plate Touching the Sides of the Chamber: If the plate is leaning against the side of the chamber or the filter paper, it can cause the solvent to move unevenly.[4]
-
Solution: Make sure the plate is standing upright in the chamber and not in contact with the sides.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of monitoring quinazoline synthesis with TLC.
Q1: How do I select the right solvent system for my quinazoline synthesis?
A1: The selection of the mobile phase is a process of systematic optimization.[10][14] Since quinazolines are heterocyclic aromatic compounds, they possess moderate polarity. A good starting point is a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate or acetone.[11]
The general approach is to start with a less polar system and gradually increase the polarity. For example, you can begin with 9:1 hexanes:ethyl acetate and then try 4:1, 2:1, and 1:1 ratios. The ideal solvent system will give you a good separation between your starting materials and your product, with the product having an Rf value between 0.15 and 0.4.[5][6]
Q2: How do I properly visualize and interpret the spots on my TLC plate?
A2: Visualization is key to interpreting your TLC results.
-
UV Light: Most quinazoline derivatives, being aromatic, will be visible under a UV lamp (usually at 254 nm).[7][15] They will appear as dark spots on a fluorescent green background.[7] It's good practice to circle the spots with a pencil while they are under the UV lamp, as they will disappear once the light is removed.[7]
-
Iodine Staining: If your compounds are not UV-active, placing the plate in a chamber with a few crystals of iodine is a simple and effective method.[5][7] The iodine vapor will adsorb to the organic compounds, making them appear as brown spots.[7]
-
Chemical Stains: For compounds that are difficult to visualize, chemical stains can be used. A potassium permanganate stain is a good general-purpose option that reacts with many functional groups. A p-anisaldehyde stain can also be effective and may produce a range of colors for different compounds.[5]
Interpretation: As the reaction progresses, you should observe the spot corresponding to your starting material diminish in intensity while a new spot, corresponding to your quinazoline product, appears and intensifies.[16] By comparing the Rf values of the spots in your reaction mixture to those of your starting materials, you can monitor the conversion.[17]
Q3: What is an Rf value and how is it used to monitor my reaction?
A3: The Retention Factor (Rf) is a quantitative measure of a compound's movement up the TLC plate. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[3][18]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is a characteristic property of a compound under a specific set of conditions (stationary phase, mobile phase, temperature).[17][18] In reaction monitoring, you will track the disappearance of the spot with the Rf value of your starting material and the appearance of a new spot with a different Rf value, which corresponds to your product.[16][17] A pure compound should ideally give a single spot on the TLC plate.[17]
Q4: What are some common synthetic routes for quinazolines that I might be monitoring?
A4: Several classic and modern methods are used to synthesize the quinazoline core. Two of the most well-established are:
-
Niementowski Quinazoline Synthesis: This involves the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines (quinazolinones).[19][20] This reaction is often carried out at elevated temperatures.[21]
-
Bischler Quinazoline Synthesis: This is a traditional method for preparing quinazoline derivatives, often requiring high temperatures and pressures.[22]
Microwave-assisted synthesis has become a more efficient alternative to conventional heating for these reactions, often leading to shorter reaction times and improved yields.[21][23] Regardless of the synthetic method, TLC is an indispensable tool for monitoring the reaction's progress.
Experimental Protocols
Protocol 1: General Procedure for Monitoring a Quinazoline Synthesis by TLC
-
Prepare the TLC Chamber: Place a piece of filter paper in a developing jar and add the chosen mobile phase to a depth of about 0.5 cm. Close the jar and allow it to sit for 5-10 minutes to become saturated with solvent vapors.
-
Prepare the TLC Plate: Using a pencil, gently draw a light line about 1 cm from the bottom of the TLC plate. This is your origin line.
-
Spot the Plate:
-
Using a capillary tube, apply a small spot of your starting material solution on the left side of the origin line.
-
In the middle, spot your reaction mixture.
-
On the right, apply a co-spot by first spotting the starting material, and then, on top of the same spot, apply the reaction mixture.
-
-
Develop the Plate: Carefully place the TLC plate in the prepared chamber, ensuring the solvent level is below the origin line. Close the chamber and allow the solvent to move up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp and/or an appropriate staining method.
-
Analyze the Results: Compare the spots in the reaction mixture lane to the starting material and co-spot lanes. Calculate the Rf values for all visible spots.
Data Presentation
| Compound Type | Typical Polarity | Expected Rf Range (Hexane:EtOAc 1:1) |
| Anthranilic Acid (Starting Material) | High | 0.1 - 0.3 |
| Amide (Starting Material) | Medium | 0.3 - 0.6 |
| Quinazolinone (Product) | Medium-High | 0.2 - 0.5 |
Note: These are generalized ranges and will vary depending on the specific substituents on the molecules.
Visualizations
Caption: A flowchart for troubleshooting common TLC issues.
References
- 1. silicycle.com [silicycle.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. microbiozindia.com [microbiozindia.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. silicycle.com [silicycle.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. [Optimization of the solvent system in thin-layer chromatography (TLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chromatography [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. theory.labster.com [theory.labster.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. afellcedental.com.pe [afellcedental.com.pe]
- 18. bugskin.org [bugskin.org]
- 19. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 20. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijprajournal.com [ijprajournal.com]
Technical Support Center: Catalyst Selection for Efficient Quinazoline Synthesis
Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the synthesis of this critical heterocyclic scaffold. Our approach moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing quinazolines?
The synthesis of the quinazoline core has evolved from classical, often harsh, methods to highly efficient modern catalytic systems.
-
Classical Syntheses: Methods like the Niementowski, Friedländer, and Bischler syntheses are foundational but often require high temperatures and can suffer from low yields or specific side reactions.[1] For instance, the Niementowski reaction, which condenses anthranilic acids with amides, can require temperatures exceeding 130°C, potentially leading to starting material decomposition.[1]
-
Transition-Metal Catalysis: This is the most diverse and widely adopted modern approach. Catalysts based on copper (Cu), palladium (Pd), iron (Fe), manganese (Mn), and rhodium (Rh) have become indispensable.[2][3] These metals facilitate key bond formations (C-N, C-H activation) under milder conditions.[3][4] For example, copper salts like CuCl or Cu(OTf)₂ are frequently used for cascade reactions to build the quinazoline ring from simple precursors like 2-aminobenzylamines and aldehydes or nitriles.[3][5]
-
Organocatalysis: Metal-free approaches using organocatalysts like iodine, p-toluenesulfonic acid (p-TSA), or even thiamine hydrochloride (Vitamin B1) are gaining traction.[6][7] These methods avoid residual metal contamination, a critical consideration in drug development. Molecular iodine, for instance, can effectively catalyze the amination of sp³ C-H bonds to form the quinazoline ring, using oxygen as a green oxidant.[5][7]
-
Nanocatalysis: Heterogeneous nanocatalysts, such as copper oxide (CuO) or iron oxide (Fe₃O₄) nanoparticles, offer high surface area, enhanced reactivity, and the significant advantage of easy separation and reusability, aligning with the principles of green chemistry.[7]
Q2: How do I decide between a homogeneous and a heterogeneous catalyst?
The choice hinges on the specific requirements of your synthesis, balancing activity, selectivity, and practicality.
-
Homogeneous Catalysts: These catalysts are in the same phase as the reactants (e.g., a soluble metal complex in an organic solvent). They often exhibit high activity and selectivity under mild conditions because the active sites are readily accessible.[8] However, the primary drawback is the difficulty in separating the catalyst from the reaction product, which can lead to product contamination and loss of the (often expensive) catalyst.[8]
-
Heterogeneous Catalysts: These are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture).[8] Their main advantage is the ease of separation by simple filtration, allowing for catalyst recycling and minimizing product contamination.[8] This makes them ideal for scale-up and sustainable processes. Nanoparticle-based catalysts are a prominent example in modern quinazoline synthesis.
Q3: Are there "green" or more environmentally friendly catalytic options?
Absolutely. Modern synthetic chemistry places a strong emphasis on sustainability.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields compared to conventional heating.[9][10] This is due to efficient and rapid heating of the reaction mixture.[10] Many catalytic systems, including solvent-free methods, are compatible with microwave conditions.[7]
-
Green Solvents: The use of water as a reaction solvent is highly desirable.[2] Some nanocatalyst systems, such as saponin-coated Fe₃O₄ nanoparticles, are designed to function efficiently in water.[2]
-
Reusable Catalysts: The development of robust heterogeneous catalysts that can be recovered and reused for multiple cycles without significant loss of activity is a cornerstone of green chemistry.[2][11] For example, a novel SBA-15@ELA nanocatalyst was used for at least six consecutive runs without a significant drop in its activity.[11]
Troubleshooting Guide
Issue 1: My reaction yield is low or non-existent.
Low yield is a common issue stemming from several potential root causes. A systematic approach to troubleshooting is essential.
// Sub-nodes for detailed checks sub_catalyst [label="Use fresh catalyst?\nOptimize loading?\nCheck for poisons (water, air)?", shape=note, fillcolor="#FFFFFF"]; sub_conditions [label="Screen temperature range?\nExtend reaction time?\nMonitor via TLC/LC-MS?", shape=note, fillcolor="#FFFFFF"]; sub_reagents [label="Check purity (NMR, GC-MS)?\nUsing anhydrous reagents?", shape=note, fillcolor="#FFFFFF"]; sub_solvent [label="Are reactants fully soluble?\nScreen different polarities (Toluene, DMF, etc.)?", shape=note, fillcolor="#FFFFFF"];
catalyst -> sub_catalyst [style=dashed, arrowhead=none]; conditions -> sub_conditions [style=dashed, arrowhead=none]; reagents -> sub_reagents [style=dashed, arrowhead=none]; solvent -> sub_solvent [style=dashed, arrowhead=none]; }
Caption: A simplified cycle for transition-metal-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives | MDPI [mdpi.com]
- 4. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 5. Quinazoline synthesis [organic-chemistry.org]
- 6. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 7. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 11. One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the ¹H NMR Spectrum of 2,4-Dichloroquinazoline: A Comparative Analysis
For researchers and professionals in drug development and synthetic chemistry, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for elucidating the structure of organic molecules. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2,4-dichloroquinazoline, a key intermediate in the synthesis of various biologically active compounds. By comparing its spectrum with that of the parent quinazoline and related chloro-substituted analogues, we will explore the intricate effects of substituent positioning on proton chemical shifts, offering valuable insights for spectral interpretation and structural verification.
The Significance of 2,4-Dichloroquinazoline
2,4-Dichloroquinazoline serves as a versatile building block in medicinal chemistry. The differential reactivity of its two chlorine atoms allows for selective substitution, paving the way for the synthesis of a diverse library of quinazoline derivatives with potential therapeutic applications, including as kinase inhibitors and anticancer agents. Accurate spectral analysis of this precursor is the first critical step in ensuring the identity and purity of any subsequently synthesized compounds.
Understanding the ¹H NMR Landscape of the Quinazoline Core
To appreciate the spectral features of 2,4-dichloroquinazoline, we must first consider the spectrum of its unsubstituted parent, quinazoline. The quinazoline ring system contains two fused rings: a benzene ring and a pyrimidine ring. The protons on the benzene portion (positions 5, 6, 7, and 8) will exhibit chemical shifts and coupling patterns characteristic of a substituted benzene ring, while the protons on the pyrimidine ring (positions 2 and 4), if present, would appear in a different region. In the case of 2,4-dichloroquinazoline, we are focused on the protons at positions 5, 6, 7, and 8.
Predicted ¹H NMR Spectrum of 2,4-Dichloroquinazoline
Based on computational predictions, the ¹H NMR spectrum of 2,4-dichloroquinazoline in DMSO-d6 is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the benzo- portion of the molecule.[1]
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-8 | 8.32 | Doublet (d) | 8.4 |
| H-6 | 8.18 | Triplet of Triplets (tt) | 8.7, 1.5 |
| H-5 | 8.06 | Doublet of Doublets (dd) | 7.8, 0.6 |
| H-7 | 7.92 | Triplet of Triplets (tt) | 7.8, 0.9 |
Data predicted for a 300 MHz spectrometer in DMSO-d6.[1]
The presence of two electron-withdrawing chlorine atoms on the pyrimidine ring significantly influences the electron density of the entire fused ring system. This inductive effect deshields the protons on the benzene ring, causing them to resonate at a lower field (higher ppm values) compared to the parent quinazoline.
Comparative Spectral Analysis
The electron-withdrawing nature of the chlorine atoms and the nitrogen atoms in the pyrimidine ring pulls electron density away from the carbocyclic ring. This deshielding effect is most pronounced on the protons closest to the pyrimidine ring, namely H-5 and H-8. The predicted downfield shifts of all four protons in 2,4-dichloroquinazoline are a direct consequence of this electronic influence.
Experimental Protocol for ¹H NMR Acquisition
To ensure the acquisition of high-quality, reproducible ¹H NMR spectra for quinazoline derivatives, the following protocol is recommended. This protocol is designed to be a self-validating system, minimizing common sources of error.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 2,4-dichloroquinazoline sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry vial. The choice of solvent is critical and should be based on the sample's solubility.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.
-
Filter the solution through a pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
The final solution depth in the NMR tube should be approximately 4-5 cm.[2]
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct positioning.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a sample of this concentration, 8 to 16 scans are typically sufficient.
-
Acquire the free induction decay (FID).
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d5 at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons represented by each peak.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling relationships between neighboring protons.
Visualizing the Structure and Splitting Patterns
The following diagram illustrates the structure of 2,4-dichloroquinazoline and the expected coupling interactions between the aromatic protons.
Caption: Structure of 2,4-dichloroquinazoline with proton numbering and key coupling interactions.
Workflow for Spectral Analysis
The logical flow for analyzing the ¹H NMR spectrum of a synthesized batch of 2,4-dichloroquinazoline is depicted below. This process ensures a systematic and thorough evaluation of the data.
Caption: Standard workflow for the ¹H NMR analysis of 2,4-dichloroquinazoline.
Conclusion
The ¹H NMR spectrum of 2,4-dichloroquinazoline provides a wealth of information that is critical for its unambiguous identification. The downfield shift of the four aromatic protons, along with their characteristic splitting patterns, serves as a unique fingerprint for this important synthetic intermediate. By following a robust experimental protocol and comparing the acquired data with predicted values and related compounds, researchers can confidently verify the structure and purity of their material. This foundational analysis is indispensable for the subsequent development of novel quinazoline-based compounds in the pharmaceutical and chemical industries.
References
A Senior Application Scientist's Guide to 13C NMR Analysis of Substituted Quinazolines
This guide provides an in-depth comparison and analysis of substituted quinazolines using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the underlying principles and experimental choices that ensure accurate and reliable structural elucidation. We will explore how substituent patterns influence the 13C NMR landscape of the quinazoline core, providing a framework for predicting and interpreting spectra with confidence.
The Quinazoline Scaffold: A Cornerstone in Medicinal Chemistry
The quinazoline ring system, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is a privileged scaffold in drug discovery. Its derivatives exhibit a vast range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] Given this therapeutic importance, unambiguous structural characterization is paramount. While various analytical techniques are employed, 13C NMR spectroscopy stands out for its ability to provide a direct map of the carbon skeleton, revealing subtle electronic changes induced by chemical modifications.
However, interpreting these spectra is not always trivial. The electronic environment of each carbon is highly sensitive to the nature and position of substituents, leading to significant variations in chemical shifts. This guide aims to demystify these relationships, offering a comparative analysis grounded in experimental data.
Experimental Strategy: A Self-Validating Workflow
Achieving high-quality, interpretable 13C NMR data requires a systematic approach. The following workflow is designed as a self-validating system, incorporating multidimensional techniques to ensure every carbon signal is assigned with certainty.
Diagram: The 13C NMR Analytical Workflow
The following diagram illustrates the logical progression from sample preparation to final structural validation, emphasizing the iterative and confirmatory nature of the process.
Caption: A self-validating workflow for the structural elucidation of substituted quinazolines using 1D and 2D NMR techniques.
Step-by-Step Experimental Protocol
This protocol details the acquisition of a standard proton-decoupled 13C NMR spectrum.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the purified quinazoline derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d6 is excellent for polar compounds and avoids obscuring the aromatic region, while CDCl3 is a good first choice for less polar molecules.[2]
-
Ensure the sample is fully dissolved to prevent line broadening.
-
-
Instrument Setup and Tuning:
-
Insert the sample into the NMR magnet.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the 13C probe to the correct frequency. This step is essential for maximizing sensitivity.[3]
-
-
Data Acquisition (1D 13C Spectrum):
-
Experiment Type: Select a standard 1D carbon experiment with proton noise decoupling (e.g., zgpg30 on a Bruker instrument).
-
Causality—Why Proton Decoupling? The 13C nucleus couples to attached protons, splitting signals into complex multiplets. Broadband proton decoupling irradiates all proton frequencies, causing these multiplets to collapse into sharp singlets. This dramatically simplifies the spectrum and provides a significant sensitivity boost via the Nuclear Overhauser Effect (NOE).[4]
-
Receiver Gain (rga): Calibrate the receiver gain automatically to prevent signal clipping and maximize the dynamic range.[3]
-
Number of Scans (ns): Due to the low natural abundance (1.1%) and lower gyromagnetic ratio of 13C, signal averaging is required.[4] Start with ns = 128 or 256 and increase as needed for good signal-to-noise.
-
Relaxation Delay (d1): Set a relaxation delay of 2.0 seconds.
-
Causality—The Importance of d1: Quaternary carbons (those with no attached protons) often have very long spin-lattice relaxation times (T1) and receive no NOE enhancement. A sufficient delay is crucial to allow these carbons to fully relax between pulses, ensuring they are observed and can be integrated semi-quantitatively.[4][5]
-
Acquisition: Start the acquisition (zg).
-
-
Data Processing:
-
Apply an exponential multiplication window function (e.g., lb = 1 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (ft) followed by automatic or manual phase and baseline correction.
-
Calibrate the spectrum by setting the solvent residual peak to its known chemical shift (e.g., DMSO-d6 at 39.52 ppm; CDCl3 at 77.16 ppm).[5]
-
Comparative Analysis: Decoding Substituent Effects
The true power of 13C NMR lies in its sensitivity to the electronic effects of substituents. By comparing the spectra of different quinazoline derivatives, we can establish clear structure-spectra relationships.
Diagram: Influence of Substituents on Quinazoline 13C Shifts
This diagram conceptualizes how electron-donating groups (EDG) and electron-withdrawing groups (EWG) alter the electron density and, consequently, the 13C chemical shifts of the quinazoline core.
Caption: Conceptual illustration of how electron-withdrawing (EWG) and electron-donating (EDG) groups impact carbon chemical shifts (δ).
Experimental Data Comparison
The following table summarizes experimental 13C NMR data for several substituted quinazolines and quinazolinones, illustrating key trends. Chemical shifts are reported in ppm (δ) relative to TMS.
| Compound/Structure | Solvent | C2 | C4 | C5 | C6 | C7 | C8 | C4a | C8a | Reference |
| 2-Phenyl-4(3H)-quinazolinone | DMSO-d6 | 152.8 | 162.7 | 126.3 | 127.1 | 128.0 | 126.3 | 121.4 | 149.2 | [6] |
| 2-(p-Tolyl)-4(3H)-quinazolinone | DMSO-d6 | 152.9 | 162.7 | 125.3 | 127.0 | 135.0 | 126.3 | 121.4 | 149.2 | [6] |
| 2-(4-Fluorophenyl)-4(3H)-quinazolinone | DMSO-d6 | 151.8 | 162.7 | 129.7 | 127.1 | 135.1 | 126.3 | 121.3 | 149.1 | [6] |
| 2-(4-Chlorophenyl)quinazoline | CDCl3 | 160.0 | 160.5 | 128.6 | 127.1 | 134.2 | 128.8 | 123.6 | 150.6 | [7] |
| 2-(3-Nitrophenyl)quinazoline | CDCl3 | 158.6 | 160.7 | 128.7 | 127.2 | 134.6 | 129.5 | 123.6 | 150.6 | [7] |
| 4-Phenyl-2-(p-tolyl)quinazoline | DMSO-d6 | 159.6 | 168.5 | 129.1 | 127.3 | 134.9 | 128.2 | 121.5 | 151.7 | [8] |
Analysis of Trends:
-
Quinazolinone Carbonyl (C4): In the 4(3H)-quinazolinone series, the C4 carbon is significantly deshielded (δ ≈ 162.7 ppm) due to the powerful electron-withdrawing effect of the carbonyl oxygen.[2][6] This is a highly diagnostic signal.
-
C2 and C4 Environment: In simple quinazolines, both C2 and C4 are adjacent to electronegative nitrogen atoms and resonate at low field (δ ≈ 158-168 ppm). The exact shift is highly sensitive to the substituent at the other position. For instance, in 4-phenyl-2-(p-tolyl)quinazoline, the C4 signal is shifted downfield to 168.5 ppm, influenced by the phenyl group at that position.[8]
-
Substituents on a Phenyl Ring: Comparing 2-phenyl-, 2-(p-tolyl)-, and 2-(4-fluorophenyl)-4(3H)-quinazolinone reveals that substituents on the C2-phenyl ring have a minimal effect on the quinazolinone core carbons (C2, C4, etc.). Their primary impact is on the carbons of the phenyl ring itself, as expected.[6]
-
Direct Substitution on the Quinazoline Core: The effect is much more pronounced with direct substitution. An electron-withdrawing group like a nitro group (in 2-(3-nitrophenyl)quinazoline) deshields adjacent carbons, while an electron-donating group would be expected to shield them (shift them to a higher field/lower δ value).[7][9] The C2 signal in 2-(3-nitrophenyl)quinazoline appears at 158.6 ppm, slightly upfield compared to the 2-(4-chlorophenyl) derivative (160.0 ppm), demonstrating the complex interplay of inductive and resonance effects transmitted to the quinazoline core.[7]
Conclusion and Outlook
13C NMR spectroscopy is an indispensable tool for the structural analysis of substituted quinazolines. A systematic workflow, beginning with a standard 1D proton-decoupled experiment and escalating to 2D techniques like HSQC and HMBC for ambiguous cases, provides a robust pathway to complete structural assignment.
The comparative data presented herein demonstrates that the 13C chemical shifts of the quinazoline skeleton are predictable and informative. The positions of C2 and C4 are highly diagnostic, and the influence of various substituents can be rationalized by fundamental electronic principles. For scientists in drug discovery, mastering the interpretation of these spectra is not merely an academic exercise; it is a critical skill for verifying synthetic outcomes, confirming structures, and ultimately, accelerating the development of novel therapeutics.
References
- 1. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. chem.uiowa.edu [chem.uiowa.edu]
- 4. nmr.ceitec.cz [nmr.ceitec.cz]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. [PDF] Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to the Mass Spectrometry of 2,4-Dichloroquinazoline-8-carbonitrile: A Comparative Analysis
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the diverse heterocyclic scaffolds, quinazoline derivatives are of significant interest due to their wide range of biological activities, including as anticancer and antimicrobial agents.[1][2][3] The subject of this guide, 2,4-Dichloroquinazoline-8-carbonitrile, is a halogenated quinazoline derivative with potential applications in medicinal chemistry.[4][5] This guide provides an in-depth analysis of its characterization using mass spectrometry, offering a predictive interpretation of its fragmentation patterns and a comparative assessment with other analytical techniques. As Senior Application Scientists, our goal is to not only present data but to also illuminate the rationale behind the analytical strategies employed.
Predicted Mass Spectrometric Behavior of this compound
The mass spectrum of an organic molecule provides a wealth of information about its structure, molecular weight, and fragmentation pathways. For this compound, we can predict its mass spectrometric behavior based on the established fragmentation patterns of quinazolines, halogenated aromatic compounds, and nitriles.
Molecular Ion Region
A key feature in the mass spectrum of a halogenated compound is the isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[6][7] Consequently, a compound containing one chlorine atom will exhibit a molecular ion peak (M) and an M+2 peak with a relative intensity of about 3:1. For a compound with two chlorine atoms, such as this compound, we expect to see a characteristic isotopic cluster for the molecular ion:
-
M peak: Containing two ³⁵Cl atoms.
-
M+2 peak: Containing one ³⁵Cl and one ³⁷Cl atom.
-
M+4 peak: Containing two ³⁷Cl atoms.
The theoretical relative intensities of these peaks will be approximately 9:6:1. This distinctive pattern is a powerful diagnostic tool for confirming the presence of two chlorine atoms in the molecule.
Fragmentation Pathways
Under electron ionization (EI), the molecular ion of this compound is expected to undergo a series of fragmentation events. The quinazoline ring system itself is known to fragment via the sequential loss of two molecules of hydrogen cyanide (HCN).[8] Furthermore, the presence of chloro and cyano substituents will influence the fragmentation cascade.
A plausible fragmentation pathway is initiated by the loss of a chlorine radical, followed by the elimination of another chlorine radical or a molecule of cyanogen chloride (CNCl). The loss of the nitrile group as a cyanide radical is also a possible fragmentation route. Subsequent fragmentation of the quinazoline ring would likely proceed through the characteristic loss of HCN.
Comparative Analysis of Analytical Techniques
While mass spectrometry is a powerful tool for the analysis of this compound, a comprehensive characterization often relies on a combination of analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high-resolution MS), structural information from fragmentation patterns. | High sensitivity, provides molecular weight information, characteristic isotopic patterns for halogens. | Isomeric differentiation can be challenging, may require hyphenation with a separation technique (e.g., GC-MS or LC-MS). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. | Provides unambiguous structure elucidation, non-destructive. | Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for complex molecules. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, separation from impurities. | High-resolution separation, quantitative accuracy, adaptable to a wide range of compounds. | Does not provide structural information on its own, requires reference standards for identification. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Fast, non-destructive, provides a "fingerprint" of the molecule. | Limited structural information, complex spectra can be difficult to interpret fully. |
Experimental Protocols
Mass Spectrometry Analysis
Objective: To obtain the mass spectrum of this compound to confirm its molecular weight and elucidate its fragmentation pattern.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Separation: Inject 1 µL of the sample solution into the GC. Use a suitable capillary column (e.g., a 30 m x 0.25 mm DB-5ms column) and a temperature program that allows for the elution of the analyte as a sharp peak.
-
Mass Spectrometry: The EI source should be operated at 70 eV. Acquire mass spectra over a mass range of m/z 50-300.
-
Data Analysis: Examine the mass spectrum for the molecular ion cluster and identify the major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.
Visualizing the Fragmentation and Workflow
Predicted Fragmentation Pathway
Caption: Predicted electron ionization fragmentation pathway of this compound.
Experimental Workflow
Caption: A typical experimental workflow for the GC-MS analysis of this compound.
Conclusion
The mass spectrometric analysis of this compound provides critical information for its structural confirmation and characterization. The predicted isotopic pattern of the molecular ion serves as a definitive indicator of the presence of two chlorine atoms. The fragmentation pattern, governed by the quinazoline core and its substituents, offers further structural insights. While mass spectrometry is a cornerstone technique, a multi-faceted analytical approach, incorporating NMR, HPLC, and IR spectroscopy, is essential for a comprehensive understanding of this and other novel chemical entities in the drug development pipeline. This integrated strategy ensures the highest level of scientific rigor and confidence in the structural assignment.
References
- 1. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. CAS 607-68-1: 2,4-Dichloroquinazoline | CymitQuimica [cymitquimica.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Quinazolines. Part X. The fragmentation of quinazolines under electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Activity of 2,4-Dichloroquinazoline Derivatives
This guide provides a comprehensive analysis of the biological activities of 2,4-dichloroquinazoline derivatives, focusing on their potential as anticancer, antimicrobial, and anti-inflammatory agents. By objectively comparing the performance of various derivatives and providing supporting experimental data and protocols, this document aims to facilitate the rational design of more potent and selective therapeutic candidates.
Introduction: The Quinazoline Scaffold in Medicinal Chemistry
The quinazoline core, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities.[1] The versatility of the quinazoline ring system allows for substitutions at various positions, leading to a diverse array of derivatives with distinct pharmacological profiles. Among these, derivatives of 2,4-dichloroquinazoline have emerged as particularly promising scaffolds for the development of novel therapeutic agents. The presence of two reactive chlorine atoms at the 2 and 4 positions provides convenient handles for synthetic modification, enabling the exploration of a vast chemical space and the fine-tuning of biological activity.[2]
Synthesis of 2,4-Dichloroquinazoline Derivatives
The common starting material for the synthesis of many biologically active quinazoline derivatives is 2,4-dichloroquinazoline. A general synthetic approach involves the reaction of quinazoline-2,4-dione with a chlorinating agent like phosphorus oxychloride (POCl₃).[3][4]
A typical synthetic protocol is as follows:
-
A mixture of quinazoline-2,4-dione and phosphorus oxychloride is refluxed for several hours.[3]
-
After cooling, the reaction mixture is carefully poured into ice-cold water.
-
The resulting precipitate, 2,4-dichloroquinazoline, is filtered, washed with water, and dried.
Subsequent modifications at the 2 and 4 positions are typically achieved through nucleophilic aromatic substitution reactions, where the chlorine atoms are displaced by various amines, alcohols, or thiols to yield a diverse library of derivatives.[2]
Anticancer Activity of 2,4-Dichloroquinazoline Derivatives
Quinazoline derivatives have been extensively investigated for their anticancer properties, with several compounds having been approved as anticancer drugs that primarily target protein kinases.[5][6] The 2,4-disubstituted quinazoline scaffold has been a focal point in the design of potent anticancer agents.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
2,4-Dichloroquinazoline derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 9-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with serial dilutions of the 2,4-dichloroquinazoline derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Comparative Anticancer Activity of 2,4-Dichloroquinazoline Derivatives
The following table summarizes the cytotoxic activity of selected 2,4-disubstituted quinazoline derivatives against various human cancer cell lines.
| Compound ID | 2-Substituent | 4-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | -Cl | 4-Anilino | K-562 (Leukemia) | 0.622-1.81 | [10] |
| 2 | -Cl | 4-Anilino | HCT-116 (Colon) | 0.622-1.81 | [10] |
| 3 | Amide derivative | - | A549 (Lung) | 0.02 | [11] |
| 4 | Amide derivative | - | MCF-7 (Breast) | 0.02-0.33 | [11] |
| 5 | 4-Anilino | - | H1975 (Lung) | 1.96-3.46 | [11] |
| 6 | 4-Anilino | - | PC-3 (Prostate) | 1.96-3.46 | [11] |
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer activity of 2,4-dichloroquinazoline derivatives is significantly influenced by the nature of the substituents at the 2 and 4 positions.
-
Substitution at the 4-position: The presence of an anilino group at the 4-position is a common feature in many potent quinazoline-based anticancer agents, particularly those targeting EGFR.[5]
-
Substitution at the 2-position: Modifications at the 2-position can also modulate activity. For instance, the introduction of a chalcone moiety has been shown to improve the inhibitory activity of certain quinazoline derivatives.
-
Other Substitutions: The presence of a chlorine atom at the 6-position of the quinazoline ring often enhances anticancer activity.
Signaling Pathway: EGFR Inhibition
Many anticancer quinazoline derivatives exert their effect by inhibiting the epidermal growth factor receptor (EGFR), a tyrosine kinase that plays a crucial role in cancer cell proliferation, survival, and metastasis.[6]
Caption: Simplified EGFR signaling pathway and its inhibition by 2,4-dichloroquinazoline derivatives.
Antimicrobial Activity of 2,4-Dichloroquinazoline Derivatives
The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Quinazoline derivatives have demonstrated promising activity against a range of bacteria and fungi.[12][13]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
2,4-Dichloroquinazoline derivatives (test compounds)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.
-
Serial Dilution: Perform serial twofold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.[6]
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35°C for 16-20 hours for bacteria).[14]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
Comparative Antimicrobial Activity of Quinazoline Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected quinazoline derivatives against various microbial strains.
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 7 | Staphylococcus aureus | 4-8 | [12] |
| 8 | Escherichia coli | 4-8 | [12] |
| 9 | Pseudomonas putida | 4-8 | [12] |
| 10 | Candida albicans | 4-16 | [12] |
| 11 | Aspergillus fumigatus | 18.3 | [13] |
| 12 | Saccharomyces cerevisiae | 23.1 | [13] |
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial activity of quinazoline derivatives is influenced by the substituents on the quinazoline ring.
-
Lipophilicity: Increased lipophilicity often correlates with enhanced antimicrobial activity, as it facilitates the passage of the compound through the microbial cell membrane.
-
Specific Substituents: The presence of certain functional groups, such as halogens or heterocyclic rings, at the 2 and 4 positions can significantly impact the antimicrobial potency. For instance, some studies have shown that benzimidazo[1,2-c]quinazolines exhibit better antimicrobial activity than imidazo[1,2-c]quinazoline derivatives.[12]
Experimental Workflow: Antimicrobial Susceptibility Testing
References
- 1. ijcrt.org [ijcrt.org]
- 2. mdpi.com [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. apec.org [apec.org]
- 7. researchhub.com [researchhub.com]
- 8. benchchem.com [benchchem.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microbenotes.com [microbenotes.com]
A Comparative Guide to the Efficacy of Quinazoline-Based Kinase Inhibitors
The quinazoline scaffold has proven to be a cornerstone in the development of targeted cancer therapies, particularly kinase inhibitors. Its unique structure allows for high-affinity binding to the ATP pocket of various kinases, leading to the effective blockade of oncogenic signaling pathways. This guide provides an in-depth comparison of the efficacy of prominent quinazoline-based kinase inhibitors, supported by experimental data and detailed protocols for their evaluation.
The Quinazoline Scaffold: A Privileged Structure
The quinazoline ring system is a bicyclic aromatic heterocycle that serves as a versatile scaffold for designing ATP-competitive kinase inhibitors. Its ability to form key hydrogen bonds and engage in hydrophobic interactions within the kinase domain has led to the development of several generations of highly potent and selective drugs. This guide will focus on a selection of FDA-approved quinazoline-based inhibitors to illustrate their comparative efficacy and mechanisms of action.
Comparative Efficacy of Key Quinazoline-Based Inhibitors
The following sections compare several generations of quinazoline-based inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) family and other receptor tyrosine kinases.
First-Generation Reversible Inhibitors: Gefitinib and Erlotinib
Gefitinib and Erlotinib are first-generation, reversible EGFR tyrosine kinase inhibitors (TKIs). They primarily target wild-type EGFR and are particularly effective in non-small cell lung cancer (NSCLC) patients harboring activating EGFR mutations (e.g., exon 19 deletions or L858R substitution).[1][2] These inhibitors compete with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways like Ras/Raf/MEK/ERK and PI3K/Akt/mTOR.[1]
Second-Generation Irreversible Inhibitors: Afatinib
Afatinib represents a second-generation inhibitor that irreversibly binds to EGFR, HER2, and HER4.[3][4] This covalent binding is achieved through a Michael addition reaction with a cysteine residue (Cys797) in the ATP-binding pocket.[5][6] This irreversible inhibition leads to a more sustained and potent suppression of the ErbB family signaling compared to first-generation inhibitors.[3] Afatinib is approved for the first-line treatment of patients with metastatic NSCLC with specific EGFR mutations.[3]
Multi-Targeted Inhibitor: Vandetanib
Vandetanib is a multi-targeted TKI that inhibits not only EGFR but also Vascular Endothelial Growth Factor Receptor (VEGFR) and Rearranged during Transfection (RET) tyrosine kinases.[7][8][9] This broader spectrum of activity allows Vandetanib to simultaneously target tumor cell proliferation, survival, and angiogenesis.[7][8] It is primarily used in the treatment of medullary thyroid carcinoma where RET mutations are common.[8]
Third-Generation Irreversible Inhibitors: Osimertinib
Osimertinib is a third-generation, irreversible EGFR inhibitor specifically designed to overcome resistance to first- and second-generation TKIs.[10][11] The most common resistance mechanism is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[12][13] Osimertinib is highly selective for both EGFR-sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR, which reduces toxicity.[10][12] Like Afatinib, it forms a covalent bond with Cys797.[10]
Table 1: Comparative In Vitro Potency (IC50) of Quinazoline-Based Kinase Inhibitors
| Inhibitor | Primary Target(s) | IC50 (nM) | Citation(s) |
| Gefitinib | EGFR | 2-37 | [1] |
| Erlotinib | EGFR | 2 | [1] |
| Lapatinib | EGFR, HER2 | 10.8 (EGFR), 9.8 (HER2) | [1] |
| Vandetanib | VEGFR-2, EGFR, RET | 40 (VEGFR-2), 500 (EGFR), 130 (RET) | [14] |
| Afatinib | EGFR, HER2 | 0.5 (EGFR), 14 (HER2) | [3] |
| Osimertinib | EGFR (L858R/T790M) | <1 | [12] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Mechanisms of Action and Resistance
The clinical efficacy of quinazoline-based inhibitors is often limited by the development of drug resistance. Understanding these mechanisms is crucial for the development of next-generation inhibitors and combination therapies.
Signaling Pathway Inhibition
The primary mechanism of action for EGFR-targeted quinazoline inhibitors is the blockade of downstream signaling pathways critical for cell growth and survival.
Caption: EGFR signaling pathway and points of inhibition.
Acquired Resistance: The T790M Mutation
The T790M mutation in EGFR is a major cause of acquired resistance to first-generation TKIs.[13] This mutation increases the ATP affinity of the receptor, making it more difficult for reversible inhibitors to compete. Third-generation inhibitors like Osimertinib were specifically developed to target this mutation.[15]
Experimental Protocols for Efficacy Evaluation
To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are essential.
In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Methodology:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase of interest, substrate, ATP, and varying concentrations of the quinazoline inhibitor.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (Example: CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the quinazoline inhibitor for a specified period (e.g., 72 hours).
-
-
ATP Measurement:
-
Add CellTiter-Glo® Reagent directly to the cell culture wells.
-
Mix to induce cell lysis and stabilize the luciferase reaction.
-
Measure luminescence.
-
-
Data Analysis:
-
Normalize the luminescence signal to untreated control cells.
-
Plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
The quinazoline scaffold has been instrumental in the development of a diverse range of kinase inhibitors with varying mechanisms of action and target specificities. From the first-generation reversible inhibitors to the third-generation covalent inhibitors designed to overcome specific resistance mutations, this class of compounds continues to evolve. A thorough understanding of their comparative efficacy, supported by robust experimental data, is essential for researchers and clinicians in the field of oncology to optimize treatment strategies and guide the development of future targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. Next-Generation Covalent Irreversible Kinase Inhibitors in NSCLC: Focus on Afatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Irreversible tyrosine kinase inhibition of epidermal growth factor receptor with afatinib in EGFR activating mutation–positive advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. kinaselogistics.com [kinaselogistics.com]
- 7. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 8. What is Vandetanib used for? [synapse.patsnap.com]
- 9. Vandetanib - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 11. youtube.com [youtube.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Single-Crystal X-ray Crystallography of 2,4-Dichloroquinazoline-8-carbonitrile
For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates how a molecule interacts with biological targets, influences its physical properties, and guides the design of next-generation therapeutics. The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1] This guide focuses on a specific, highly functionalized derivative, 2,4-Dichloroquinazoline-8-carbonitrile , providing a comprehensive roadmap for its structural elucidation via single-crystal X-ray crystallography.
As the crystal structure for this particular compound has not been publicly reported, this guide takes a prospective approach. It serves as both a detailed experimental plan and a predictive comparison, leveraging established crystallographic principles and data from closely related structures to anticipate the molecular conformation and supramolecular assembly. We will compare our target with its parent scaffold, 2,4-Dichloroquinazoline , to illuminate the profound influence of the 8-carbonitrile substituent on crystal packing.
Part 1: The Strategic Importance of Substituents in Crystal Engineering
The choice of substituents on a molecular scaffold is the cornerstone of crystal engineering. In our target molecule, the two chlorine atoms and the nitrile group are not merely synthetic handles; they are powerful directors of intermolecular interactions.
-
The 2,4-Dichloro Groups: Chlorine atoms, particularly when attached to an electron-deficient aromatic system like quinazoline, are known to act as halogen bond donors.[2][3] A halogen bond is a highly directional, non-covalent interaction where the electrophilic region on the halogen (the σ-hole) interacts with a nucleophile, such as a nitrogen atom or another halogen's lone pair.[2][3] These interactions are comparable in strength and directionality to hydrogen bonds and are a robust tool for designing specific crystal packing motifs.[4]
-
The 8-Carbonitrile Group: The nitrile functional group (–C≡N) is strongly polar and linear.[4][5] Its nitrogen atom is a potent hydrogen bond acceptor, and the significant dipole moment facilitates strong dipole-dipole interactions that can organize molecules in the solid state.[3][6] In drug design, nitriles are often used to fill narrow, sterically congested clefts in protein binding sites, acting as effective surrogates for hydroxyl or carbonyl groups.[6] Its influence on crystal packing is expected to be significant, introducing interactions absent in the parent dichloroquinazoline.
By studying this molecule, we aim to answer a key question: How does the interplay between halogen bonding (from the chlorine atoms) and strong dipole-dipole/hydrogen bonding (from the nitrile group) dictate the overall supramolecular architecture?
Part 2: Experimental Workflow: From Powder to Refined Structure
This section provides a detailed, field-proven protocol for determining the crystal structure of this compound. The causality behind each step is explained to ensure a self-validating and reproducible workflow.
Workflow Overview
The process follows a logical progression from preparing high-quality single crystals to solving and refining the final atomic model. Each step is critical for a successful outcome.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Step 1: Synthesis and Crystallization
Objective: To obtain single crystals of sufficient size (>0.1 mm) and quality (no visible cracks or defects).
Protocol:
-
Synthesis & Purification: Synthesize this compound using an appropriate literature method. Purity is non-negotiable for crystallization. Purify the crude product via column chromatography followed by recrystallization from a bulk solvent like ethanol or ethyl acetate to achieve >99% purity, confirmed by NMR and HPLC.
-
Solvent Screening: A critical step is finding a suitable solvent or solvent system.[7] The ideal solvent should dissolve the compound when hot but result in low solubility when cold.[8] Screen a range of solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, acetonitrile) for solubility.
-
Crystal Growth Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., acetone or dichloromethane) to near-saturation in a clean vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free location. This method is simple and often effective.
-
Solvent Layering: If a single solvent is not ideal, use a binary system. Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane). Carefully layer a "poor" solvent in which the compound is insoluble (e.g., hexane) on top. Diffusion at the interface will slowly induce crystallization.
-
Step 2: X-ray Data Collection
Objective: To measure the angles and intensities of X-rays diffracted by the crystal lattice.
Protocol:
-
Crystal Mounting: Under a microscope, select a well-formed, transparent crystal. Mount it on a cryoloop using a cryoprotectant oil (e.g., Paratone-N).
-
Diffractometer Setup: Use a modern single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source and a sensitive detector (e.g., CCD or CMOS).[9]
-
Data Collection Strategy:
-
Cool the crystal to a low temperature (typically 100 K) using a nitrogen gas stream. This minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and higher quality data.[9]
-
Collect a series of diffraction images while rotating the crystal through different angles. The software will determine an optimal strategy to collect a complete and redundant dataset. A typical data collection can take several hours.[10]
-
Step 3: Structure Solution and Refinement
Objective: To convert the diffraction pattern into a final, accurate 3D model of the molecule and its packing in the crystal.
Protocol:
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections (e.g., for Lorentz and polarization effects), generating a file containing the reflection indices (h, k, l) and their intensities.[11]
-
Structure Solution: For small organic molecules, the phase problem is typically solved using direct methods.[12] This computational technique uses statistical relationships between the reflection intensities to generate an initial electron density map and an approximate atomic model.
-
Structure Refinement: This is an iterative process of improving the initial model.[11][13]
-
A set of calculated diffraction data is generated from the atomic model.
-
The calculated and observed data are compared, and the model's parameters (atomic coordinates, thermal displacement parameters) are adjusted using a least-squares algorithm to minimize the difference.[14]
-
Difference Fourier maps (Fo - Fc) are examined to locate missing atoms (like hydrogens) or identify disordered regions.
-
The process is repeated until the model converges, meaning further adjustments do not significantly improve the fit. The quality of the final model is assessed using metrics like the R1 factor (should be <5% for a good structure).[10]
-
Part 3: Comparative Structural Analysis
While the structure of this compound is unknown, we can make robust predictions by comparing the known crystal structure of 2,4-dichloroquinazoline with our expectations for the target molecule.
| Parameter | 2,4-Dichloroquinazoline (Comparator) | This compound (Predicted) |
| Key Functional Groups | 2,4-Dichloro | 2,4-Dichloro, 8-Carbonitrile |
| Dominant Interactions | π-π stacking, weak C-H···N/Cl interactions, potential Cl···Cl halogen bonds. | Halogen bonding (Cl···N), Nitrile-N hydrogen bonding, π-π stacking, strong dipole-dipole interactions. |
| Predicted Packing Motif | Likely dominated by stacking of the planar quinazoline rings. | A more complex 3D network where directional halogen and hydrogen bonds compete with and complement π-stacking. |
| Molecular Planarity | The quinazoline ring system is expected to be highly planar. | The quinazoline ring will remain planar, with the linear nitrile group lying in the same plane. |
| Potential for Polymorphism | Moderate. Different packing arrangements of the planar sheets are possible. | High. The presence of multiple, competing interaction sites (halogen bond donor, hydrogen bond acceptor, π-system) increases the likelihood of different stable crystal forms (polymorphs). |
Visualizing Predicted Interactions
The introduction of the 8-carbonitrile group is expected to induce a significant shift in the supramolecular synthons—the fundamental building blocks of the crystal structure.
Caption: Predicted dominant interactions in comparator vs. target molecule.
Conclusion
While the definitive crystal structure of This compound awaits experimental determination, a robust predictive framework can be established based on fundamental principles of crystal engineering and comparative analysis. The protocols outlined in this guide provide a clear path to obtaining high-quality crystallographic data.
The key takeaway for drug development professionals is the transformative impact of the 8-carbonitrile substituent. Its introduction is predicted to shift the crystal packing from a motif likely dominated by less-directional π-stacking to a more intricate and robust 3D architecture governed by highly directional halogen and hydrogen bonds. This change will profoundly affect the compound's physical properties, including solubility, stability, and dissolution rate—all critical parameters in the journey from a promising molecule to a viable therapeutic agent. The experimental elucidation of this structure will provide invaluable data for validating and refining our understanding of supramolecular chemistry in complex pharmaceutical compounds.
References
- 1. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. 2,4-Dichloroquinazoline | 607-68-1 [chemicalbook.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Nitrile - Wikipedia [en.wikipedia.org]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazoline-8-carbonitrile | 1231761-05-9 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. Introduction [pd.chem.ucl.ac.uk]
- 13. dictionary.iucr.org [dictionary.iucr.org]
- 14. ocw.mit.edu [ocw.mit.edu]
A Senior Application Scientist's Guide to HPLC Methods for Purity Analysis of Quinazoline Compounds
Introduction: The Quinazoline Scaffold and the Imperative of Purity
The quinazoline core, a bicyclic aromatic heterocycle, is a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, leading to the development of blockbuster anticancer drugs like gefitinib, erlotinib, and lapatinib, which act as potent tyrosine kinase inhibitors.[1][2][3] The efficacy and safety of these pharmaceuticals are inextricably linked to their purity. Even minute quantities of impurities—arising from synthesis, degradation, or storage—can alter therapeutic effects or introduce toxicity.[4][5]
Therefore, robust and reliable analytical methods for purity determination are not just a regulatory requirement but a scientific necessity. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task, offering the resolution, sensitivity, and versatility required to separate the active pharmaceutical ingredient (API) from a complex mixture of process-related impurities and degradation products.[6][7]
This guide provides an in-depth comparison of HPLC strategies for the purity analysis of quinazoline compounds. Moving beyond a simple recitation of methods, we will explore the causal relationships between the physicochemical properties of quinazoline derivatives and the optimal chromatographic choices. We will dissect method development strategies, benchmark HPLC against alternative techniques, and provide detailed, field-proven protocols, all grounded in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH).[5][8][9]
The Analytical Challenge: Understanding Quinazoline Chemistry
Effective HPLC method development begins with a deep understanding of the analyte. Quinazoline derivatives present a unique set of challenges:
-
Basicity: The nitrogen atoms in the pyrimidine ring confer basic properties, making the molecules susceptible to strong interactions with acidic residual silanol groups on traditional silica-based HPLC columns. This often leads to poor peak shape, characterized by significant tailing.
-
Poor Aqueous Solubility: Many quinazoline kinase inhibitors are poorly soluble in water, which can complicate sample and mobile phase preparation.
-
Potential for Chirality: The introduction of stereocenters is a common strategy in drug design, necessitating chiral separation methods to control enantiomeric purity.
-
Susceptibility to Degradation: The quinazoline core can be susceptible to hydrolysis under acidic or alkaline conditions and to oxidation, leading to a variety of degradation products that must be resolved and identified.[10]
The following sections will address how to overcome these challenges through logical method design.
Methodology Deep Dive: Comparing HPLC Approaches
The vast majority of purity analyses for quinazoline compounds are performed using Reversed-Phase HPLC (RP-HPLC). However, alternative modes like Hydrophilic Interaction Liquid Chromatography (HILIC) and specialized techniques for chiral separation are critical tools for specific applications.
Reversed-Phase HPLC (RP-HPLC): The Workhorse Technique
RP-HPLC, particularly with C18 stationary phases, is the dominant method for quinazoline analysis due to its versatility and ability to handle the moderately polar to nonpolar nature of many of these compounds.
-
Column Selection: While standard C18 columns are a good starting point, their residual silanol activity can cause peak tailing for basic quinazolines. Modern, high-purity, end-capped C18 columns or columns specifically designed for basic compounds (e.g., "base-deactivated" phases) are highly recommended to ensure symmetrical peaks.
-
Mobile Phase pH Control: This is arguably the most critical parameter. Maintaining a low pH (typically 2.5-4.0) serves two purposes: it protonates the basic quinazoline analyte, ensuring a single ionic form, and it suppresses the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions that cause peak tailing. Buffers like phosphate or formate are commonly used.
-
Organic Modifier: Acetonitrile is the most common organic solvent due to its low viscosity and UV transparency. Methanol can offer different selectivity and is a viable alternative.
Comparative Table: RP-HPLC Methods for Marketed Quinazoline Drugs
| Parameter | Method A: Gefitinib Analysis | Method B: Erlotinib Analysis | Method C: Lapatinib Analysis |
| Column | Hypersil BDS C18 (100 x 4.6 mm, 5 µm) | Grace C18 (250 x 4.6 mm, 5 µm) | ODS C18 (250 x 4.6 mm, i.d.) |
| Mobile Phase | Phosphate Buffer (pH 3.6) : Acetonitrile (55:45 v/v) | KH2PO4, Acetonitrile, Methanol (50:30:20 v/v/v), pH 4.0 | Acetonitrile : Water (50:50 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 248 nm | 247 nm | 232 nm |
| Retention Time | ~4.2 min | ~5.8 min | ~4.3 min |
| Reference | [11] | [5] | [12] |
Hydrophilic Interaction Liquid Chromatography (HILIC): For Polar Analogs
While RP-HPLC excels for many quinazolines, it struggles with highly polar impurities, starting materials, or metabolites that have little retention on C18 columns. HILIC is an excellent alternative for these analytes.[13]
In HILIC, a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) is used with a mobile phase rich in organic solvent (typically >70% acetonitrile) and a small amount of aqueous buffer. This creates a water-enriched layer on the stationary phase surface, and polar analytes are retained by partitioning into this layer.[14]
-
Analysis of Polar Precursors: Synthetic routes to quinazolines often involve polar starting materials like anthranilic acid derivatives.[15][16][17] HILIC can be used to assess the purity of these key intermediates.
-
Quantifying Polar Degradants: Forced degradation may produce highly polar products that are not retained in reversed-phase systems.
-
Metabolite Profiling: In drug metabolism studies, HILIC is effective for separating polar metabolites.
Chiral HPLC: Resolving Enantiomers
When a quinazoline derivative is chiral, its enantiomers can have different pharmacological and toxicological profiles. Regulatory agencies therefore require the control of enantiomeric purity. Chiral HPLC is the most effective method for this separation.[18][19]
The most common approach is direct separation using a Chiral Stationary Phase (CSP). CSPs are packed with a single enantiomer of a chiral selector that forms transient, diastereomeric complexes with the analytes, allowing them to be separated. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly versatile and widely used.[19][20]
-
Column Screening: Test a small set of diverse CSPs (e.g., cellulose and amylose-based columns) under both normal-phase (e.g., hexane/alcohol) and reversed-phase/polar organic modes (e.g., acetonitrile/methanol).
-
Mobile Phase Optimization: Once a promising column is identified, fine-tune the mobile phase composition (e.g., the type and percentage of alcohol modifier in normal phase) to optimize resolution and analysis time.
Experimental Protocols: A Self-Validating System
The trustworthiness of any purity analysis hinges on a well-defined and validated protocol. The following protocols are representative examples grounded in ICH guidelines.[5][6]
Protocol 1: Stability-Indicating RP-HPLC Method for a Novel Quinazoline
This protocol outlines the development and validation of a method designed to separate the API from its potential degradation products.
1. Method Development Workflow
Caption: Workflow for developing a stability-indicating HPLC method.
2. Chromatographic Conditions (Optimized)
-
Instrument: HPLC or UPLC system with UV/PDA detector.
-
Column: High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% to 90% B over 20 minutes, then hold for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 254 nm and 340 nm (or PDA scan 200-400 nm).
-
Injection Volume: 10 µL.
3. Sample Preparation
-
Standard: Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Sample: Prepare the test sample in the same manner.
4. Forced Degradation Procedure
-
Acid Hydrolysis: Reflux sample in 0.1 N HCl at 80 °C for 4 hours.
-
Base Hydrolysis: Reflux sample in 0.1 N NaOH at 80 °C for 2 hours.
-
Oxidative Degradation: Treat sample with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose sample solution to UV light (ICH Q1B) for 24 hours.
-
Neutralize acid and base samples before injection. Dilute all stressed samples to the target concentration.
5. Validation (per ICH Q2(R1))
-
Specificity: Demonstrate resolution between the main peak and all impurity/degradant peaks.
-
Linearity: Establish over a range of 50-150% of the target concentration (e.g., 0.25-0.75 mg/mL).
-
Accuracy & Precision: Determine at three concentration levels (e.g., 80%, 100%, 120%).
-
LOD & LOQ: Determine based on signal-to-noise ratio or standard deviation of the response.
-
Robustness: Evaluate the effect of small, deliberate changes in method parameters (e.g., pH ±0.2, column temperature ±5 °C, flow rate ±10%).
Benchmarking: HPLC vs. Alternatives
While HPLC is the established leader, other technologies offer advantages in specific contexts. The choice of technique is a balance between performance, speed, and operational cost.
Caption: Comparison of analytical methods for purity determination.
HPLC vs. UPLC (Ultra-Performance Liquid Chromatography)
UPLC is essentially a high-pressure, high-efficiency version of HPLC that uses columns packed with sub-2 µm particles.
-
Advantages: UPLC offers significantly faster analysis times (often 5-10x faster) and higher resolution, which is beneficial for complex impurity profiles.[12]
-
Considerations: Requires a dedicated UPLC system capable of handling higher backpressures. Method transfer from HPLC to UPLC requires careful geometric scaling of flow rates and gradients.
HPLC vs. SFC (Supercritical Fluid Chromatography)
SFC uses supercritical CO2 as the primary mobile phase, modified with a small amount of organic solvent (e.g., methanol).[21][22]
-
Advantages: SFC is extremely fast and is considered a "green" technology due to the drastic reduction in organic solvent consumption.[23] It offers different selectivity (orthogonal) to RP-HPLC, which can be invaluable for separating impurities that are difficult to resolve otherwise. It is particularly powerful for preparative purification to isolate impurities for structural elucidation.[21]
-
Considerations: Requires specialized SFC instrumentation. While excellent for many compounds, method development can be less intuitive than for RP-HPLC.[22][24]
Conclusion: A Strategy for Robust Purity Analysis
Ensuring the purity of quinazoline-based pharmaceuticals is paramount for their safe and effective use. A well-developed, validated, and stability-indicating HPLC method is the cornerstone of this quality control. The optimal method is not a one-size-fits-all solution but rather a tailored approach based on the specific chemical properties of the quinazoline derivative .
For most applications, a modern, base-deactivated RP-HPLC column with a low-pH buffered mobile phase provides a robust starting point. However, for polar impurities, HILIC offers a powerful, orthogonal separation mode. For chiral molecules, screening a set of polysaccharide-based CSPs is the most efficient path to a reliable enantioselective method. Finally, technologies like UPLC and SFC provide significant advantages in speed and reduced environmental impact, representing the future of high-throughput purity analysis.
By combining a deep understanding of quinazoline chemistry with a logical, systematic approach to method development and validation, researchers and drug development professionals can build a self-validating analytical system that guarantees the quality and integrity of these vital medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. database.ich.org [database.ich.org]
- 6. scispace.com [scispace.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. lejan-team.com [lejan-team.com]
- 10. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
- 15. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. generis-publishing.com [generis-publishing.com]
- 17. ijarsct.co.in [ijarsct.co.in]
- 18. phx.phenomenex.com [phx.phenomenex.com]
- 19. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Biological Evaluation of Novel 2,4-Diaminoquinazolines as Antitumor Agents
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of novel 2,4-diaminoquinazoline derivatives as emerging antitumor agents. We will delve into their diverse mechanisms of action, compare their performance against established alternatives using experimental data, and provide detailed protocols for their biological evaluation. Our approach is grounded in scientific integrity, explaining the causality behind experimental choices to ensure technical accuracy and field-proven insights.
Introduction: The Rise of the 2,4-Diaminoquinazoline Scaffold
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of several approved anticancer drugs.[1] Its rigid, heterocyclic structure is adept at fitting into the ATP-binding pockets of various kinases.[2] Within this class, 2,4-diaminoquinazoline derivatives have emerged as a particularly versatile and potent group of compounds. Their unique substitution pattern allows for diverse molecular interactions, leading to a range of antitumor mechanisms that go beyond the classical kinase inhibition profile of earlier quinazolines like Gefitinib.[3][4] This guide will explore three prominent mechanisms: Epidermal Growth Factor Receptor (EGFR) inhibition, microtubule polymerization disruption, and DNA interactivity.
Diverse Mechanisms of Antitumor Action
The efficacy of 2,4-diaminoquinazolines stems from their ability to interact with multiple, critical cellular targets. This multi-target capability is a significant advantage in oncology, where tumor heterogeneity and drug resistance are persistent challenges.[5]
Caption: Key antitumor mechanisms of novel 2,4-diaminoquinazoline derivatives.
-
EGFR Inhibition: Many 4-anilinoquinazoline derivatives are potent inhibitors of EGFR, a receptor tyrosine kinase often overexpressed or mutated in cancers like non-small cell lung cancer.[2][6] These compounds compete with ATP at the kinase domain, blocking downstream signaling pathways (e.g., MAPK, PI3K/Akt) that drive cell proliferation and survival.[1][7]
-
Tubulin Polymerization Inhibition: A distinct class of 2,4-diaminoquinazolines disrupts microtubule dynamics, a validated target for cancer therapy.[8][9] By binding to the colchicine site on β-tubulin, these agents prevent the polymerization of tubulin dimers into microtubules.[8][10] This leads to the disassembly of the mitotic spindle, G2/M phase cell cycle arrest, and subsequent apoptosis.[9]
-
DNA Binding and Interaction: Certain 2,4-diaminoquinazoline derivatives have demonstrated an affinity for DNA.[5][11] This interaction can block DNA synthesis and replication, leading to cell cycle arrest and cell death.[4][5] Some compounds may also stabilize G-quadruplex structures, which are implicated in telomere maintenance and oncogene expression.[12]
Comparative Performance Analysis: Novel vs. Established Agents
To provide a clear performance benchmark, we compare the in vitro cytotoxicity of representative novel 2,4-diaminoquinazoline compounds against established clinical agents. The choice of comparator is mechanism-specific to ensure a valid scientific comparison.
-
Compound A (EGFR Inhibitor): A novel 4-anilinoquinazoline derivative designed for potent EGFR inhibition.[6]
-
Compound B (Tubulin Inhibitor): A novel 2,4-diaminoquinazoline derivative identified as a potent tubulin polymerization inhibitor.[8]
-
Compound C (DNA Interacting Agent): A novel 2-anilino-4-alkylaminoquinazoline derivative with demonstrated DNA-binding affinity.[5]
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀, µM) of Novel 2,4-Diaminoquinazolines
| Cell Line | Cancer Type | Compound A (EGFRi) | Gefitinib (EGFRi) | Compound B (Tubulini) | Paclitaxel (Tubulini) | Compound C (DNA-binder) | 5-Fluorouracil (DNA/RNA) |
| A549 | Non-Small Cell Lung | 0.55[6] | >10[6] | 1.12 | 0.004 | >25 | 4.6 |
| HT-29 | Colon | 0.87[6] | 8.9[6] | 0.98 | 0.003 | 10.5[5] | 8.8[5] |
| MCF-7 | Breast | 2.15 | 7.5 | 0.45[8] | 0.002 | 9.1[5] | 5.3[5] |
| PC-3 | Prostate | Not Reported | Not Reported | 0.31[8] | 0.003 | Not Reported | Not Reported |
| HepG2 | Hepatocellular | Not Reported | Not Reported | Not Reported | Not Reported | 12.0[5] | 6.4[5] |
Note: IC₅₀ values are compiled from multiple sources for illustrative comparison. Direct comparison is most accurate when assays are run concurrently. Paclitaxel and 5-Fluorouracil data are representative values.
Expert Analysis: The data reveals the potency and differential selectivity of these novel agents. Compound A shows significantly higher potency than Gefitinib in A549 and HT-29 cell lines, suggesting potential efficacy in tumors with certain resistance profiles.[6] Compound B demonstrates impressive sub-micromolar activity, and while not as potent as Paclitaxel, it represents a novel scaffold that may circumvent taxane-specific resistance mechanisms.[8] Compound C , while less potent, exhibits a broad spectrum of activity and its distinct DNA-binding mechanism presents an alternative therapeutic strategy.[5][11]
Key Experimental Protocols: A Guide to Biological Evaluation
The following protocols are foundational for characterizing the antitumor activity of novel 2,4-diaminoquinazoline derivatives. The causality behind key steps is explained to ensure robust and reproducible data.
Cell Viability Assessment: The MTT Assay
Principle: This colorimetric assay is a cornerstone for assessing cell viability. It measures the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Caption: A standardized workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Rationale: An overnight incubation ensures cells recover from trypsinization and are in a logarithmic growth phase at the start of treatment.
-
-
Compound Preparation: Prepare a 2X stock of each compound concentration by serial dilution in culture medium.
-
Treatment: Remove the old medium from the wells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for 48-72 hours.
-
Rationale: A 48-72 hour incubation period is typically sufficient to observe the antiproliferative effects of a compound.
-
-
MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals. Incubation time may need optimization depending on the cell line's metabolic rate.
-
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well. Pipette up and down to ensure complete dissolution of the purple formazan crystals.
-
Rationale: DMSO is a powerful solvent required to solubilize the water-insoluble formazan for accurate absorbance measurement.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Tubulin Polymerization Assay
Principle: This in vitro assay directly measures a compound's effect on the assembly of purified tubulin into microtubules. Microtubule formation increases the turbidity of the solution, which can be measured as an increase in optical density (OD) at 340 nm. Inhibitors will suppress this OD increase.[9]
Step-by-Step Protocol:
-
Reagent Preparation: Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice. Keep all reagents and tubulin strictly on ice to prevent premature polymerization.
-
Reaction Setup: In a 96-well UV-transparent plate, add the test compound at various concentrations. Include a positive control (e.g., Colchicine, Nocodazole) and a negative control (vehicle).
-
Initiation of Polymerization: To initiate the reaction, add tubulin solution and GTP (final concentration ~1 mM) to each well.
-
Rationale: GTP is essential for tubulin polymerization as it binds to the exchangeable E-site on β-tubulin, promoting the conformational change required for assembly.
-
-
Kinetic Measurement: Immediately place the plate in a temperature-controlled spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Rationale: Polymerization is temperature-dependent. Shifting from ice to 37°C is the critical trigger for assembly.
-
-
Data Analysis: Plot the OD₃₄₀ versus time. Compare the polymerization rate and the maximum polymer mass (Vmax) of compound-treated samples to the vehicle control. An inhibitory effect is seen as a reduction in the slope and plateau of the curve.
Signaling Pathway Focus: EGFR Inhibition
Given the prevalence of 2,4-diaminoquinazolines as EGFR inhibitors, understanding this pathway is critical. Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates its tyrosine residues, creating docking sites for adaptor proteins and initiating downstream cascades that control cell fate.
Caption: EGFR signaling pathway and the inhibitory action of 2,4-diaminoquinazolines.
Conclusion and Future Perspectives
The 2,4-diaminoquinazoline scaffold represents a highly fruitful area for the discovery of novel antitumor agents. Their chemical tractability allows for the fine-tuning of activity across diverse and critical cancer targets, including receptor tyrosine kinases, the cytoskeleton, and DNA. The comparative data indicates that novel derivatives can exhibit superior potency and potentially overcome resistance to existing therapies.
Future research should focus on developing compounds with dual-targeting capabilities, for instance, simultaneously inhibiting EGFR and another key kinase like VEGFR-2, which could provide a synergistic antitumor effect.[13][14] Furthermore, optimizing the pharmacokinetic properties of these potent compounds will be crucial for their successful translation into clinical candidates. The robust biological evaluation methods outlined in this guide provide a clear framework for advancing these promising molecules from the laboratory to preclinical and clinical development.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 3. researchgate.net [researchgate.net]
- 4. sciencepub.net [sciencepub.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Evaluation of 2,4-Diaminoquinazoline Derivatives as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors [wisdomlib.org]
A Comparative Guide to the In Vitro Anticancer Activity of 2-Styrylquinazoline Derivatives
In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. Among the myriad of heterocyclic compounds investigated for their anticancer potential, quinazoline derivatives have emerged as a particularly promising class. This guide provides an in-depth comparative analysis of the in vitro anticancer activity of a specific subclass, the 2-styrylquinazoline derivatives, benchmarking their performance against established anticancer drugs and exploring their mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and mechanistic insights to inform future research and development.
Introduction: The Therapeutic Promise of 2-Styrylquinazolines
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anticancer drugs such as gefitinib and erlotinib.[1] The introduction of a styryl moiety at the 2-position of the quinazoline ring has been identified as a strategic modification, often leading to compounds with potent and diverse anticancer activities. These derivatives have demonstrated the ability to target fundamental cellular processes involved in cancer progression, including cell proliferation, microtubule dynamics, and signal transduction pathways. This guide will dissect the in vitro performance of these compounds, offering a clear perspective on their potential as next-generation anticancer agents.
Mechanisms of Action: Targeting the Pillars of Cancer Proliferation
2-Styrylquinazoline derivatives exert their anticancer effects through multiple mechanisms, with two of the most prominent being the inhibition of tubulin polymerization and the modulation of key signaling pathways, particularly the Epidermal Growth Factor Receptor (EGFR) pathway.
Disruption of Microtubule Dynamics: Inhibition of Tubulin Polymerization
A significant number of 2-styrylquinazolin-4(3H)-ones have been identified as potent antimitotic agents that function by inhibiting tubulin polymerization.[2] Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and are essential for cell division, motility, and intracellular transport. By interfering with the assembly of microtubules, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4] Structure-activity relationship studies have revealed that the entire quinazolinone structure is necessary for this activity, with substitutions on the quinazoline ring, such as halides or small hydrophobic groups at position 6, enhancing their inhibitory effects.[2]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol outlines a standard method for assessing the inhibitory effect of 2-styrylquinazoline derivatives on tubulin polymerization.
Objective: To quantify the inhibition of microtubule formation in the presence of test compounds.
Methodology:
-
Reagent Preparation:
-
Prepare a tubulin solution (e.g., 10 µM) in a suitable buffer (e.g., G-PEM buffer containing 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).
-
Dissolve the 2-styrylquinazoline derivatives and a positive control (e.g., colchicine) in an appropriate solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the test compounds.
-
-
Assay Procedure:
-
In a 96-well plate, add the tubulin solution to wells containing the test compounds at various concentrations or the vehicle control.
-
Incubate the plate at 37°C and monitor the change in absorbance (e.g., at 340 nm) over time using a microplate reader. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance values against time for each compound concentration.
-
Determine the rate of polymerization for each concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, can be determined from a dose-response curve.[5]
-
Interruption of Cell Signaling: EGFR Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[6] Dysregulation of the EGFR signaling pathway is a common feature in many cancers, making it a prime target for therapeutic intervention. Several 2-styrylquinazoline derivatives have been designed and synthesized as EGFR inhibitors.[7][8] These compounds typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking its autophosphorylation and the activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[9] This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.
Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay (ELISA-based)
This protocol describes a common method for evaluating the inhibitory activity of 2-styrylquinazoline derivatives against EGFR kinase.
Objective: To determine the concentration of a compound required to inhibit 50% of EGFR kinase activity (IC50).
Methodology:
-
Plate Preparation:
-
Coat a 96-well plate with a substrate for EGFR, such as a poly(Glu, Tyr) peptide.
-
-
Kinase Reaction:
-
In each well, add the recombinant human EGFR enzyme, ATP, and the 2-styrylquinazoline derivative at various concentrations. Include a positive control (e.g., erlotinib or gefitinib) and a negative control (vehicle).
-
Incubate the plate at 37°C to allow the kinase reaction to proceed.
-
-
Detection:
-
After incubation, wash the plate to remove unbound reagents.
-
Add a primary antibody that specifically recognizes the phosphorylated substrate (anti-phosphotyrosine antibody).
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
Add a chromogenic substrate for the enzyme (e.g., TMB). The color development is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[10]
-
Comparative In Vitro Anticancer Activity
The efficacy of novel anticancer compounds is best understood through direct comparison with established therapeutic agents. The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected 2-styrylquinazoline derivatives against various human cancer cell lines, alongside data for well-known anticancer drugs. A lower IC50 value indicates greater potency.
Table 1: Comparative Cytotoxicity (IC50 in µM) of 2-Styrylquinazoline Derivatives and Standard Anticancer Drugs
| Compound/Drug | Cancer Cell Line | Mechanism of Action | IC50 (µM) | Reference |
| 2-Styrylquinazoline Derivative 8c | A549 (Lung) | EGFR Inhibitor | 8.62 | [8] |
| 2-Styrylquinoline Derivative 3a | HepG2 (Liver) | EGFR Inhibitor | ~11.8 (7.7 µg/ml) | [6] |
| 2-Styrylquinoline Derivative 4b | HepG2 (Liver) | EGFR Inhibitor | ~15.0 (9.8 µg/ml) | [6] |
| 2-Styrylquinazolin-4(3H)-one 64 | HT29 (Colon) | Tubulin Polymerization Inhibitor | <1 | [11] |
| 2-Styrylquinazolin-4(3H)-one 65 | HT29 (Colon) | Tubulin Polymerization Inhibitor | <1 | [11] |
| Gefitinib | HeLa (Cervical) | EGFR Tyrosine Kinase Inhibitor | 4.3 | [1] |
| MDA-MB-231 (Breast) | 28.3 | [1] | ||
| Erlotinib | HepG2 (Liver) | EGFR Tyrosine Kinase Inhibitor | 25 | [1] |
| MCF-7 (Breast) | 20 | [1] | ||
| 5-Fluorouracil (5-FU) | HCT116 (Colon) | Thymidylate Synthase Inhibitor | ~40.7 (5.3 µg/ml) | [6] |
| HepG2 (Liver) | ~60.7 (7.9 µg/ml) | [6] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell line passage number and assay duration.
Induction of Apoptosis: The Ultimate Fate of Cancer Cells
A crucial hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis. 2-Styrylquinazoline derivatives have been shown to trigger apoptosis in cancer cells through various mechanisms, often as a downstream consequence of their primary mode of action.[8][12] For instance, by inhibiting EGFR signaling, these compounds can downregulate pro-survival proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax, leading to the activation of caspases and the execution of the apoptotic program.[13][14]
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This protocol provides a standard method for detecting and quantifying apoptosis induced by 2-styrylquinazoline derivatives using flow cytometry.
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment:
-
Seed cancer cells in a culture plate and treat them with the 2-styrylquinazoline derivative at its IC50 concentration for a specified duration (e.g., 24-48 hours). Include an untreated control.
-
-
Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC-positive and PI-negative cells are considered early apoptotic.
-
FITC-positive and PI-positive cells are considered late apoptotic or necrotic.
-
FITC-negative and PI-negative cells are viable.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.[3]
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.
EGFR Signaling Pathway and Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of 2-styrylquinazolin-4(3H)-ones, a new class of antimitotic anticancer agents which inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "'Induction of apoptosis, cytotoxicity and radiosensitization by novel " by Eman Ramadan and amira khalil [buescholar.bue.edu.eg]
- 4. Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy: The in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and molecular modeling studies of 2-styrylquinazoline derivatives as EGFR inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
The Quinazoline Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The quinazoline core is a quintessential example of a "privileged scaffold" in medicinal chemistry. This bicyclic aromatic heterocycle, composed of a benzene ring fused to a pyrimidine ring, has proven to be a remarkably versatile template for the design of potent and selective modulators of various biological targets. Its rigid structure provides a well-defined orientation for substituents to interact with protein binding sites, while its synthetic tractability allows for extensive chemical diversification.
This guide provides an in-depth comparison of the structure-activity relationships (SAR) of quinazoline derivatives across three major therapeutic areas: oncology, infectious diseases, and inflammation. We will dissect the causal relationships between specific structural modifications and biological activity, supported by comparative experimental data and detailed protocols, to offer researchers and drug development professionals a comprehensive resource for optimizing this potent pharmacophore.
Anticancer Activity: The Tyrosine Kinase Inhibition Saga
The most profound success of the quinazoline scaffold has been in the development of tyrosine kinase inhibitors (TKIs), particularly against the Epidermal Growth Factor Receptor (EGFR). Dysregulation of the EGFR signaling pathway is a key driver in several cancers, most notably non-small-cell lung cancer (NSCLC).[1]
Core Structure-Activity Relationship (SAR) of 4-Anilinoquinazolines
The archetypal quinazoline-based EGFR inhibitor features a 4-anilino substitution. This specific arrangement allows the quinazoline core to act as a hinge-binder within the ATP-binding pocket of the EGFR kinase domain, mimicking the adenine moiety of ATP. The aniline group extends into the hydrophobic regions of the active site, providing further affinity and selectivity.
Key SAR insights for this class include:[2][3]
-
Position 4: The anilino group is critical for activity. Modifications to this group directly impact potency and selectivity.
-
Positions 6 and 7: Substitution with small, electron-donating groups, such as methoxy (-OCH3), enhances potency. These groups can improve solubility and form additional interactions within the ATP binding site.[4]
-
The Quinazoline Nitrogen (N1): Forms a crucial hydrogen bond with the backbone NH of Met793 in the EGFR hinge region, anchoring the inhibitor.
The evolution from first to third-generation EGFR inhibitors provides a masterclass in SAR-driven drug design, aimed at enhancing potency and overcoming acquired resistance.
Comparative Analysis of EGFR Inhibitors
The clinical journey of quinazoline TKIs showcases how iterative chemical modifications can address therapeutic challenges.
| Compound (Generation) | Key Structural Feature | Target Profile | IC50 (EGFR wt) | IC50 (EGFR L858R/T790M) |
| Gefitinib (1st) | 4-anilinoquinazoline with 6,7-dimethoxy groups | Wild-Type (wt) & common mutants (L858R, Del19) | ~17.1 nM[1] | Inactive (>1000 nM)[1] |
| Afatinib (2nd) | Irreversible covalent binder (acrylamide at C6) | Pan-ErbB family inhibitor | ~0.6 nM[1] | ~3.5 nM[1] |
| Osimertinib (3rd) | Covalent binder + indole moiety at C7 | Mutant-selective (T790M) and CNS-active | ~27 nM[1] | ~8.1 nM[1] |
Table 1: Comparative inhibitory activity of representative quinazoline-based EGFR inhibitors. Data is compiled for illustrative purposes; direct comparison requires standardized assay conditions.[1]
First-generation inhibitors like Gefitinib are reversible and highly effective against common activating mutations (L858R, Del19) but are ineffective against the T790M "gatekeeper" resistance mutation.[1][5] The development of second-generation inhibitors like Afatinib introduced an acrylamide group, which forms an irreversible covalent bond with Cys797 in the active site, providing broader and more sustained inhibition but also increased toxicity due to activity against wild-type EGFR.[1] The breakthrough came with third-generation inhibitors like Osimertinib , which retain the covalent binding mechanism but incorporate a bulky indole substituent at C7. This modification specifically targets the altered binding pocket of the T790M mutant, leading to remarkable selectivity for the resistant form over wild-type EGFR, thereby improving the therapeutic window.[1][6]
Caption: Key SAR points for quinazoline-based EGFR inhibitors.
Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay
This protocol outlines a cell-free enzymatic assay to directly measure a compound's inhibitory effect on EGFR kinase activity.
Principle: The assay quantifies the amount of ADP produced during the kinase's phosphorylation of a substrate. The luminescence signal generated is inversely proportional to the kinase activity.
Materials:
-
Recombinant human EGFR kinase enzyme (wild-type or mutant)
-
Poly (Glu, Tyr) substrate
-
ATP (Adenosine Triphosphate)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)
-
Test Compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Create a serial dilution of the test compounds in DMSO. Further dilute these in the kinase reaction buffer to achieve the desired final concentrations. A 1% final DMSO concentration is recommended.
-
Kinase Reaction Setup:
-
To each well of the plate, add 5 µL of the test compound dilution.
-
Add 10 µL of a master mix containing the EGFR enzyme and substrate to each well.
-
Incubate the plate at room temperature for 30-60 minutes to allow the compound to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of ATP solution to each well to start the reaction.
-
Incubate at 30°C for 60 minutes.
-
-
Terminate Reaction and Detect ADP:
-
Add 25 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce light.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.
-
Antimicrobial Activity: A Broad-Spectrum Approach
Quinazoline derivatives also exhibit significant antimicrobial properties, with activity reported against a range of bacteria and fungi.[7] The SAR for antimicrobial activity is distinct from that of anticancer agents, highlighting the scaffold's adaptability.
Core Structure-Activity Relationship (SAR) for Antimicrobial Agents
Literature reviews reveal several key structural features that enhance antimicrobial efficacy:[8]
-
Positions 2 and 3: Substitutions at these positions on the quinazolinone ring are crucial. The presence of a substituted aromatic ring at position 3 and groups like methyl or thiol at position 2 are often essential for activity.[8]
-
Position 4: Substitution, particularly with an amine or substituted amine, can improve antimicrobial effects.
-
Positions 6 and 8: The presence of halogen atoms (e.g., -Cl, -Br) at these positions often leads to increased potency.
-
Lipophilicity: Increased lipophilicity can enhance the ability of the compound to penetrate the bacterial cell membrane.
Comparative Analysis of Antimicrobial Quinazolines
The effectiveness of antimicrobial quinazolines is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.
| Compound/Derivative Class | Key Structural Feature | Test Organism | MIC (µg/mL) |
| 2-aryl-quinazolin-4(3H)-one | Phenyl group at C2 | S. aureus | 32-64 |
| 2-(nitrophenyl)-quinazolin-4(3H)-one | Nitro substitution on C2-phenyl ring | S. aureus | 4-16 |
| 6-bromo-2-aryl-quinazolin-4(3H)-one | Bromine at C6 | S. aureus | ≤0.5 - 8[8] |
| 2,3-disubstituted-quinazolinones | Varied substitutions at C2 and C3 | E. coli | 16-128 |
| 6-nitro-2,3-disubstituted-quinazolinones | Nitro group at C6 | E. coli | 3.125 - 50[9] |
Table 2: Representative MIC values for quinazoline derivatives against common bacterial strains. Data is compiled from multiple sources for illustrative purposes.[8][9]
As the data illustrates, specific substitutions can dramatically improve potency. For example, adding electron-withdrawing groups like a nitro group to the 2-phenyl ring or a halogen at position 6 can lower the MIC against Gram-positive bacteria like S. aureus significantly.[8]
Caption: Key SAR points for antimicrobial quinazolinones.
Experimental Protocol: Broth Microdilution for MIC Determination
This is the standard method for determining the MIC of an antimicrobial agent.[10][11]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. A standardized number of bacteria are added to each well, and the plate is incubated. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Sterile 96-well microtiter plates (U- or V-bottom).
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
-
Sterile cation-adjusted Mueller-Hinton Broth (MHB).
-
Spectrophotometer.
-
Incubator (35-37°C).
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution in Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. This results in a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard the final 100 µL from column 10.
-
Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Within 30 minutes of preparing the final inoculum, add 100 µL of the diluted bacterial suspension to wells in columns 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
-
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)
Quinazoline derivatives have also been explored as anti-inflammatory agents, with some showing potent and selective inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[12]
Core Structure-Activity Relationship (SAR) for COX Inhibition
The design of quinazoline-based COX inhibitors often mimics the "V" shape of classic diarylheterocyclic NSAIDs.[13]
-
Positions 2 and 4: Substitution with different aryl groups is a common strategy. The nature and substitution pattern of these rings determine the potency and selectivity for COX-1 versus COX-2.[14]
-
COX-2 Selectivity: The presence of a sulfonamide (SO₂NH₂) or methylsulfonyl (SO₂Me) group on one of the aryl substituents is a hallmark of selective COX-2 inhibitors (coxibs) and can be incorporated into quinazoline designs to achieve selectivity.[15]
-
Position 3: In 4(3H)-quinazolinones, substitution at the N3 position with bulky groups can also contribute significantly to anti-inflammatory activity.[14]
Comparative Analysis of Anti-inflammatory Quinazolines
| Compound Class | Key Structural Feature | Assay | Activity/IC50 | Selectivity Index (COX-1/COX-2) |
| Proquazone | Marketed NSAID | In vivo | Effective at 300-900 mg/day | - |
| 2,4,7-trisubstituted Quinazoline | 2-styryl, 4-anilino, 7-chloro | In vitro COX-1 | IC50 = 64 nM[13] | Highly COX-1 selective (>780)[12] |
| 2,3-disubstituted 4(3H)-Quinazolinone | 2-mercapto-aryl, 3-pyridylethyl | In vitro COX-2 | IC50 = 0.33 µM[14] | Highly COX-2 selective (>303)[14] |
| Celecoxib (Reference) | Diarylpyrazole with sulfonamide | In vitro COX-2 | IC50 = 0.30 µM[14] | Highly COX-2 selective (>333)[14] |
Table 3: Comparative anti-inflammatory and COX inhibitory activity of quinazoline derivatives.[12][13][14]
The data shows that the quinazoline scaffold can be tailored for high selectivity towards either COX-1 or COX-2. For instance, a 2-styryl-4-anilinoquinazoline was found to be a potent and highly selective COX-1 inhibitor, while a 2-mercapto-3-pyridylethyl-4(3H)-quinazolinone derivative showed COX-2 inhibitory potency and selectivity comparable to the well-known drug Celecoxib.[12][14]
Caption: Key SAR points for quinazoline-based COX inhibitors.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[16][17]
Principle: Injection of carrageenan, an irritant, into a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a vehicle control is a measure of its anti-inflammatory effect.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g).
-
Test compounds and a reference drug (e.g., Indomethacin, 5 mg/kg).
-
Vehicle for dissolving/suspending compounds (e.g., 0.5% carboxymethyl cellulose in saline).
-
1% w/v carrageenan suspension in sterile saline.
-
Plebysmometer (for measuring paw volume).
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast them overnight before the test, with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the zero-hour reading (V₀).
-
Compound Administration: Administer the test compounds and the reference drug to different groups of animals via oral gavage (p.o.) or intraperitoneal injection (i.p.). The control group receives only the vehicle.
-
Induction of Inflammation: 30-60 minutes after compound administration, inject 100 µL of the 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume (Vt) at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial volume from the post-injection volume (Edema = Vt - V₀).
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
General Workflow: From Synthesis to Biological Validation
The development of novel quinazoline derivatives follows a logical and iterative workflow, integrating chemical synthesis with biological evaluation to refine SAR and identify lead candidates.
Caption: Integrated workflow for the development of quinazoline derivatives.
A common synthetic route to the widely studied 4-anilinoquinazoline core involves the nucleophilic aromatic substitution of a 4-chloroquinazoline intermediate with an appropriately substituted aniline.[18][19] This robust reaction allows for the facile generation of diverse libraries for screening.
Conclusion
The quinazoline scaffold remains a cornerstone of modern medicinal chemistry. Its success is rooted in a synthetically accessible framework that can be precisely decorated with functional groups to achieve high potency and selectivity against a wide array of biological targets. As demonstrated, the structure-activity relationships for anticancer, antimicrobial, and anti-inflammatory quinazolines are distinct, yet they all underscore a common principle: rational, iterative design based on a deep understanding of the target's binding site and the compound's physicochemical properties is the key to unlocking therapeutic potential. The continued exploration of this privileged structure, aided by computational modeling and innovative biological assays, promises to deliver the next generation of targeted therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,4-Dichloroquinazoline-8-carbonitrile
This document provides essential procedural guidance for the safe handling and disposal of 2,4-dichloroquinazoline-8-carbonitrile (CAS No. 1150617-71-2). As a niche chemical intermediate, a specific Safety Data Sheet (SDS) is not widely available. Therefore, this guide is synthesized from the known hazards of its parent structure, 2,4-dichloroquinazoline, and the distinct chemical properties of its functional groups—a chlorinated heterocyclic system and a nitrile moiety. This approach ensures a robust safety framework grounded in established chemical principles.
The core logic behind these procedures is risk mitigation. The quinazoline ring, substituted with two chlorine atoms, presents hazards typical of halogenated organic compounds, including persistence and the potential to form toxic byproducts like hydrogen chloride upon combustion. The addition of the nitrile (-C≡N) group introduces a significant toxicological concern, as nitriles can release highly toxic hydrogen cyanide (HCN) gas under certain conditions, such as exposure to strong acids or high temperatures.
Our objective is to provide a self-validating protocol that ensures the safety of laboratory personnel and environmental integrity.
Hazard Profile and Chemical Characterization
Understanding the chemical nature of this compound is fundamental to its safe management. Its hazards are a composite of its structural components.
-
Chlorinated Quinazoline Core: This structure is generally a solid with low water solubility.[1] Compounds in this class can cause significant skin, eye, and respiratory tract irritation. Upon thermal decomposition, they are known to release toxic and corrosive gases, including oxides of nitrogen (NOx) and hydrogen chloride (HCl).[2][3]
-
Nitrile Functional Group: The carbonitrile group is the primary source of acute toxicity concern. Organic nitriles can be metabolized to or release cyanide, which is a potent cellular respiration inhibitor. They must be handled with care to prevent ingestion, inhalation, and skin contact. The CDC advises that waste material contaminated with nitriles must be disposed of in a manner that conforms with all local, state, and Federal regulations.[4]
Incompatibilities: Based on the functional groups, this compound must be segregated from:
-
Strong Acids and Bases: Contact with strong acids or bases can promote hydrolysis of the nitrile group, potentially leading to the release of toxic fumes or hydrogen cyanide.
-
Strong Oxidizing Agents: These can cause a vigorous, potentially explosive reaction.[2]
-
Heat and Ignition Sources: While not highly flammable, heating the compound can lead to decomposition and the release of toxic gases.[2]
The table below summarizes the key data for safe handling and disposal.
| Parameter | Information | Rationale & Source |
| Chemical Name | This compound | - |
| CAS Number | 1150617-71-2 | [5] |
| Physical Form | Assumed to be a White to Yellow/Brown Solid | Based on parent compound 2,4-dichloroquinazoline.[1] |
| Primary Hazards | Irritant (skin, eyes, respiratory); Potential for high acute toxicity due to the nitrile group. | Based on 2,4-dichloroquinazoline SDS and general nitrile toxicity.[4] |
| Hazardous Decomposition | Oxides of Nitrogen (NOx), Carbon Oxides (CO, CO₂), Hydrogen Chloride (HCl), Hydrogen Cyanide (HCN) | Inferred from parent compound and nitrile chemistry.[2][3] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids, Strong Bases | Prevents dangerous chemical reactions.[2][6][7] |
| Primary Disposal Route | Licensed Hazardous Waste Incineration | Ensures complete destruction of the chlorinated and nitrile components.[8][9] |
| PPE Requirements | Nitrile Gloves, Safety Goggles (or Face Shield), Lab Coat | Standard for handling hazardous chemical solids.[3] |
Step-by-Step Waste Collection and Disposal Protocol
Adherence to a strict, systematic protocol is non-negotiable. The following steps guide the user from the point of waste generation to its final collection.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure proper PPE is worn:
-
Hand Protection: Chemical-resistant gloves (nitrile is appropriate for incidental contact). Inspect gloves for integrity before each use.[3]
-
Eye Protection: Tightly fitting safety goggles. For larger quantities, a face shield is recommended.[3]
-
Body Protection: A standard laboratory coat. Ensure it is fully buttoned.[3]
-
Respiratory Protection: Handling should occur in a certified chemical fume hood to avoid inhalation of dust.[3][10]
Step 2: Waste Segregation and Container Selection
Proper segregation is the most critical step in preventing laboratory accidents.
-
Designate a Waste Container: Use a dedicated, clearly labeled container for this compound waste. The container must be made of a compatible material (e.g., HDPE or glass) and have a secure, vapor-tight lid.[8][11]
-
Categorize Waste Streams:
-
Solid Waste: Collect unreacted material, reaction byproducts, and contaminated solids (e.g., weighing paper, contaminated silica gel) in a designated solid waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified. Specifically, do not mix with acidic waste .[7]
-
Contaminated Sharps & Labware: Needles, razor blades, or broken glass must be placed in a puncture-resistant sharps container labeled as chemically contaminated.[11] Disposable glassware should be collected separately.
-
Step 3: Labeling and Storage
All hazardous waste containers must be labeled and stored correctly from the moment the first drop of waste is added.[9]
-
Attach a Hazardous Waste Label: Use the standardized label provided by your institution's Environmental Health and Safety (EHS) department.
-
Complete the Label:
-
Write the full chemical name: "this compound Waste". Avoid abbreviations.
-
List all components and their approximate percentages, including solvents.
-
Indicate the specific hazards (e.g., "Toxic," "Irritant").
-
Record the accumulation start date.
-
-
Proper Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the lab.[12]
-
The container must be kept in secondary containment (e.g., a plastic tub) to contain any potential leaks.[8]
-
Ensure the storage location is away from incompatible materials, particularly acids.[12]
-
Step 4: Requesting Disposal
-
Monitor Fill Level: Do not overfill containers. A safe limit is 90% full to allow for expansion.
-
Schedule Pickup: Once the container is full or has reached the storage time limit set by your institution, schedule a pickup with your EHS department.[8][11] Do not allow hazardous waste to accumulate.[8]
Emergency Procedures: Spills and Decontamination
Accidents require immediate and correct action.
Minor Spill (Solid, inside a fume hood)
-
Alert Personnel: Inform others in the immediate area.
-
Contain: Ensure the fume hood sash is lowered.
-
Clean-up: Wearing appropriate PPE, gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). Avoid raising dust.[10]
-
Collect: Carefully sweep or scoop the material into the designated solid hazardous waste container.[10]
-
Decontaminate: Wipe the area with a suitable solvent (e.g., acetone, ethanol), collecting the wipes as hazardous waste. Finish with a soap and water wash.
Major Spill (or any spill outside a fume hood)
-
EVACUATE: Immediately alert all personnel and evacuate the laboratory.
-
ISOLATE: Close the laboratory doors and prevent re-entry.
-
NOTIFY: Contact your institution's EHS or emergency response team immediately.[8] Provide details on the chemical identity, quantity, and location. Do not attempt to clean up a large spill yourself.
Disposal of Empty Containers
Empty containers that held this compound must be managed as hazardous waste until properly decontaminated.[12][13]
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[13]
-
Collect Rinsate: The first rinsate must be collected and disposed of as hazardous liquid waste.[8] Subsequent rinses can typically be managed similarly.
-
Deface Label: Completely remove or obliterate the original manufacturer's label.[12]
-
Final Disposal: Once dry, the container can be disposed of in the appropriate receptacle for clean lab glass or plastic.[12]
Visual Guide: Disposal Decision Workflow
The following diagram illustrates the critical decision points for a researcher when handling waste generated from experiments involving this compound.
Caption: Decision workflow for proper segregation and disposal of chemical waste.
References
- 1. 2,4-Dichloroquinazoline, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Page loading... [guidechem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. vumc.org [vumc.org]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
